Technical Documentation Center

1-Benzyl-3-methyl-1H-indazol-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-3-methyl-1H-indazol-6-ol

Core Science & Biosynthesis

Foundational

1-Benzyl-3-methyl-1H-indazol-6-ol: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indazole ring system is recognized as a highly versatile bioisostere for indole and benzimidazole cores, offering superior metabolic stability and unique hydroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring system is recognized as a highly versatile bioisostere for indole and benzimidazole cores, offering superior metabolic stability and unique hydrogen-bonding profiles. Among indazole derivatives, 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) has emerged as a critical, privileged intermediate[1]. This technical whitepaper explores the physicochemical properties, structural causality, synthetic methodologies, and therapeutic applications of this compound, particularly its pivotal role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and β3​ -adrenergic receptor agonists.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 1-Benzyl-3-methyl-1H-indazol-6-ol is essential for optimizing downstream reactions, particularly cross-coupling and etherification at the 6-hydroxyl position.

PropertyValueClinical / Synthetic Relevance
CAS Number 519158-44-2Unique identifier for procurement and patent tracking.
Molecular Formula C15H14N2ODictates stoichiometric calculations in multi-step synthesis.
Molecular Weight 238.29 g/mol Optimal low-molecular-weight building block for API design.
Appearance Off-white to pale yellow solidColorimetric indicator of purity; dark oxidation indicates degradation.
Solubility Soluble in DMF, DMSO, DCMEnables homogeneous catalysis in polar aprotic environments.
Tautomeric State Fixed as 1H-indazoleThe N1-benzyl group prevents 1H/2H tautomerization, ensuring regioselectivity.

Structural Causality: The Logic of the Scaffold

The architectural design of 1-Benzyl-3-methyl-1H-indazol-6-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development:

  • The N1-Benzyl Protecting Group: Unprotected indazoles present a tautomeric challenge (rapid equilibrium between 1H and 2H forms), which leads to poor regioselectivity during electrophilic substitutions. The N1-benzyl group acts as a robust, sterically directing anchor. It is highly stable to the harsh Lewis acids (e.g., BBr3) used for demethylation, yet it can be cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) in the final stages of Active Pharmaceutical Ingredient (API) synthesis[2].

  • The 3-Methyl Substituent: This group provides critical steric bulk. In kinase and receptor binding pockets, the 3-methyl vector restricts the rotational degrees of freedom of the indazole core, locking the molecule into a bioactive conformation and enhancing target selectivity[3].

  • The 6-Hydroxyl Group: Acting as the primary site for diversification, the 6-OH allows for Mitsunobu reactions, etherifications, or conversion to a triflate for subsequent Suzuki/Buchwald-Hartwig cross-coupling reactions.

Experimental Protocol: A Self-Validating Synthetic Workflow

The synthesis of 1-Benzyl-3-methyl-1H-indazol-6-ol is typically achieved starting from 6-methoxy-3-methyl-1H-indazole. The following step-by-step methodology incorporates self-validating checkpoints to ensure high fidelity and yield.

Phase 1: Regioselective N1-Benzylation
  • Objective: Protect the N1 position to prevent tautomerization and direct future reactions.

  • Reagents: 6-methoxy-3-methyl-1H-indazole (1.0 eq), Benzyl bromide (1.1 eq), K2CO3 (2.0 eq), anhydrous DMF.

  • Causality & Procedure:

    • Dissolve the starting material in anhydrous DMF. Reasoning: DMF is a polar aprotic solvent that accelerates SN2 nucleophilic substitutions without solvating the nucleophile too tightly.

    • Add K2CO3 and stir at room temperature for 30 minutes. Reasoning: K2CO3 is a mild base sufficient to deprotonate the indazole N1 (pKa ~ 14) without causing side reactions.

    • Dropwise add benzyl bromide and heat to 60°C for 4 hours.

    • Validation: Monitor by LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ peak for 1-benzyl-6-methoxy-3-methyl-1H-indazole confirms completion.

    • Quench with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Phase 2: Lewis Acid-Mediated Demethylation
  • Objective: Unmask the 6-hydroxyl group for downstream functionalization.

  • Reagents: 1-benzyl-6-methoxy-3-methyl-1H-indazole (1.0 eq), Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq), anhydrous DCM.

  • Causality & Procedure:

    • Dissolve the intermediate in anhydrous DCM and cool to -78°C under an inert argon atmosphere. Reasoning: BBr3 is highly reactive and exothermic; cryogenic temperatures prevent the cleavage of the N1-benzyl group and minimize tar formation.

    • Slowly add BBr3 dropwise. Reasoning: BBr3 acts as a strong Lewis acid, coordinating to the methoxy oxygen and weakening the O-CH3 bond, facilitating nucleophilic attack by the bromide ion.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show a polar shift indicating the formation of the free hydroxyl group.

    • Critical Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO3. Reasoning: This neutralizes the highly corrosive hydrobromic acid generated during the reaction, preventing the degradation of the indazole core. Extract with DCM, dry, and purify via flash chromatography to yield 1-Benzyl-3-methyl-1H-indazol-6-ol[2].

Synthesis A 6-Methoxy-3-methyl-1H-indazole (Starting Material) B N1-Benzylation (BnBr, K2CO3, DMF) A->B C 1-Benzyl-6-methoxy-3-methyl-1H-indazole (Intermediate) B->C D Demethylation (BBr3, DCM, -78°C) C->D E 1-Benzyl-3-methyl-1H-indazol-6-ol (Target Scaffold) D->E F O-Alkylation / Cross-Coupling (Diversification) E->F G Debenzylation (Pd/C, H2) F->G H Final API (e.g., ACC Inhibitor) G->H

Caption: Synthetic workflow and diversification of 1-Benzyl-3-methyl-1H-indazol-6-ol.

Applications in Drug Development

The 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold has been instrumental in the discovery of several high-profile therapeutic agents.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylases (ACC1 and ACC2) are rate-limiting enzymes in de novo lipogenesis, converting acetyl-CoA to malonyl-CoA. Elevated malonyl-CoA inhibits Carnitine Palmitoyltransferase 1 (CPT-1), thereby shutting down mitochondrial β -oxidation. Pharmaceutical companies, notably Pfizer, have utilized the 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold to synthesize complex pyrazolospiroketone derivatives (e.g., WO2009144554)[4]. By functionalizing the 6-hydroxyl group and subsequently removing the benzyl protection, researchers developed potent ACC inhibitors. These agents successfully lower malonyl-CoA levels, reactivate CPT-1, and promote the clearance of hepatic lipid stores, offering a promising therapeutic avenue for Nonalcoholic Fatty Liver Disease (NAFLD), Type 2 Diabetes Mellitus (T2DM), and obesity.

ACC_Pathway ACC Acetyl-CoA Carboxylase (ACC1/2) (Target Enzyme) Malonyl Malonyl-CoA Levels (Decreased) ACC->Malonyl Reduces production Inhibitor Indazole-based ACC Inhibitor Inhibitor->ACC Inhibits FAS De Novo Lipogenesis (Inhibited) Malonyl->FAS Downregulates CPT1 CPT-1 Activity (Disinhibited / Increased) Malonyl->CPT1 Relieves inhibition Clinical Therapeutic Efficacy (NAFLD, T2DM, Obesity) FAS->Clinical Reduces fat storage BetaOx Mitochondrial β-Oxidation (Increased) CPT1->BetaOx Promotes BetaOx->Clinical Clears lipid stores

Caption: Mechanism of action for indazole-based Acetyl-CoA Carboxylase (ACC) inhibitors.

β3​ -Adrenergic Receptor Agonists

The compound is also a cornerstone in the synthesis of selective β3​ -adrenergic receptor agonists[5]. The indazole core acts as a metabolically stable bioisostere for the catecholamine moiety found in endogenous ligands. Functionalization at the 6-position allows the molecule to extend into the lipophilic accessory pocket of the β3​ receptor. This structural tuning achieves high selectivity over α1​ , β1​ , and β2​ receptors, mitigating cardiovascular side effects while effectively relaxing bladder smooth muscle for the treatment of Overactive Bladder (OAB)[3].

References

  • 1-苄基-6-羟基-3-甲基吲唑- CAS号519158-44-2 - 摩熵化学 molaid.com
  • WO/2009/144554 PYRAZOLOSPIROKETONE ACETYL-C0A CARBOXYLASE INHIBITORS - WIPO P
  • 6-Hydroxy-3-methylindazole | 201286-99-9 - ChemicalBook chemicalbook.com
  • WO2011040510A1 - Indazole analogue - Google P
  • Title 心血管系の副作用を軽減した選択的β3アドレナリン受容体 ... hokudai.ac.jp

Sources

Exploratory

Synthesis and Regioselective N-Alkylation Pathway of 1-Benzyl-3-methyl-1H-indazol-6-ol

Core Synthetic Challenges and Mechanistic Rationale The synthesis of 1-benzyl-3-methyl-1H-indazol-6-ol requires precise control over two competing chemical vectors: chemoselectivity and regioselectivity . As a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Synthetic Challenges and Mechanistic Rationale

The synthesis of 1-benzyl-3-methyl-1H-indazol-6-ol requires precise control over two competing chemical vectors: chemoselectivity and regioselectivity . As a highly functionalized scaffold utilized in the development of advanced therapeutics, ensuring high-fidelity synthesis is critical to downstream drug development.

  • Chemoselectivity (O- vs. N-Alkylation): The target molecule contains a nucleophilic phenolic hydroxyl group at the C6 position. Direct reaction of 6-hydroxy-3-methyl-1H-indazole with benzyl bromide under basic conditions inevitably leads to competitive O-alkylation. To circumvent this, the synthesis must utilize 1 as the starting material, where the methyl ether acts as a robust protecting group during the N-alkylation phase.

  • Regioselectivity (N1 vs. N2-Alkylation): Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms, with the 1H-tautomer generally being more thermodynamically stable . However, standard alkylation often yields a mixture of N1 and N2 isomers. The choice of base and solvent is the primary causal factor in dictating this ratio. As demonstrated in foundational studies on the, utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) promotes the formation of a tight ion pair between the sodium cation and the N2/C3 region of the indazole. This tight ion pairing sterically shields the N2 position, directing the benzyl bromide electrophile almost exclusively to the N1 position. Conversely, using polar aprotic solvents like DMF disrupts this ion pair, leading to a drastic drop in N1 selectivity.

Pathway Visualization

SynthesisPathway SM 6-Methoxy-3-methyl-1H-indazole (Starting Material) Reagent1 BnBr, NaH, THF 0 °C to rt SM->Reagent1 Int_N1 1-Benzyl-6-methoxy-3-methyl-1H-indazole (Major N1 Isomer) Reagent1->Int_N1 N1-Alkylation (Thermodynamic) Int_N2 2-Benzyl-6-methoxy-3-methyl-1H-indazole (Minor N2 Isomer) Reagent1->Int_N2 N2-Alkylation (Kinetic) Reagent2 BBr3, DCM -78 °C to rt Int_N1->Reagent2 Target 1-Benzyl-3-methyl-1H-indazol-6-ol (Target Compound) Reagent2->Target Ether Cleavage (Deprotection)

Figure 1: Stepwise synthesis of 1-benzyl-3-methyl-1H-indazol-6-ol highlighting N1/N2 selectivity.

Quantitative Analysis of Regioselectivity

To empirically justify the protocol parameters, the following table summarizes the quantitative impact of solvent and base selection on the N1:N2 isomeric ratio during indazole benzylation.

BaseSolventTemp ProfileN1:N2 RatioYield (%)Mechanistic Causality
NaH THF 0 °C to rt >99:1 91 Tight ion pairing shields N2; highly N1-selective.
NaHDMF0 °C to rt2:185Solvent-separated ion pairs expose N2; selectivity drops.
t-BuOKToluenert to 80 °C10:178Bulky base provides moderate thermodynamic N1 preference.
Cs₂CO₃DMFrt1:180Highly dissociated ions lead to statistical alkylation.

Data extrapolated from standard indazole alkylation optimization studies .

Experimental Workflows & Self-Validating Protocols

The following methodologies are engineered as self-validating systems. Each phase includes specific In-Process Controls (IPCs) to ensure the chemical transformation is verified before proceeding, preventing the downstream carryover of impurities.

Phase 1: Regioselective N1-Benzylation

Objective: Synthesize 1-benzyl-6-methoxy-3-methyl-1H-indazole with >95% regioselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Deprotonation: Suspend Sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 6-methoxy-3-methyl-1H-indazole (1.0 eq) in a minimal volume of anhydrous THF. Add dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the indazole sodium salt.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise. Causality note: Maintaining 0 °C during addition prevents thermal runaway and suppresses kinetic N2-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 12 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1 isomer.

Self-Validation (IPC):

  • LC-MS: Confirm the shift from the starting material mass ( m/z [M+H]⁺ = 163.1) to the benzylated product mass ( m/z [M+H]⁺ = 253.1).

  • ¹H NMR: Validate regioselectivity. The N-benzyl CH₂ protons of the N1-isomer typically appear further upfield (~5.5 ppm) compared to the N2-isomer (~5.7 ppm) due to the anisotropic shielding effects of the indazole core .

Phase 2: Ether Cleavage (Deprotection)

Objective: Cleave the methyl ether to yield the final 1-benzyl-3-methyl-1H-indazol-6-ol without compromising the N-benzyl bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 1-benzyl-6-methoxy-3-methyl-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality note: Boron tribromide is a highly reactive Lewis acid. Initiating the reaction at -78 °C prevents the cleavage of the N-benzyl group and avoids tarring/polymerization.

  • Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise over 20 minutes.

  • Cleavage: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of Methanol (highly exothermic, evolves HBr gas), followed by saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Isolation: Extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.

  • Final Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate to yield pure 1-benzyl-3-methyl-1H-indazol-6-ol.

Self-Validation (IPC):

  • TLC: Monitor using Hexanes/EtOAc (7:3). The cleavage of the methyl ether exposes a highly polar hydroxyl group, resulting in a significant drop in the Rf​ value.

  • ¹H NMR: Validation is definitively achieved by observing the complete disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic OH peak (exchangeable with D₂O).

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:

  • Title: Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole and its derivatives and required magnesium intermediates Source: Google Patents (EP2462119A1) URL:

  • Title: 6-Hydroxy-3-methylindazole | 201286-99-9 Source: ChemicalBook URL: [1]

  • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [2]

Sources

Foundational

An In-depth Technical Guide to 1-Benzyl-3-methyl-1H-indazol-6-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Benzyl-3-methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide constructs a robust profile by detailing a plausible synthetic pathway, predicting its physicochemical and spectral characteristics based on analogous structures, and exploring its potential applications in drug discovery. The indazole scaffold is a well-established "privileged structure" in pharmacology, and this guide will delve into the therapeutic relevance of this chemical class, providing essential context for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle that has garnered substantial attention in the field of drug discovery. Its structural resemblance to endogenous purines and its ability to act as a versatile pharmacophore have established it as a "privileged scaffold." This means that the indazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.

1-Benzyl-3-methyl-1H-indazol-6-ol belongs to this important class of molecules. The presence of a benzyl group at the N1 position, a methyl group at the C3 position, and a hydroxyl group at the C6 position provides a unique combination of lipophilicity, hydrogen bonding capability, and potential for further functionalization, making it an attractive candidate for lead optimization in drug discovery programs.

Chemical Identity and Properties

PropertyValueSource/Method
CAS Number 519158-44-2[1]
Molecular Formula C₁₅H₁₄N₂O[1]
Molecular Weight 238.29 g/mol [1]
Synonyms Not widely available-
Predicted LogP 3.1Prediction based on similar structures
Predicted pKa 9.5 (phenolic hydroxyl)Prediction based on similar structures
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Prediction based on similar structures

Plausible Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-4-methoxyacetophenone B 6-Methoxy-3-methyl-1H-indazole A->B Hydrazine (Cyclization) C 3-Methyl-1H-indazol-6-ol B->C Boron Tribromide (Demethylation) D 1-Benzyl-3-methyl-1H-indazol-6-ol C->D Benzyl Bromide, Base (N-Benzylation) Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Indazole Indazole-based Kinase Inhibitor (e.g., Pazopanib) Indazole->RAF Inhibition Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-3-methyl-1H-indazol-6-ol

Executive Summary In modern medicinal chemistry, the predictability of a molecular building block dictates the success of downstream drug development. 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the predictability of a molecular building block dictates the success of downstream drug development. 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly specialized, functionally rich indazole derivative[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategically designed pharmacophoric foundation. It is predominantly utilized in the synthesis of selective β3​ -adrenergic receptor ( β3​ -AR) agonists, which are critical in the therapeutic management of overactive bladder (OAB) and metabolic disorders[2].

This whitepaper deconstructs the structural causality, physicochemical properties, and self-validating synthetic workflows associated with this compound, providing a rigorous technical guide for drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of 1-Benzyl-3-methyl-1H-indazol-6-ol is essential for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream derivatives[3].

Quantitative Data Summary
PropertyValue
Chemical Name 1-Benzyl-3-methyl-1H-indazol-6-ol
CAS Registry Number 519158-44-2
Molecular Formula C15​H14​N2​O
Molecular Weight 238.29 g/mol
Monoisotopic Mass 238.1106 Da
Appearance Off-white to pale yellow solid
Storage Temperature 0°C to 4°C (Protect from light/moisture)
The Causality of Structural Design

Every functional group on this indazole core serves a deliberate mechanistic purpose:

  • The N1-Benzyl Group (The Protector): Indazoles naturally exhibit tautomerism between the N1 and N2 positions, making unselective alkylation a major synthetic hurdle. The benzyl group at N1 acts as a robust, lipophilic protecting group. Causality: It locks the tautomeric state, directing all subsequent electrophilic substitutions exclusively to the C6-hydroxyl group. It is strategically chosen because it can be cleanly cleaved via palladium-catalyzed hydrogenolysis under mild conditions[4].

  • The C3-Methyl Group (The Selectivity Driver): Causality: The methyl group imparts localized steric bulk and increases the overall lipophilicity (LogP) of the pharmacophore. In the context of β3​ -AR agonists, this moiety precisely fits into a specific hydrophobic pocket of the receptor, significantly enhancing binding affinity and subtype selectivity ( β3​ over β1​ / β2​ )[2].

  • The C6-Hydroxyl Group (The Nucleophilic Handle): This phenolic OH (pKa ~9.5) is the primary reactive site. Causality: It serves as an ideal nucleophile for etherification (e.g., SN​2 alkylations or Mitsunobu reactions) to attach the extended aryloxypropanolamine chains required for β -adrenergic receptor interaction.

Application in Drug Development: β3​ -AR Agonism

Derivatives synthesized from 1-Benzyl-3-methyl-1H-indazol-6-ol are potent activators of the β3​ -adrenergic receptor[2]. To understand why this intermediate is so valuable, we must map the biological cascade it ultimately triggers.

Beta3_Signaling A Indazole Derivative (β3 Agonist) B β3-Adrenergic Receptor A->B Binds & Activates C Gs Protein Complex B->C Conformational Change D Adenylyl Cyclase (AC) C->D α-subunit stimulation E cAMP Elevation D->E ATP to cAMP F Protein Kinase A (PKA) E->F Activates G Detrusor Muscle Relaxation F->G Phosphorylation

Fig 1: β3-AR signaling cascade mediating detrusor muscle relaxation via indazole-derived agonists.

Chemical Reactivity & Self-Validating Synthetic Workflows

To ensure scientific integrity, experimental protocols must not be blind recipes; they must be self-validating systems. Below are the optimized methodologies for the two most critical transformations involving this compound.

Protocol A: Electrophilic Etherification at C6-OH

This workflow attaches a linker to the C6 position while preserving the indazole core.

  • Solvent & Reagent Preparation: Dissolve 1.0 eq of 1-Benzyl-3-methyl-1H-indazol-6-ol in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Base-Mediated Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ provides an optimal pKa balance. It is strong enough to quantitatively deprotonate the C6-phenolic hydroxyl to form a reactive phenoxide nucleophile, yet mild enough to prevent base-catalyzed degradation of the indazole core.

  • Electrophilic Addition: Dropwise add 1.1 eq of the desired alkyl halide (e.g., an epoxide-bearing linker). Heat the reaction to 60°C.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, aliquot 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The protocol validates its progression by monitoring the disappearance of the starting material mass ( [M+H]+ = 239.1) and the emergence of the target alkylated mass. Do not proceed to aqueous workup until starting material integration is <2%.

  • Workup: Quench with ice water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: N1-Debenzylation via Catalytic Hydrogenolysis

Once the C6 position is functionalized, the N1-benzyl group must be removed to yield the active pharmaceutical ingredient (API) or advanced intermediate[4].

Debenzylation_Workflow S1 1-Benzyl-3-methyl-1H-indazol-6-ol (Starting Material) S2 Hydrogenation Reactor (10% Pd/C, H2 gas, MeOH) S1->S2 Reagent Charging S3 In-Process Control (IPC) LC-MS: Target m/z 149 [M+H]+ S2->S3 Reaction Monitoring S3->S2 Incomplete (Continue) S4 Filtration (Celite) & Solvent Evaporation S3->S4 Reaction Complete S5 6-Hydroxy-3-methyl-1H-indazole (Purified Product) S4->S5 Isolation

Fig 2: Self-validating catalytic hydrogenolysis workflow for N1-debenzylation of the indazole core.

  • Setup: Dissolve the intermediate in HPLC-grade Methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Causality: Methanol is chosen as it highly solubilizes hydrogen gas and the polar indazole product, facilitating rapid turnover at the palladium surface.

  • Hydrogenation: Purge the vessel with N2​ , then introduce H2​ gas via a balloon or Parr shaker (30-50 psi depending on steric hindrance). Stir vigorously at room temperature.

  • IPC Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The debenzylated product will be significantly more polar (lower Rf​ ) due to the exposed N-H bond capable of hydrogen bonding. Confirm via LC-MS ( [M+H]+ = 149.1 for the bare core).

  • Isolation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol and concentrate the filtrate in vacuo.

Analytical Characterization Standards

To ensure the trustworthiness of the procured or synthesized 1-Benzyl-3-methyl-1H-indazol-6-ol, the following analytical standards must be met:

  • Mass Spectrometry (LC-MS, ESI+): Must exhibit a dominant base peak at m/z 239.1 [M+H]+ .

  • Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO- d6​ ):

    • A distinct singlet at ~9.5 ppm corresponding to the C6-OH proton (exchangeable with D2​O ).

    • A sharp singlet at ~5.4 ppm integrating to 2H, confirming the intact benzylic CH2​ group.

    • A singlet at ~2.4 - 2.5 ppm integrating to 3H, confirming the C3-methyl group.

    • Aromatic multiplet between 7.1 - 7.5 ppm integrating to 8H (5 from the benzyl ring, 3 from the indazole core).

References

  • Title: 心血管系の副作用を軽減した選択的β3アドレナリン受容体作動薬の創製 (Creation of selective β3-adrenergic receptor agonists with reduced cardiovascular side effects) Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL: [Link]

Sources

Foundational

The Annular Tautomerism of Substituted Indazoles: Thermodynamic Drivers, Analytical Characterization, and Drug Design Implications

Executive Summary Thermodynamic and Structural Drivers of Tautomerism The fundamental causality behind the tautomeric preference lies in the electronic architecture of the bicyclic system. The 1H-tautomer is thermodynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thermodynamic and Structural Drivers of Tautomerism

The fundamental causality behind the tautomeric preference lies in the electronic architecture of the bicyclic system. The 1H-tautomer is thermodynamically favored because it maintains a fully delocalized 10 π-electron benzenoid structure . Conversely, the 2H-tautomer suffers an energetic penalty due to a localized ortho-quinonoid character, which disrupts global aromaticity .

However, this equilibrium is not static. It can be profoundly shifted by substituent effects and the local solvation environment :

  • Substituent Effects: Electron-withdrawing groups or substituents capable of forming intramolecular hydrogen bonds (e.g., C3-carbonyls) can significantly lower the energy gap between the two forms, stabilizing the 2H-tautomer .

  • Solvent Polarity: In aprotic solvents (e.g., CDCl3), the 2H-tautomer can persist indefinitely if stabilized by intramolecular hydrogen bonds or by forming centrosymmetric dimers . In contrast, polar protic or strongly hydrogen-bond-accepting solvents (e.g., DMSO, H2O) disrupt these internal networks. The solvent forms strong intermolecular hydrogen bonds with the indazole N-H, overwhelmingly driving the equilibrium back to the 1H-form , .

Tautomer_Equilibrium Indazole Substituted Indazole T1H 1H-Indazole (Benzenoid, Stable) Indazole->T1H Default Thermodynamic State T2H 2H-Indazole (Quinonoid, Less Stable) Indazole->T2H Tautomerization (+4.5 kcal/mol) Hbond Intramolecular H-Bond (e.g., C3-Carbonyl) T2H->Hbond Stabilized by Polar Polar Solvents (DMSO, H2O) T2H->Polar Destabilized by Aprotic Aprotic Solvents (CDCl3, CD2Cl2) Hbond->Aprotic Persists in Polar->T1H Reverts to (Intermolecular H-Bonds)

Caption: Logical flow of thermodynamic and environmental factors governing indazole tautomeric equilibrium.

Quantitative Thermodynamic Data

To contextualize the energetic landscape, Table 1 summarizes the relative stability of indazole tautomers derived from high-level quantum mechanical (QM) calculations and experimental observations.

Table 1: Thermodynamic Stability of Indazole Tautomers (1H vs 2H)

System / MethodologyEnergy Difference (ΔE)Favored TautomerKey Stabilizing Factor
Unsubstituted (Gas Phase, MP2)3.6 kcal/mol1H-IndazoleBenzenoid Aromaticity
Unsubstituted (Gas Phase, B3LYP)5.3 kcal/mol1H-IndazoleBenzenoid Aromaticity
Unsubstituted (DFT Analysis)4.46 kcal/mol1H-IndazoleThermodynamic Minimum
3-Substituted (in DMSO)~3.9 kcal/mol1H-IndazoleIntermolecular H-Bonding with Solvent
3-Substituted (in CDCl3)Variable (< 0 kcal/mol)2H-IndazoleIntramolecular N-H...O=C H-Bonding

Implications in Drug Design: Regioselective Alkylation

The tautomeric state directly impacts synthetic workflows, particularly in N-alkylation reactions. Standard alkylation of indazoles typically yields a mixture of N1 and N2 substituted isomers, complicating purification and reducing yields []([Link]).

Kinetic vs. Thermodynamic Control: Deprotonation of either tautomer yields a common, resonance-stabilized indazolyl anion []([Link]). However, density functional theory (DFT) calculations reveal that the activation energy for N1 alkylation is generally lower (e.g., by ~1.11 kcal/mol in standard conditions) than for N2 alkylation, making N1 the kinetically favored product [[1]]([Link]).

To selectively achieve N2 alkylation—often desired for specific pharmacological profiles—chemists must modulate the transition state (TS). For instance, utilizing alkyl 2,2,2-trichloroacetimidates under acidic conditions creates a strong hydrogen bond between the carbonyl oxygen of the reagent and the iminium hydrogen in the N2 TS. This specific interaction lowers the N2 TS energy by up to 8.40 kcal/mol, enabling highly selective N2 alkylation .

Alkylation_Pathway Start 1H-Indazole (Base State) Deprotonation Deprotonation / Base Start->Deprotonation Anion Indazolyl Anion Deprotonation->Anion N1_Path N1-Alkylation (Lower Activation Energy) Anion->N1_Path Kinetic Control N2_Path N2-Alkylation (Higher Activation Energy) Anion->N2_Path Default (Minor Product) TS_Mod Transition State Modulation (e.g., Trichloroacetimidate) TS_Mod->N2_Path Lowers N2 TS Energy

Caption: Mechanistic pathways for N1 versus N2 regioselective alkylation of the indazole scaffold.

Analytical and Computational Workflows for Tautomer Determination

To ensure scientific integrity, tautomeric assignment must rely on self-validating protocols combining orthogonal analytical techniques. Below are the standard methodologies employed to unequivocally determine the predominant tautomer.

Protocol 1: NMR-Based Elucidation of Tautomeric State

This protocol utilizes the distinct electronic environments of the 1H and 2H forms to cross-verify the tautomer using 1H and 13C NMR. The self-validating mechanism relies on solvent-exchange to prove that the observed state is a dynamic equilibrium rather than a fixed structural artifact.

  • Solvent Screening: Prepare two 5-10 mg samples of the substituted indazole. Dissolve one in an aprotic solvent (CDCl3) and the other in a highly polar, H-bond accepting solvent (DMSO-d6) .

  • 1H NMR Acquisition & N-H Shift Analysis: Acquire 1H spectra. Analyze the chemical shift of the N-H proton. A massive downfield shift (δ > 15.0 ppm) in CDCl3 is a primary indicator of a strong intramolecular hydrogen bond, strongly suggesting the presence of the 2H-tautomer .

  • 13C NMR Validation: Acquire 13C spectra to evaluate the C7 and C7a carbon shifts. The benzenoid 1H-tautomer typically exhibits a C7 signal near 110 ppm. If the molecule exists as the quinonoid 2H-tautomer, the electronic rearrangement shifts the corresponding carbon signal drastically downfield to ~150 ppm .

  • Self-Validation (Solvent Exchange): Compare the spectra. If the CDCl3 sample shows 2H characteristics (N-H > 15 ppm, C7a ~150 ppm) but the DMSO-d6 sample reverts to 1H characteristics (C7 ~110 ppm), the protocol internally validates that the 2H form is stabilized by intramolecular forces that are successfully outcompeted by the polar solvent [[2]]([Link]).

Protocol 2: DFT Computational Workflow for Thermodynamic Profiling

Computational chemistry provides the energetic rationale for the observed experimental data, allowing researchers to predict tautomeric behavior before synthesis.

  • Geometry Optimization: Using a robust functional and basis set (e.g., B3LYP/6-311G(d,p)), perform geometry optimizations for both the 1H and 2H tautomeric structures , .

  • Solvation Modeling: Apply an implicit continuum solvation model (e.g., SMD or PCM) matching the experimental NMR solvents (Chloroform vs. DMSO) to account for dielectric stabilization .

  • Energy Gap Analysis: Calculate the relative energy difference (ΔE = E_2H - E_1H). A positive value (typically +3.5 to +5.5 kcal/mol) confirms the 1H-tautomer is favored , . If ΔE approaches zero or becomes negative in the presence of specific C3 substituents, it validates the experimental observation of 2H stabilization.

Conclusion

The annular tautomerism of substituted indazoles is a dynamic equilibrium governed by a delicate balance of intrinsic aromaticity, substituent electronics, and solvent interactions. By leveraging self-validating NMR techniques and rigorous DFT modeling, drug development professionals can accurately predict and manipulate these states, enabling highly regioselective synthesis and the rational design of potent indazole-based therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ACS Publications. [Link]

  • Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity. National Institutes of Health (NIH). [Link]

  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Research Publishing Group. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.[Link]

  • Theoretical estimation of the annular tautomerism of indazoles. ResearchGate.[Link]

Sources

Exploratory

Engineering the 1H-Indazole Scaffold: A Technical Whitepaper on Biological Activities, Kinase Targeting, and Assay Validation

As a Senior Application Scientist, I approach drug discovery not merely as a sequence of chemical syntheses, but as the rigorous engineering of molecular interactions. The 1H-indazole scaffold represents one of the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach drug discovery not merely as a sequence of chemical syntheses, but as the rigorous engineering of molecular interactions. The 1H-indazole scaffold represents one of the most privileged heterocyclic motifs in modern medicinal chemistry. This whitepaper deconstructs the mechanistic grounding of substituted 1H-indazoles, synthesizes their broad-spectrum biological activities, and provides self-validating experimental protocols for evaluating their efficacy.

Mechanistic Grounding: The 1H-Indazole Advantage

Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole[1]. From a thermodynamic and pharmacological perspective, the 1H-tautomer is significantly more stable and serves as the predominant pharmacophore in drug design[1].

The structural genius of the 1H-indazole core lies in its electron-rich nitrogen atoms (N1 and N2), which act as highly efficient hydrogen bond donors and acceptors. This geometry perfectly positions the molecule to act as a "hinge binder" within the ATP-binding pocket of various kinases[2]. By mimicking the adenine ring of ATP, 1H-indazole derivatives competitively displace ATP, halting downstream phosphorylation cascades that drive tumor proliferation and parasitic survival[3].

Spectrum of Biological Activities

Substituted 1H-indazoles exhibit a remarkable breadth of pharmacological properties, most notably in oncology and infectious diseases.

Anticancer Efficacy & Kinase Inhibition

The 1H-indazole core is the structural foundation for several FDA-approved oncology therapeutics, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib[4]. Recent rational drug design has pushed the boundaries of this scaffold to target aggressive mutant kinases:

  • EGFR & ALK: Compound 109 demonstrates profound potency against the drug-resistant EGFR T790M mutant with an IC50 of 5.3 nM[4]. Similarly, Entrectinib (Compound 127) targets Anaplastic Lymphoma Kinase (ALK) with an IC50 of 12 nM[4].

  • FLT3: In acute myeloid leukemia (AML), the FLT3-D835Y mutation confers severe resistance. Compound 8r, a novel 1H-indazole derivative, overcomes this by anchoring into the mutant hinge region, achieving an IC50 of 5.64 nM[2].

  • Mitotic Kinases: The TTK inhibitor CFI-400936 (Compound 72) utilizes a sulfamoylphenyl-substituted 1H-indazole core to achieve an exceptional IC50 of 3.6 nM[5].

Antimicrobial & Antileishmanial Activity

Beyond human kinases, 1H-indazoles disrupt crucial parasitic enzymes. For example, Compound 77 (a 3-chloro-6-nitro-1H-indazole derivative) acts as a potent inhibitor of Trypanothione reductase (TryR), a vital enzyme for Leishmania survival, demonstrating an IC50 of 11.23 µM against L. infantum[6].

Quantitative Structure-Activity Data

To facilitate rapid comparison of structural modifications and their biological impacts, the quantitative data for key 1H-indazole derivatives is summarized below.

Compound / DerivativePrimary Target / Cell LineBiological Activity (IC50)Source
CFI-400936 (Compound 72) TTK Kinase3.6 nM[5]
Compound 109 EGFR T790M Mutant5.3 nM[4]
Compound 8r FLT3-D835Y Mutant5.64 nM[2]
Entrectinib (Compound 127) ALK12.0 nM[4]
Compound 6o K562 (Leukemia Cell Line)5.15 µM[7]
Compound 77 TryR (L. infantum)11.23 µM[6]
Compound 9f HCT116 (Colorectal Cell Line)14.3 µM[8]

Signaling Pathway Visualization

The following diagram illustrates the logical causality of mutant kinase inhibition by 1H-indazole derivatives, using FLT3 as the model target.

Pathway Indazole 1H-Indazole Derivative Hinge Kinase Hinge Region Indazole->Hinge Hydrogen Bonding ATP ATP Competitive Displacement Indazole->ATP Competes FLT3 Mutant FLT3 (D835Y) Hinge->FLT3 Anchors Inhibitor Downstream Downstream Signaling Blocked (STAT5 / AKT) FLT3->Downstream Inhibits Phosphorylation ATP->FLT3 Prevents Activation Proliferation Tumor Cell Apoptosis Downstream->Proliferation Arrests Cell Cycle

Mechanism of mutant FLT3 kinase inhibition by 1H-indazole derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls and mechanistic rationale. The following workflows are engineered to eliminate false positives, ensuring that observed biological activities are genuine reflections of 1H-indazole target engagement.

Protocol A: High-Throughput In Vitro Kinase Assay (ADP-Glo™)

Purpose: To determine the precise IC50 of synthesized 1H-indazole derivatives against isolated kinases (e.g., FLT3 or EGFR).

  • Enzyme Preparation: Dilute the recombinant kinase in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

    • Causality: DTT is critical; it maintains the catalytic cysteine residues in a reduced state, preventing oxidative inactivation of the kinase. Mg²⁺ serves as an essential cofactor for ATP binding.

  • Compound Incubation: Dispense the 1H-indazole derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) in 1% DMSO. Pre-incubate with the kinase for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's active site before the reaction is forced to begin, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase, alongside the peptide substrate.

    • Causality: Setting [ATP] at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary mechanism of 1H-indazoles) while remaining physiologically relevant.

  • Detection: Terminate the reaction after 60 minutes by adding ADP-Glo reagent to deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert generated ADP back to ATP, driving a luminescent luciferase reaction.

    • Causality: Measuring ADP production universally quantifies kinase activity without relying on substrate-specific antibodies, eliminating steric hindrance artifacts.

Protocol B: Cellular Viability & Anti-Proliferative Assay (MTT)

Purpose: To evaluate the cellular efficacy and cytotoxicity of hit compounds against human cancer cell lines (e.g., K562 or HCT116)[8],[7].

  • Cell Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates using phenol red-free RPMI-1640 media.

    • Causality: Phenol red interferes with the colorimetric readout at 570 nm. The specific low seeding density ensures cells remain in the logarithmic growth phase for the entire 72-hour assay, preventing contact inhibition which can artificially alter cellular metabolism and drug sensitivity.

  • Compound Treatment: Treat cells with serial dilutions of the indazole derivative. Include a 0.1% DMSO vehicle control.

    • Causality: 0.1% DMSO is the maximum tolerated concentration that avoids solvent-induced cytotoxicity, ensuring that any observed cell death is purely drug-mediated.

  • MTT Addition: After 72 hours, add 10 µL of MTT reagent (5 mg/mL) and incubate for 3-4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

  • Solubilization and Readout: Aspirate the media and dissolve the formazan in 100 µL of acidified isopropanol or DMSO. Read absorbance at 570 nm.

    • Causality: Complete solubilization is critical; undissolved crystals lead to high well-to-well variance and standard deviation errors.

Experimental Workflow Visualization

Workflow Synthesis 1H-Indazole Synthesis Purification LC-MS Validation Synthesis->Purification Yield >95% EnzymeAssay In Vitro Kinase Assay Purification->EnzymeAssay Screen CellAssay Cell Viability (MTT) EnzymeAssay->CellAssay IC50 < 100 nM Hit Lead Optimization CellAssay->Hit High Selectivity

Self-validating high-throughput screening workflow for 1H-indazole derivatives.

References

  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - NIH / PMC
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective - Bentham Science
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH / PMC
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - ChEMBL / EBI
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - Taylor & Francis
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Foundational

The Indazole Scaffold: A Technical Whitepaper on its Synthetic Evolution and Medicinal Chemistry

Executive Summary The indazole ring system—a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry and drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system—a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry and drug discovery[1]. Due to its unique electronic properties, tautomeric flexibility (1H vs. 2H), and ability to form robust hydrogen-bonding networks, the indazole core is a critical pharmacophore in therapeutics ranging from anti-inflammatory agents to targeted kinase and PARP inhibitors[1].

This technical guide provides an in-depth analysis of the historical discovery of indazoles, the mechanistic evolution of their synthesis, and the modern transition-metal catalyzed protocols that have revolutionized their application in drug development.

Historical Foundations: The Birth of Indazole Chemistry

The exploration of indazole chemistry began in the late 19th century. In 1880, the German chemist and Nobel laureate Hermann Emil Fischer reported the first synthesis of the indazole nucleus[2]. Fischer achieved this milestone through the thermal cyclization of ortho-hydrazinocinnamic acid[1].

While groundbreaking, the Fischer Indazole Synthesis was limited by the availability of highly specific pre-functionalized starting materials and the harsh thermal conditions required to drive the cyclization. For decades, indazole remained primarily an academic curiosity. It was not until the mid-20th century, when the isosteric relationship between indazole, indole, and benzimidazole was recognized, that the demand for scalable, regioselective synthetic methodologies surged[1].

Evolution A 1880s: Fischer Synthesis (Thermal Cyclization) B Mid-1900s: Cadogan Cyclization (Reductive N-N Bond Formation) A->B C 2000s: Davis-Beirut Reaction (Redox-Neutral Nitroso Imine) B->C D 2010s-Present: Transition Metal (C-H Activation/Annulation) C->D

Timeline illustrating the mechanistic evolution of indazole synthesis.

Classical Synthetic Methodologies and Mechanistic Causality

The challenge in indazole synthesis has historically been achieving regiocontrol (selectively forming 1H- vs. 2H-indazoles) while avoiding explosive or highly unstable intermediates.

The Cadogan Reductive Cyclization

Developed as a solution to access 2H-indazoles from readily available ortho-nitrobenzaldimines, the traditional Cadogan synthesis utilizes triethyl phosphite as a deoxygenating agent[3].

  • Causality & Limitations: The phosphite attacks the nitro group, stripping oxygen to form a highly reactive nitroso intermediate that undergoes N-N bond formation. However, this required excess neat phosphite and extreme heat (160 °C), which led to poor functional group tolerance and difficult purification due to the accumulation of phosphine oxide byproducts[3].

  • Modern Adaptation: Recent protocols substitute triethyl phosphite with tri-n-butylphosphine in alcoholic solvents (like isopropanol). The increased nucleophilicity of the alkyl phosphine accelerates the deoxygenation, allowing the reaction to proceed at 80 °C, drastically improving yields and safety[3].

The Davis-Beirut Reaction

Discovered collaboratively by researchers at UC Davis and the American University of Beirut, the Davis-Beirut reaction provides a redox-neutral pathway to 2H-indazoles[4].

  • Causality & Mechanism: When an N-substituted 2-nitrobenzylamine is exposed to a base (e.g., NaOH) in an alcoholic solvent, the secondary amine is deprotonated to form a carbanion. This carbanion attacks the adjacent nitro group, extracting an oxygen atom to generate a highly reactive nitroso imine intermediate . This intermediate spontaneously undergoes an N-N bond-forming heterocyclization[4][5]. By avoiding harsh external reductants or oxidants, this method preserves sensitive functional groups.

DavisBeirut N1 o-Nitrobenzylamine (Starting Material) N2 Base (NaOH/KOH) Deprotonation N1->N2 N3 Carbanion Intermediate N2->N3 N4 Nitroso Imine Intermediate (Highly Reactive) N3->N4 Oxygen transfer N5 N-N Bond Heterocyclization N4->N5 Nucleophilic attack N6 2H-Indazole (Product) N5->N6

Mechanistic pathway of the Davis-Beirut reaction forming 2H-indazoles.

Modern Era: Transition-Metal Catalyzed C-H Functionalization

To bypass the need for pre-functionalized ortho-nitro or ortho-amino starting materials, modern synthesis relies heavily on transition-metal catalyzed C-H activation/annulation sequences[6].

  • Mechanistic Causality: Using Rh(III), Ru(II), or Pd(II) catalysts, simple azobenzenes can be directly functionalized. The azo-nitrogen acts as a directing group, coordinating the metal center to selectively cleave the ortho C-H bond, forming a stable metallacycle. Subsequent migratory insertion of a coupling partner (such as an alkyne or diazo compound) followed by reductive elimination yields heavily functionalized indazoles in a single step[6]. This approach maximizes atom economy and allows for late-stage functionalization of complex drug candidates.

CHActivation S1 Azobenzene Substrate (Directing Group) S2 Rh(III) Catalyst Coordination S1->S2 S3 C-H Bond Cleavage (Rhodacycle Intermediate) S2->S3 S4 Coupling Partner Insertion (e.g., Alkyne) S3->S4 S5 Reductive Elimination & Annulation S4->S5 S6 Functionalized Indazole S5->S6

Workflow of Rh(III)-catalyzed C-H activation and annulation.

Quantitative Data Summary

The following table summarizes the operational parameters and causal advantages of the primary indazole synthesis methodologies discussed.

MethodologyTypical Reagents / CatalystsReaction TempRegioselectivityAverage YieldKey Advantage / Causality
Classic Cadogan P(OEt)₃ (neat)160 °C2H-Indazole40–70%Direct from o-nitro compounds; limited by harsh thermal degradation.
Mild Cadogan P(n-Bu)₃, i-PrOH80 °C2H-Indazole80–95%Protic solvent stabilizes transition state; lower temp prevents side reactions.
Davis-Beirut NaOH/KOH, MeOH/EtOH60–80 °C2H-Indazole70–90%Redox-neutral; avoids toxic metals and harsh reductants.
C-H Annulation Rh(III) / Pd(II), Alkynes100–120 °C1H or 2H60–85%Direct C-H functionalization; highest atom economy, no pre-oxidation needed.

Validated Experimental Protocols

The following protocols represent self-validating systems optimized for high yield and purity in a modern laboratory setting.

Protocol 1: Mild One-Pot Condensation–Cadogan Reductive Cyclization[3]

Objective: Regioselective synthesis of 2-substituted 2H-indazoles.

  • Condensation: In an oven-dried flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in isopropanol (0.5 M concentration). Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC until the aldehyde is fully consumed, indicating complete imine formation.

  • Reduction: To the same reaction vessel, add tri-n-butylphosphine (2.5 equiv) dropwise.

    • Causality: The alkyl phosphine is highly nucleophilic, enabling deoxygenation at lower temperatures.

  • Cyclization: Heat the mixture to 80 °C and stir for 4–6 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the 2H-indazole.

Protocol 2: Davis-Beirut Reaction for 2H-Indazoles[4][5]

Objective: Redox-neutral heterocyclization of N-substituted 2-nitrobenzylamines.

  • Preparation: Dissolve the N-substituted 2-nitrobenzylamine (1.0 equiv) in methanol (0.2 M).

  • Base Addition: Add aqueous NaOH or KOH (3.0 equiv).

    • Causality: The base is required to deprotonate the secondary amine, forming the carbanion that initiates the oxygen-transfer cascade.

  • Heating: Reflux the mixture (approx. 65 °C) for 3–5 hours.

    • Self-Validation Check: The solution will typically transition from pale yellow to deep red/orange as the highly reactive nitroso imine intermediate forms and subsequently cyclizes.

  • Isolation: Neutralize the mixture with 1M HCl, extract with dichloromethane, dry over Na₂SO₄, and purify by chromatography.

Pharmacological Significance & Drug Development

The transition from academic synthesis to commercial drug development was catalyzed by the indazole core's unique physicochemical properties. Because the adjacent nitrogen atoms can act simultaneously as a hydrogen bond donor (at N1) and an acceptor (at N2), indazoles exhibit exceptional binding affinity within target protein pockets, such as the ATP-binding hinge regions of kinases[1].

Key Milestones in Indazole Drug Discovery:

  • Anti-Inflammatory Agents: Benzadac, a classic non-steroidal anti-inflammatory drug (NSAID), utilizes the indazole skeleton to modulate inflammatory pathways[7].

  • Oncology & Kinase Inhibition: Modern targeted therapies heavily feature indazole-3-carboxamides due to their ability to selectively inhibit PARP enzymes and various mutant kinases, driving apoptosis in cancer cells[1].

  • Cannabinoid Receptor Modulators: The indazole-3-carboxamide scaffold was heavily researched by Pfizer (e.g., WO 2009/106980-A2) for CB1 receptor modulation. This research inadvertently laid the structural foundation for potent synthetic cannabinoids, such as ADB-FUBINACA, which replace the traditional phytocannabinoid pentyl chain with a fluorinated benzyl group to enhance metabolic stability and receptor binding specificity[8].

The continuous refinement of indazole synthesis—from Fischer's harsh thermal conditions to modern, mild transition-metal catalysis—ensures that this privileged scaffold will remain at the forefront of pharmaceutical development for decades to come.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzyl-3-methyl-1H-indazol-6-ol

Executive Summary 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of selective β3-adrenergic receptor agonists designed to mitigate cardiovascular side effects . The structural complexity of this molecule—comprising a lipophilic benzyl group, a weakly basic indazole core, and a weakly acidic phenolic hydroxyl group at the C6 position—presents specific challenges for chromatographic separation. This application note details a robust, self-validating HPLC-DAD methodology, explaining the physicochemical causality behind every experimental parameter to ensure precise quantification and purity assessment.

Chemical Profiling & Method Development Rationale

As a Senior Application Scientist, developing a robust HPLC method requires moving beyond generic gradients and understanding the physicochemical causality of the analyte. The behavior of 1-Benzyl-3-methyl-1H-indazol-6-ol on a stationary phase is dictated by three primary structural features:

  • Column Chemistry & Hydrophobic Retention : The presence of the benzyl moiety significantly increases the molecule's lipophilicity. A high-carbon-load C18 stationary phase is optimal for maximizing hydrophobic interactions. Alternatively, a Phenyl-Hexyl column can be employed to exploit π−π interactions with the indazole and benzyl aromatic rings, providing orthogonal selectivity if co-eluting synthetic impurities are present.

  • Mobile Phase pH & Ionization Suppression : The C6-OH group acts as a phenol (pKa ~9.5), while the indazole nitrogens exhibit weak basicity . If the mobile phase pH is near the pKa of either functional group, the molecule will exist in a state of partial ionization. This leads to severe peak tailing and irreproducible retention times due to secondary ion-exchange interactions with residual silanols on the silica support. By buffering the mobile phase to a highly acidic pH of 2.5–3.0 using 0.1% Formic Acid (FA), the C6-OH group is kept fully protonated (neutral), and the indazole nitrogens are stabilized . This causality—controlling the ionization state to dictate chromatographic behavior—is the cornerstone of this method.

  • Detector Wavelength Optimization : The conjugated indazole ring system, extended by the auxochromic hydroxyl group, provides strong UV absorbance. Monitoring at 220 nm captures the universal aromatic π→π∗ transitions (maximizing sensitivity), while 280 nm provides specificity for the functionalized indazole core, minimizing interference from non-aromatic matrix components.

Chromatographic Optimization Workflow

HPLC_Workflow Start 1-Benzyl-3-methyl-1H-indazol-6-ol Sample Preparation (50% ACN) Column Stationary Phase Selection C18 (Alkyl) or Phenyl-Hexyl (π-π) Start->Column pH Mobile Phase pH Optimization Target pH 2.5 - 3.0 (0.1% FA) Column->pH Ionization Suppress C6-OH Ionization Prevent Peak Tailing pH->Ionization Mechanism Gradient Gradient Elution Profile Water/ACN Ramp (5% to 95%) Ionization->Gradient Detection UV/DAD Detection λ = 220 nm & 280 nm Gradient->Detection Output Chromatogram & Data Analysis System Suitability Verification Detection->Output

Fig 1: Chromatographic optimization logic and workflow for indazole derivative HPLC analysis.

Standard Operating Procedure (SOP) & Experimental Protocols

This protocol is engineered as a self-validating system . By strictly adhering to the System Suitability Testing (SST) criteria outlined in Section 5, the analyst can verify the integrity of the instrument, column, and mobile phase prior to any sample analysis. If the SST criteria fail, the system autonomously flags the run as invalid, preventing the generation of compromised data.

Reagents and Materials
  • Acetonitrile (ACN), HPLC Grade or higher.

  • Ultrapure Water (18.2 M Ω⋅ cm).

  • Formic Acid (FA), LC-MS Grade.

  • 1-Benzyl-3-methyl-1H-indazol-6-ol Reference Standard (>98% purity).

Sample Preparation Protocol

Causality Rationale: The lipophilic benzyl group drastically reduces the compound's aqueous solubility. Injecting a highly aqueous sample can lead to transient precipitation at the column head, resulting in split peaks and elevated backpressure.

  • Diluent Preparation : Mix equal volumes of Ultrapure Water and Acetonitrile to create a 50:50 (v/v) Water:ACN diluent.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN (sonicate for 5 minutes to ensure complete solubilization) and bring to volume.

  • Working Solution (100 µg/mL) : Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:ACN Diluent.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

Instrument Setup & Chromatographic Conditions
  • System : UHPLC or standard HPLC equipped with a Diode Array Detector (DAD) and a column oven.

  • Column : Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature : 35°C (Reduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL.

  • Detection (DAD) : λ = 220 nm (Primary for quantification) and 280 nm (Secondary for peak purity/identification).

  • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

Quantitative Data & System Suitability

To ensure optimal resolution of 1-Benzyl-3-methyl-1H-indazol-6-ol from potential synthetic precursors (e.g., unreacted benzyl halides or des-methyl indazoles), a gradient elution profile is utilized.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Phase
0.0955Initial Conditions
2.0955Isocratic Hold (Analyte Focusing)
12.01090Linear Organic Ramp
15.01090High-Organic Wash (Elute Lipophiles)
15.1955Return to Initial Conditions
20.0955Column Re-equilibration

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaCausality / Scientific Rationale
Retention Time (RT) 8.5 ± 0.5 minEnsures consistent hydrophobic interaction and accurate mobile phase delivery.
Tailing Factor (Tf) 1.2Validates the effective suppression of C6-OH ionization and prevention of silanol interactions.
Theoretical Plates (N) 10,000Confirms column bed integrity, efficiency, and optimal mass transfer kinetics.
%RSD of Peak Area 2.0% (n=5)Guarantees autosampler precision, sample stability, and detector linearity.
Blank Carryover 0.1% of StandardConfirms the 50% ACN diluent and needle wash effectively prevent sample precipitation.

References

  • Study on the creation of selective β3-adrenergic receptor agonists with reduced cardiovascular side effects. Hokkaido University Collection of Scholarly and Academic Papers. URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Application

Application Note: Regioselective N-Alkylation of 3-Methyl-1H-indazole

Strategic Overview The 3-methyl-1H-indazole scaffold is a privileged pharmacophore frequently embedded in therapeutic agents targeting oncology, inflammation, and central nervous system disorders[1]. A critical bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The 3-methyl-1H-indazole scaffold is a privileged pharmacophore frequently embedded in therapeutic agents targeting oncology, inflammation, and central nervous system disorders[1]. A critical bottleneck in the functionalization of this scaffold is the regioselective N-alkylation of the pyrazole ring. Because the indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms, it presents two competing nucleophilic nitrogen centers (N1 and N2)[2]. Standard alkylation conditions often yield an inseparable mixture of N1 and N2 regioisomers, severely impacting overall synthetic yield and scalability. This protocol guide establishes field-proven, self-validating methodologies to achieve absolute regiocontrol, detailing the mechanistic causality required to selectively drive the reaction toward either the N1 or N2 isomer.

Mechanistic Causality: Dictating N1 vs. N2 Selectivity

As an application scientist, it is critical to understand that regioselectivity is not a product of chance, but of precise manipulation of transition state energies via solvent effects, ion-pairing, and electronic shielding.

  • The N1-Selective Pathway (Thermodynamic & Steric Control): The 1H-indazole tautomer is intrinsically more thermodynamically stable[1]. To exploit this, irreversible deprotonation using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) is employed. In the low dielectric environment of THF, the resulting sodium cation forms a tight ion pair with the N2 atom and the adjacent C3-methyl group[1]. This tight coordination sterically shields the N2 position, forcing the incoming electrophile to undergo an SN2 attack exclusively at the exposed N1 position. Conversely, using polar solvents like DMF with weaker bases (e.g., K₂CO₃) generates solvent-separated ion pairs, stripping away this steric shield and resulting in poor regioselectivity (~1:1 mixtures)[1].

  • The N2-Selective Pathway (Kinetic Control via Acid Catalysis): Achieving N2-selectivity requires overriding the thermodynamic preference for N1. This is accomplished using Brønsted acid catalysis (or Lewis acids like TfOH)[3]. The acid preferentially protonates or hydrogen-bonds to the more basic N1 nitrogen, electronically deactivating it and creating a steric blockade[2]. Stabilized electrophiles, such as sulfoxonium ylides or diazo compounds, are then kinetically directed to attack the unhindered N2 position, delivering the N2-alkylated product with excellent selectivity[2][3].

Pathway Indazole 3-Methyl-1H-indazole (Tautomeric Mixture) NaHTHF NaH / THF (Tight Ion Pair at N2) Indazole->NaHTHF Deprotonation (Base) AcidCat Brønsted Acid Catalyst (H-Bonding at N1) Indazole->AcidCat Acid Activation (Deactivation of N1) N1Prod N1-Alkyl Isomer (Thermodynamic Control) NaHTHF->N1Prod R-X Addition (Steric Shielding of N2) N2Prod N2-Alkyl Isomer (Kinetic Control) AcidCat->N2Prod Ylide/Diazo Addition (Attack at N2)

Mechanistic divergence of 3-methyl-1H-indazole alkylation under basic vs. acidic conditions.

Experimental Workflows & Protocols

Protocol A: N1-Selective Alkylation via Tight Ion-Pairing

This protocol utilizes NaH in THF to leverage tight ion-pairing, ensuring >99% N1 regioselectivity for primary alkyl halides and secondary alkyl tosylates[1].

Materials: 3-Methyl-1H-indazole (1.0 equiv), Sodium hydride (60% dispersion in mineral oil, 1.2 equiv), Alkyl halide/tosylate (1.1 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Substrate Preparation: Charge an oven-dried round-bottom flask with 3-methyl-1H-indazole (1.0 equiv) under an inert nitrogen atmosphere. Dissolve in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Irreversible Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Causality Note: Immediate evolution of H₂ gas indicates the irreversible formation of the indazolyl anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation and the establishment of the critical N2-coordinated tight ion pair[1].

  • Electrophilic Addition: Add the alkyl halide (1.1 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS or TLC (typically complete within 2–4 hours).

  • Quench and Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Preparation Dissolve 3-methyl-1H-indazole in anhydrous THF (0 °C) Step2 2. Irreversible Deprotonation Add NaH (1.2 eq) portion-wise, stir 30 min Step1->Step2 Step3 3. Electrophilic Addition Dropwise addition of Alkyl Halide, warm to RT Step2->Step3 Step4 4. Quench & Isolation Quench with aq. NH4Cl, extract (EtOAc), purify via SiO2 Step3->Step4

Step-by-step experimental workflow for the N1-selective alkylation using NaH in THF.

Protocol B: N2-Selective Alkylation via Brønsted Acid Catalysis

This metal-free protocol utilizes a Brønsted acid to deactivate the N1 position, directing sulfoxonium ylides to the N2 position[2].

Materials: 3-Methyl-1H-indazole (1.0 equiv), Sulfoxonium ylide (1.2 equiv), Brønsted Acid catalyst (e.g., HA-6, 10 mol%), 1,1,2,2-Tetrachloroethane (TCE), 3Å Molecular Sieves.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry reaction vial, combine 3-methyl-1H-indazole (1.0 equiv), the corresponding sulfoxonium ylide (1.2 equiv), and the Brønsted acid catalyst (10 mol%).

  • Solvent & Desiccant Addition: Add anhydrous TCE to reach a 0.1 M concentration, followed by the addition of 3Å molecular sieves. Causality Note: Chlorinated solvents like TCE stabilize the hydrogen-bonded transition state, while molecular sieves prevent water-induced catalyst deactivation[2].

  • Kinetic Controlled Alkylation: Stir the mixture at room temperature (25 °C) for 12–24 hours. Causality Note: Elevated temperatures must be avoided, as thermal energy can overcome the kinetic barrier, reducing N2 selectivity and allowing thermodynamic equilibration back toward N1[2].

  • Purification: Filter the crude mixture through a short pad of Celite to remove molecular sieves, concentrate the filtrate, and isolate the N2-alkylated product via flash chromatography.

Quantitative Data & Reaction Metrics

The following table synthesizes the expected quantitative outcomes and regioselectivity ratios based on the chosen reaction microenvironment, using benzyl bromide (or equivalent ylide/diazo) as the model electrophile.

Base / Catalyst SystemSolventTemp (°C)Mechanistic DriverMajor RegioisomerN1 : N2 RatioExpected Yield
NaH (1.2 eq) THF0 to 25Tight Ion Pair (Steric Shielding)N1-Alkyl > 99 : 185 - 92%
K₂CO₃ (2.0 eq) DMF25Solvent-Separated Ion PairMixed ~ 1 : 1.275 - 80%
Brønsted Acid (10 mol%) TCE25N1 H-Bonding / DeactivationN2-Alkyl 1 : 1582 - 87%
TfOH (10 mol%) DCM25N1 ProtonationN2-Alkyl < 1 : 9975 - 85%

References

  • [1] Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 1

  • [3] He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).3

  • [2] Xiao, S., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters (ACS Publications). 2

Sources

Method

Advanced Application Note: Utilizing 1-Benzyl-3-methyl-1H-indazol-6-ol as a Pharmacophore Scaffold in Cancer Cell Line Studies

Introduction & Mechanistic Rationale The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of targeted oncology therapeutics[1]. Several FDA-approved small-molecule ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of targeted oncology therapeutics[1]. Several FDA-approved small-molecule kinase inhibitors, such as axitinib, linifanib, and pazopanib, rely on the indazole ring to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs)[2].

Within this chemical space, 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) serves as a highly versatile building block and tool compound for in vitro cancer cell line studies.

Causality of Structural Features:

  • N1-Benzyl Group : Enhances the lipophilicity of the scaffold, significantly improving cell membrane permeability during in vitro assays. Mechanistically, the bulky benzyl ring is designed to occupy deep hydrophobic sub-pockets within the kinase domain, increasing binding affinity[3].

  • 3-Methyl Group : Provides a rigid geometric anchor that fills small hydrophobic cavities near the gatekeeper residue of target kinases (e.g., EGFR, VEGFR-2, and CDK2)[3].

  • 6-Hydroxyl Group : Acts as a critical hydrogen bond donor/acceptor to the kinase hinge region (e.g., interacting with Met793 in EGFR). Alternatively, it serves as an ideal synthetic handle for O-alkylation to generate multi-targeted, extended derivatives[3].

Target Cancer Cell Lines & Mechanistic Profiling

When evaluating 1-Benzyl-3-methyl-1H-indazol-6-ol and its derivatives, selecting the appropriate cancer cell lines is critical for establishing a self-validating experimental system.

  • HCT-116 (Human Colorectal Carcinoma) : Highly sensitive to EGFR and VEGFR-2 inhibition. Optimized indazole derivatives have demonstrated potent antiproliferative activity (GI₅₀ < 1.5 µM) and robust apoptosis induction in this line[4].

  • MDA-MB-231 (Triple-Negative Breast Cancer) : Utilized to evaluate compound efficacy against highly metastatic, drug-resistant phenotypes[5].

  • A549 (Lung Adenocarcinoma) : A standard, widely accepted model for assessing EGFR-targeted indazole covalent and non-covalent inhibitors[6].

Data Presentation: Antiproliferative & Kinase Inhibitory Profiles

The following table summarizes the typical pharmacological profile of optimized 6-O-substituted 1-Benzyl-3-methyl-1H-indazole derivatives against standard cancer cell lines and isolated kinases, establishing the baseline expectations for these assays[4][6].

Compound Class / TargetHCT-116 (GI₅₀, µM)MDA-MB-231 (GI₅₀, µM)A549 (GI₅₀, µM)EGFR (IC₅₀, nM)VEGFR-2 (IC₅₀, nM)
Indazole-6-ol Precursor > 50.0> 50.0> 50.0> 1000> 1000
Optimized 6-O-Derivatives 0.77 – 1.051.07 – 2.500.86 – 1.5068 – 831.8 – 4.7
Doxorubicin (Control) 1.100.301.20N/AN/A
Erlotinib (Control) N/AN/A0.03380N/A

Note: Quantitative data synthesized from recent structure-activity relationship (SAR) studies on indazole-based multi-targeted kinase inhibitors[4][6].

Experimental Protocols

Protocol A: Compound Formulation and Vehicle Control Standardization

Expert Insight: 1-Benzyl-3-methyl-1H-indazol-6-ol and its highly lipophilic derivatives are practically insoluble in aqueous media. Improper formulation leads to compound precipitation, resulting in false-negative cytotoxicity readouts.

  • Stock Preparation : Dissolve the compound in 100% molecular biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solutions : Perform serial dilutions in 100% DMSO to create 1000x concentrated working stocks.

  • Media Spiking : Dilute the 1000x stocks 1:1000 into complete culture media (e.g., DMEM + 10% FBS) immediately before treating the cells.

  • Self-Validating Control : Ensure the final DMSO concentration in all wells (including controls) is exactly 0.1% (v/v) . Concentrations >0.1% can induce vehicle-mediated cytotoxicity or unintended cellular differentiation, skewing the GI₅₀ calculations.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Expert Insight: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, serving as a reliable proxy for cell viability.

  • Cell Seeding : Seed HCT-116 or A549 cells in 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth recovery.

  • Treatment : Aspirate media and replace with 100 µL of media containing the indazole derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a 0.1% DMSO vehicle control and a positive control ( or Erlotinib)[4].

  • Incubation : Incubate for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader.

  • Data Validation : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 indicates a robust assay suitable for determining accurate GI₅₀ values.

Protocol C: Mechanistic Profiling – Apoptosis Induction via Flow Cytometry

Expert Insight: To prove that the reduction in cell viability is due to apoptosis (rather than necrosis or mere cytostasis), Annexin V/PI double staining is required[3].

  • Treatment : Treat cells in 6-well plates with the indazole compound at 1x and 2x its calculated GI₅₀ for 24 hours.

  • Harvesting : Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Indazole-mediated kinase inhibition typically shifts populations to the early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) quadrants due to cytochrome C release[3].

Mechanistic Visualization

MechanisticWorkflow Compound 1-Benzyl-3-methyl-1H-indazol-6-ol (Pharmacophore Scaffold) Derivatization Chemical Derivatization (6-O-Alkylation) Compound->Derivatization KinaseTarget Receptor Tyrosine Kinases (EGFR / VEGFR-2) Derivatization->KinaseTarget ATP Competitive Binding Pathways Downstream Signaling (PI3K/AKT & MAPK/ERK Blockade) KinaseTarget->Pathways Kinase Inhibition Apoptosis Apoptosis Induction (Cytochrome C Release) Pathways->Apoptosis CellDeath Cancer Cell Death (HCT-116, MDA-MB-231, A549) Apoptosis->CellDeath

Mechanistic workflow of indazole derivatives targeting kinases to induce apoptosis.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances.[Link]

  • Frejat, F. O. A., Zhai, H., Cao, Y., Wang, L., Mostafa, Y. A., Gomaa, H. A., Youssif, B. G. M., & Wu, C. (2022). "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation." Bioorganic Chemistry.[Link]

  • Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules.[Link]

  • Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). "Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways." Molecules.[Link]

Sources

Application

Application Note: Indazole Derivatives as Privileged Scaffolds in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The indazole ring system (benzpyrazole) is a bicyclic h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The indazole ring system (benzpyrazole) is a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring. Due to its 10 π-electron aromatic stability and capacity to act as a bioisostere for indole, the indazole nucleus has emerged as a "privileged scaffold" in drug discovery. Although rarely found in nature, synthetic indazole derivatives exhibit a profound ability to form key hydrogen-bonding interactions within the ATP-binding pockets of kinases and the NAD+-binding sites of nuclear enzymes[1].

This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic methodologies, and biological validation protocols for indazole derivatives, specifically focusing on their role in oncology via kinase and Poly(ADP-ribose) polymerase (PARP) inhibition.

Pharmacological Landscape & Mechanism of Action

The thermodynamic stability of the 1H-indazole tautomer over its 2H- and 3H- counterparts makes it the predominant form utilized in commercial drug design. The structural rigidity of this scaffold allows for precise vector projection of functional groups into target binding sites.

Kinase Inhibition

Protein kinases are critical regulators of cellular proliferation. The indazole core frequently acts as an ATP surrogate. For instance, Pazopanib and Axitinib are FDA-approved multikinase inhibitors (targeting VEGFR, PDGFR, and FGFR) that utilize the indazole core to occupy the hydrophobic adenine-binding pocket of the kinase domain, effectively halting angiogenesis in renal cell carcinoma and soft tissue sarcomas.

PARP Inhibition & Synthetic Lethality

One of the most significant breakthroughs in indazole-based therapeutics is the development of PARP inhibitors like Niraparib (derived from an indazole-7-carboxamide lead, MK-4827)[2]. PARP-1 is a "writer" enzyme responsible for poly(ADP-ribosylation) (PARylation), which signals DNA single-strand break (SSB) repair[3].

Indazole-based PARP inhibitors operate via a dual mechanism:

  • Catalytic Inhibition: They competitively bind the NAD+ pocket of PARP-1/2.

  • PARP Trapping: They trap the PARP enzyme on the damaged DNA strand.

When the replication fork encounters this trapped complex, it collapses into a highly lethal double-strand break (DSB). In normal cells, Homologous Recombination (HR) repairs this DSB. However, in HR-deficient tumors (e.g., BRCA1/2 mutants), the cell cannot repair the damage, leading to apoptosis—a paradigm known as Synthetic Lethality [3].

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment & Activation DNA_Damage->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Inhibited by Indazole Indazole PARP Inhibitor (e.g., Niraparib) Indazole->Trapping Induces Replication Replication Fork Collapse (Double-Strand Break) Trapping->Replication BRCA_Mut HR Repair Deficient (BRCA1/2 Mutant) Replication->BRCA_Mut Cell_Death Synthetic Lethality (Tumor Cell Death) BRCA_Mut->Cell_Death

Mechanism of synthetic lethality induced by indazole-based PARP inhibitors in BRCA-mutant cells.

Synthetic Methodologies: Constructing the 1H-Indazole Core

Historically, indazoles were synthesized via classical condensation reactions (e.g., Davis-Beirut reaction). However, modern medicinal chemistry demands broad substrate scope and functional group tolerance. Transition-metal-catalyzed intramolecular C-N cross-coupling of o-haloaryl N-sulfonylhydrazones has become a gold standard[4].

Causality in Reagent Selection: We utilize Copper(II) acetate ( Cu(OAc)2​⋅H2​O ) because it facilitates the oxidative addition into the aryl-halide bond under relatively mild conditions compared to Palladium, reducing heavy-metal toxicity in early-stage drug screening. Cesium carbonate ( Cs2​CO3​ ) is selected as the base because its large cationic radius increases the solubility and nucleophilicity of the hydrazone intermediate, driving the cyclization forward[4].

Synthesis_Workflow SM o-Haloaryl N-Tosylhydrazone Cat Cu(OAc)2 Catalyst & Cs2CO3 Base SM->Cat Cyclization Intramolecular C-N Cross-Coupling Cat->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Product Substituted 1H-Indazole Workup->Product

Copper-catalyzed intramolecular cyclization workflow for substituted 1H-indazole synthesis.

Validated Experimental Protocols

As a self-validating system, every protocol below includes internal controls and specific validation checkpoints to ensure data integrity.

Protocol A: Copper-Catalyzed Synthesis of Substituted 1H-Indazoles

Objective: Synthesize a library of 1H-indazoles from o-haloaryl N-tosylhydrazones.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the o-haloaryl N-tosylhydrazone (1.0 mmol), Cu(OAc)2​⋅H2​O (10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL) under an inert Argon atmosphere. Rationale: DMSO is a highly polar aprotic solvent that stabilizes the transition state of the copper complex.

  • Thermal Cyclization: Stir the mixture at 80°C for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot and the emergence of a highly UV-active lower-Rf spot validates cyclization.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Purify via silica gel flash chromatography to yield the pure 1H-indazole derivative.

Protocol B: PARP-1 Chemiluminescent Enzyme Inhibition Assay

Objective: Determine the IC50​ of synthesized indazole derivatives against PARP-1. Rationale: We employ a chemiluminescent readout rather than a standard colorimetric approach because it provides the dynamic range necessary to accurately resolve IC50​ values in the low nanomolar range typical of advanced indazole derivatives.

  • Plate Preparation: Pre-coat a 96-well plate with 25 µL of 1× histone mixture diluted in PBS. Incubate at 4°C overnight. Block wells with 100 µL blocking buffer for 90 minutes at room temperature[5].

  • Enzyme & Compound Incubation: Add 10 µL of recombinant PARP-1 enzyme (0.5 ng/µL) to each well. Add 5 µL of the indazole test compound (serially diluted in 1% DMSO).

    • Self-Validation: Include a positive control well (Olaparib or Niraparib) and a negative control well (1% DMSO vehicle only).

  • Reaction Initiation: Add 10 µL of biotinylated NAD+ substrate mixture to initiate PARylation. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add 50 µL of Streptavidin-HRP (which binds the biotinylated poly(ADP-ribose) chains) and incubate for 30 minutes. Wash again.

  • Readout: Add 100 µL of chemiluminescent substrate (ECL reagent). Read the luminescence immediately using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol C: In Vitro Synthetic Lethality (MTT) Assay

Objective: Evaluate the anti-proliferative effect of the indazole PARP inhibitor, specifically proving synthetic lethality in HR-deficient cells.

  • Cell Seeding: Seed BRCA1-deficient cancer cells (e.g., MDA-MB-436) and isogenic BRCA1-proficient control cells in separate 96-well plates at a density of 3,000 cells/well[1]. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Rationale: Testing both cell lines in parallel is strictly required to prove that cell death is caused by synthetic lethality (BRCA-deficiency) rather than off-target general cytotoxicity.

  • Treatment: Treat cells with serially diluted indazole compounds (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 150 µL DMSO, and measure absorbance at 570 nm.

Quantitative Data Summary

The table below summarizes the target affinities of benchmark indazole derivatives, demonstrating the scaffold's versatility across different biological targets.

Compound NameTarget / Mechanism IC50​ ValueClinical Status / Application
MK-4827 (Niraparib) PARP-1 / PARP-23.8 nM / 2.1 nMFDA Approved (Ovarian Cancer)[2]
Entrectinib ALK (Kinase)12.0 nMFDA Approved (Solid Tumors)[6]
Compound 133 VEGFR-2 (Kinase)3.45 nMPreclinical Anti-angiogenic[4]
Pazopanib Multi-kinase (VEGFR)~10-30 nMFDA Approved (Renal Cell Carcinoma)

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL:[Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage... Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib Source: MDPI URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives (Entrectinib Data) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes and Protocols: A Guide to In Vitro Efficacy Testing of Indazole Compounds

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole moiety is a privileged heterocyclic structure of immense importance in medicinal chemistry, particularly in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic structure of immense importance in medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] This assertion is substantiated by the clinical success of several indazole-based agents, including axitinib and pazopanib, which have been approved for cancer treatment.[1][2][3] The versatility of the indazole core allows it to serve as an effective "hinge-binding" fragment, enabling potent and often selective interactions with the ATP-binding pockets of various protein kinases.[4][5] These kinases are critical nodes in signaling pathways that govern cell proliferation, survival, differentiation, and angiogenesis; their dysregulation is a hallmark of cancer.[4][6]

Consequently, the preclinical evaluation of novel indazole derivatives requires a multi-faceted in vitro testing strategy. This guide provides a comprehensive framework for researchers, moving from broad-spectrum cellular effects to specific molecular target engagement and downstream mechanistic validation. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Chapter 1: Foundational Analysis: Cell Viability and Cytotoxicity Screening

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[7][8]

Scientific Rationale

Choosing the right viability assay is critical. Tetrazolium-based assays like MTT rely on the metabolic activity of mitochondrial dehydrogenases, while luminescence-based assays quantifying ATP levels provide a direct measure of metabolically active cells.[9] ATP-based assays are generally considered more sensitive and have a broader linear range.[10]

Protocol 1: Cell Viability Assessment via ATP Quantification (CellTiter-Glo®)

This protocol describes a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP.[10][11]

Principle: The assay reagent contains luciferase and its substrate. In the presence of ATP released from viable cells, a luminescent signal is generated that is directly proportional to the number of living, metabolically active cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the indazole compound in culture medium. A common starting point is a 10 mM stock in DMSO. Add the diluted compounds to the cells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Essential Controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Untreated Control: Cells in medium only (represents 100% viability).

      • Blank: Medium only (for background subtraction).

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 48-72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. normalized response) to determine the IC50 value.[8]

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a structured table for clear comparison across different cell lines.

Compound IDCell LineCancer TypeIncubation Time (h)IC50 (µM)
Indazole-X1A549Lung Cancer725.15
Indazole-X1K562CML72Data not available
Indazole-X1PC-3Prostate Cancer72Data not available
Indazole-X2A549Lung Cancer7212.8
Indazole-X2K562CML728.3
Indazole-X2PC-3Prostate Cancer7215.2

Note: IC50 values are representative examples based on published data for similar compounds.[5]

Chapter 2: Molecular Target Engagement: In Vitro Kinase Assays

After establishing a compound's cytotoxic potential, the next critical step is to determine if it directly inhibits its intended molecular target(s). Since many indazole compounds are designed as kinase inhibitors, cell-free enzymatic assays are the gold standard for this evaluation.[4][12]

Scientific Rationale

Kinase assays measure the transfer of a phosphate group from ATP to a specific substrate.[13] The inhibitory potential of a compound is quantified by its ability to block this reaction. The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform that measures the amount of ADP produced, which is directly proportional to kinase activity.[14][15] This method is compatible with a wide range of kinases, including common indazole targets like VEGFR, Aurora Kinase, and CDKs.[16][17][18]

Experimental Workflow: Kinase Inhibition Assay

G cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep_inhibitor Prepare Serial Dilution of Indazole Compound add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_mastermix Prepare Master Mix (Kinase Buffer, Substrate, ATP) add_enzyme Add Recombinant Kinase to Initiate add_inhibitor->add_enzyme incubate_reaction Incubate at 30°C (45-60 min) add_enzyme->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate_adpglo->add_detect incubate_detect Incubate at RT (30 min) add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum

Caption: Generalized workflow for an in vitro kinase inhibition assay using a luminescence-based method.

Protocol 2: In Vitro Kinase Inhibition (VEGFR2 Example)

This protocol is adapted for determining the IC50 of an indazole compound against recombinant human VEGFR2 kinase.[16][19][20]

Materials:

  • Recombinant Human VEGFR2 (KDR)

  • 5x Kinase Buffer

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (500 µM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare serial dilutions of the indazole inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration remains constant across all wells and does not exceed 1%.[19]

    • Dilute the recombinant VEGFR2 enzyme to the desired working concentration (e.g., 2 ng/µL) in 1x Kinase Buffer. Keep on ice.[19]

  • Plate Setup (96-well format):

    • Test Wells: Add 2.5 µL of diluted indazole inhibitor.

    • Positive Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Blank (No Enzyme): Add 2.5 µL of 1x Kinase Buffer with DMSO.

  • Master Mix Preparation: Prepare a master mix containing ATP and PTK Substrate in 1x Kinase Buffer. For each reaction, you will need:

    • 6 µL 5x Kinase Buffer

    • 0.5 µL 500 µM ATP

    • 0.5 µL PTK Substrate (10 mg/ml)

    • 5.5 µL Water

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to all wells.

    • Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the reaction by adding 10 µL of diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.[19]

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 45 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence on a plate reader.

    • Calculate percent inhibition relative to the "Positive Control" and determine the IC50 value as described in Protocol 1.[21]

Visualizing the Target Pathway: p38 MAPK Signaling

Indazoles are also known to target stress-activated pathways like the p38 MAPK pathway, which is involved in inflammation, cell cycle regulation, and apoptosis.[22][][24]

Caption: The p38 MAPK signaling cascade and the point of intervention for p38-targeting indazole inhibitors.[22][]

Chapter 3: Elucidating Cellular Mechanism of Action

Confirming direct enzyme inhibition is crucial, but understanding the downstream cellular consequences is equally important. Key mechanisms for anticancer agents include the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Section 3.1: Assays for Apoptosis Induction

Scientific Rationale: Apoptosis is a tightly regulated process characterized by distinct biochemical events, including the activation of executioner caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[25] Assaying for these markers can confirm if the observed cytotoxicity is due to apoptosis.

Protocol 3: Executioner Caspase Activity (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases-3 and -7, which are key effectors in the apoptotic pathway.[7][25]

Principle: The assay reagent contains a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the indazole compound in white-walled 96-well plates as described in Protocol 1. Include appropriate vehicle and untreated controls. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Interpretation: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Section 3.2: Assays for Cell Cycle Analysis

Scientific Rationale: Many kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing proliferation.[18][26] Flow cytometry with propidium iodide (PI) staining is a robust method to quantify the DNA content of individual cells, thereby revealing the cell cycle distribution of the population.[6]

G G1 G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) G1->S G1/S Checkpoint G2 G2 Phase (4n DNA) S->G2 DNA Synthesis M M Phase (4n DNA) G2->M G2/M Checkpoint Arrest Cell Cycle Arrest M->G1 Mitosis Inhibitor Indazole Compound (e.g., CDK Inhibitor) Inhibitor->G2 Inhibitor->Arrest Arrest->M Block

Caption: The eukaryotic cell cycle, highlighting the G2/M checkpoint as a common point of arrest induced by anticancer agents.

Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2 or M phase have double the DNA content (4n) of cells in G0/G1 phase (2n), while cells in S phase have an intermediate amount.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~70% confluency and treat with the indazole compound at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[27]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution containing:

      • Propidium Iodide (e.g., 50 µg/mL)

      • RNase A (e.g., 100 µg/mL) - This step is critical to eliminate signal from double-stranded RNA.

      • Triton X-100 (0.1%) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate detector (e.g., FL2 or PE-Texas Red channel). Collect at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software to generate a histogram of DNA content (fluorescence intensity). Gate the populations corresponding to the G0/G1, S, and G2/M phases to quantify the percentage of cells in each phase.[26] An accumulation of cells in the G2/M peak compared to the vehicle control indicates a G2/M arrest.

Conclusion

This guide outlines a logical and robust cascade of in vitro assays for characterizing the efficacy of novel indazole compounds. By systematically progressing from broad cytotoxic screening to specific kinase inhibition and detailed mechanistic studies of apoptosis and cell cycle effects, researchers can build a comprehensive profile of a compound's biological activity. This integrated approach is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline with a solid, data-driven foundation.

References

  • What are p38 MAPK inhibitors and how do they work?. (2024). Google Cloud.
  • p38 Inhibitors and p38 Signaling Pathway. BOC Sciences.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. Benchchem.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. OA Monitor Ireland.
  • Cell Cycle Analysis by Flow Cytometry​. Miltenyi Biotec.
  • p38 MAPK Signaling Review. Assay Genie.
  • p38 MAPK | Inhibitors. MedchemExpress.com.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI.
  • Investigating the comparative bioactivity of indazole regioisomers. Benchchem.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.
  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). [Source not available].
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC.
  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2023). MDPI.
  • Apoptosis Assays. Promega Corporation.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
  • Cell Cycle Analysis: Techniques & Applications. baseclick.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. (2010). Shokat Lab.
  • Application Notes and Protocols: Determination of NSC 33994 IC50. Benchchem.
  • ELISA Kit for Aurora Kinase A (AURKA). Cloud-Clone.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Benchchem.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Source not available].
  • Apoptosis Assay Kits. Biocompare.
  • IC50 Determination. edX.
  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories.
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. ResearchGate.
  • AURORA A Kinase Enzyme System Application Note. Promega Corporation.
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Technical Manual TM507. Promega Corporation.
  • Aurora A Kinase Assay. Promega Corporation.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.
  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. (2018). PMC.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega. ACS Publications.
  • Aurora A Kinase Enzyme System. Promega Corporation.
  • CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies. Promega Corporation.
  • MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube.
  • Is Your MTT Assay Really the Best Choice?. Promega Corporation.

Sources

Application

High-Throughput Screening of Indazole Derivatives: A TR-FRET Based Kinase Profiling Protocol

Overview and Mechanistic Rationale Indazole derivatives are widely recognized as privileged scaffolds in modern medicinal chemistry. Due to their structural homology to the purine ring of ATP, they are highly effective a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Rationale

Indazole derivatives are widely recognized as privileged scaffolds in modern medicinal chemistry. Due to their structural homology to the purine ring of ATP, they are highly effective at occupying the ATP-binding pocket of various kinases, making them prime candidates for targeted therapies in oncology and inflammatory diseases[1]. However, identifying highly potent and selective indazole-based lead compounds from large chemical libraries requires a robust High-Throughput Screening (HTS) strategy.

When screening small-molecule libraries, a major technical hurdle is compound autofluorescence—many heterocyclic compounds, including substituted indazoles, emit fluorescence that mimics assay signals, leading to false negatives or positives. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology[2].

TR-FRET utilizes long-lifetime lanthanide chelates (such as Terbium, Tb³⁺) as donor fluorophores. By introducing a microsecond time delay (typically 50–100 µs) between the excitation flash and the signal measurement, the short-lived autofluorescence of the indazole compounds completely decays. The remaining signal is exclusively the result of the FRET interaction between the donor and the acceptor, ensuring unparalleled signal-to-noise ratios[2].

TR_FRET_Mechanism cluster_0 Absence of Inhibitor (High FRET Signal) cluster_1 Presence of Indazole (Low FRET Signal) D1 Tb-Antibody (Donor) K1 Target Kinase D1->K1 binds tag T1 Fluorescent Tracer (Acceptor) D1->T1 Energy Transfer K1->T1 binds ATP site S1 665nm Emission T1->S1 D2 Tb-Antibody (Donor) K2 Target Kinase D2->K2 S2 495nm Emission (Donor Only) D2->S2 No FRET I2 Indazole Inhibitor K2->I2 blocks ATP site T2 Displaced Tracer

TR-FRET competitive binding mechanism for screening indazole-based kinase inhibitors.

Self-Validating Experimental Protocol

This protocol describes a 384-well competitive binding TR-FRET assay. The workflow is designed as a self-validating system : every plate contains internal controls to calculate the Z'-factor, ensuring that any mechanical failure or reagent degradation is immediately flagged before data analysis[3].

Phase 1: Reagent Preparation & Matrix Optimization
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality Check: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. Indazole derivatives can occasionally form colloidal aggregates in aqueous solutions, leading to promiscuous, non-specific kinase inhibition. Brij-35 prevents aggregation, ensuring that only true stoichiometric binders are identified.

Phase 2: Acoustic Dispensing (Compound Transfer)
  • Utilize an acoustic liquid handler (e.g., Echo® 550) to transfer 10 nL of the indazole library (10 mM in DMSO) into a 384-well low-volume microplate.

  • Control Wells: Dispense 10 nL of pure DMSO into positive control wells (maximum signal) and 10 nL of a known pan-kinase inhibitor (e.g., Staurosporine) into negative control wells (minimum signal).

  • Causality Check: Acoustic dispensing eliminates physical tip carryover. Furthermore, transferring exactly 10 nL into a 10 µL final assay volume ensures a strict 0.1% v/v DMSO concentration. Kinases are highly sensitive to solvent toxicity; maintaining exact, low DMSO parity across all wells prevents solvent-induced enzyme denaturation.

Phase 3: Assay Assembly & Equilibration
  • Prepare a 2X Kinase/Antibody master mix in the Assay Buffer.

  • Dispense 5 µL of the master mix into all wells using a bulk reagent dispenser.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute, then incubate at room temperature for 30 minutes.

  • Causality Check: Many highly potent indazoles exhibit slow, tight-binding kinetics. Pre-incubating the enzyme with the compound before the addition of the tracer allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

Phase 4: Tracer Addition & Detection
  • Add 5 µL of 2X Fluorescent Tracer (e.g., Alexa Fluor 647-labeled ATP mimetic) to all wells.

  • Incubate for 1 hour at room temperature protected from light.

  • Read the plate on a TR-FRET compatible multimode microplate reader.

    • Settings: Excitation at 340 nm; Emission at 495 nm (Tb donor) and 665 nm (Tracer acceptor); Delay time: 50 µs; Integration time: 100 µs.

  • Causality Check: The data output is calculated as an Emission Ratio (665 nm / 495 nm). Ratiometric measurement inherently normalizes well-to-well variations in liquid volume and slight differences in total enzyme concentration, ensuring high precision[2].

Data Analytics and Quality Control

The success of an HTS campaign is mathematically gated by the Z'-factor , a statistical parameter that evaluates the dynamic range of the assay signal against the data variation (standard deviation) of the controls[4].

The Z'-factor is calculated for every single 384-well plate using the formula: Z' = 1 -[ 3(SD_max + SD_min) / |Mean_max - Mean_min| ]

Table 1: Z'-Factor Quality Control Thresholds[4]
Z'-Factor ValueAssay QualityAction Required
1.0 IdealTheoretical limit; unachievable in practice.
0.5 ≤ Z' < 1.0 ExcellentPass. Plate data is validated and hits can be triaged.
0 < Z' < 0.5 MarginalReview. High variation or low signal window. Re-optimize buffer or liquid handling.
Z' < 0 UnusableFail. Data must be discarded. Check for reagent degradation or dispensing errors.

Once plate validity is confirmed (Z' > 0.5), the primary hits are subjected to a rigorous triage workflow to eliminate false positives and determine exact IC₅₀ values.

HTS_Workflow Lib Indazole Library (10,000+ compounds) Pri Primary Screen (TR-FRET, Single Conc. 10 µM) Lib->Pri QC Quality Control (Z'-factor > 0.5) Pri->QC Hits Primary Hits (>50% Inhibition) QC->Hits Validated Plates Counter Counter Screen (Assay Interference/Autofluorescence) Hits->Counter Dose Dose-Response (10-point IC50 Determination) Counter->Dose True Actives Lead Lead Indazole Candidates (IC50 < 100 nM) Dose->Lead Potency & Selectivity

HTS Hit Triage Workflow for Indazole Library Screening.

Table 2: Representative Hit Triage Data for Indazole Derivatives

Note: The following table summarizes quantitative triage data for top indazole hits, demonstrating the transition from primary screening to validated lead compounds.

Compound IDPrimary Screen (% Inhibition at 10 µM)Counter Screen (Autofluorescence Interference)IC₅₀ (nM)Hill SlopeStatus
IND-042 94.2%Negative (No interference)12.41.1Lead Candidate
IND-118 88.5%Negative (No interference)45.80.9Lead Candidate
IND-305 76.1%Positive (High native fluorescence)N/AN/ADiscarded (False Positive)
IND-892 91.0%Negative (No interference)850.02.4Discarded (Aggregator)

(Notice that IND-892 exhibits a steep Hill Slope > 2.0, which is a strong indicator of non-stoichiometric binding or colloidal aggregation, prompting its removal from the lead pipeline).

References

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (Zhang, J. H., Chung, T. D., & Oldenburg, K. R., 1999) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL:[Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Advanced Biophysical Characterization of Indazole-Protein Binding Kinetics

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Introduction: The Indazole Scaffold in Modern Therapeutics The indazole heterocycle has emerged as a privileged scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals.

Introduction: The Indazole Scaffold in Modern Therapeutics

The indazole heterocycle has emerged as a privileged scaffold in modern drug discovery due to its versatile hydrogen-bonding capabilities and conformational rigidity. Indazole derivatives function as potent kinase inhibitors, cannabinoid (CB1) receptor modulators, and nucleotide-binding oligomerization domain-like receptor (NLRP3) antagonists[1]. Understanding the precise binding kinetics (association rate ka​ , dissociation rate kd​ , and equilibrium dissociation constant KD​ ) of these compounds is critical for lead optimization.

This application note details a robust, orthogonal biophysical workflow utilizing Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) to validate the binding affinity and kinetics of indazole-based small molecules to target proteins. By employing label-free (SPR) and solution-state (MST) methodologies, researchers can establish a self-validating system that mitigates assay-specific artifacts.

Mechanistic Workflow & Rationale

When evaluating indazole derivatives, such as the NLRP3 inhibitor BAL-1516 or indazole-based synthetic cannabinoids, rely on orthogonal biophysical techniques[1]. SPR provides real-time kinetic data ( ka​ , kd​ ), while MST measures binding in free solution, avoiding potential steric hindrance caused by protein immobilization.

IndazoleWorkflow A Indazole Compound Library C Surface Plasmon Resonance (SPR) Immobilized Target, Real-Time Kinetics A->C D Microscale Thermophoresis (MST) Solution-State, Fluorescent Target A->D B Target Protein Expression & Purification B->C B->D E Kinetic Analysis (ka, kd) C->E F Equilibrium Affinity (KD) C->F D->F G Structure-Affinity Relationship (SAR) Optimization E->G F->G

Figure 1: Orthogonal biophysical workflow for evaluating indazole-protein binding.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol

SPR is highly sensitive to refractive index changes and is ideal for capturing the fast binding and dissociation kinetics typical of indazole-based compounds interacting with targets like the CB1 receptor or PD-L1[2][3].

Materials:

  • Sensor Chip: CM5 (Cytiva) or equivalent.

  • Running Buffer: PBS-P+ (10 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1-5% DMSO to maintain indazole solubility.

  • Amine Coupling Kit (EDC/NHS, Ethanolamine).

Step-by-Step Methodology:

  • Surface Activation: Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min. Causality: This creates reactive succinimide esters necessary for covalent amine coupling.

  • Ligand Immobilization: Dilute the target protein (e.g., purified CB1 receptor or NLRP3 NACHT domain) in 10 mM sodium acetate (pH 4.5 - 5.5, strictly below the protein's pI) and inject until an immobilization level of 2000–3000 Response Units (RU) is achieved[3]. Causality: Pre-concentration at a low pH drives the protein to the negatively charged dextran matrix, facilitating efficient coupling.

  • Surface Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive groups[3].

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the indazole compound (e.g., 10 µM down to 0.15 µM) in the running buffer. Ensure the DMSO concentration matches the running buffer exactly (e.g., 2.0%) to prevent bulk refractive index shifts.

  • Kinetic Injection (Single-Cycle or Multi-Cycle): Inject the indazole dilutions sequentially at a high flow rate (30–50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation)[1]. Causality: High flow rates minimize mass transport limitations, ensuring the measured rates reflect true binding kinetics.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (10-30s) of 10 mM Glycine-HCl (pH 2.5) or 50 mM NaOH.

Microscale Thermophoresis (MST) Protocol

MST tracks the directed movement of molecules along a temperature gradient, which changes upon ligand binding. This validates SPR data by confirming binding in a completely free-solution environment.

Step-by-Step Methodology:

  • Target Labeling: Label the target protein using an NHS-ester fluorescent dye (e.g., RED-NHS) targeting primary amines. Purify the labeled protein using a size-exclusion column to remove free dye.

  • Sample Preparation: Maintain the labeled protein at a constant concentration (typically 10-50 nM). Prepare a 16-point serial dilution of the indazole compound in assay buffer (e.g., PBS + 0.05% Tween-20 + 2% DMSO).

  • Incubation: Mix the labeled protein with the indazole dilutions 1:1 and incubate for 15-30 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into standard MST capillaries. Run the MST assay using medium MST power and 20% excitation power.

  • Data Extraction: Plot the change in normalized fluorescence ( ΔFnorm​ ) against the ligand concentration to derive the KD​ .

Data Presentation & Interpretation

A robust protocol must yield self-consistent quantitative data. The table below summarizes expected kinetic parameters for reference indazole compounds against their respective targets, demonstrating the correlation between SPR and MST outputs.

Compound ClassTarget ProteinSPR ka​ ( M−1s−1 )SPR kd​ ( s−1 )SPR KD​ (nM)MST KD​ (nM)Reference Context
Indazole-based Cannabinoid (FUB-AKB-48)CB1 Receptor 2.5×104 0.039 ~1570~1800High affinity vs indole analogs[3]
Indazole-based Antagonist (BAL-1516)NLRP3 (NACHT) 1.2×105 0.0017 14.216.5CNS-penetrating inhibitor[1]
4-phenyl-1H-indazole (Z13)PD-L1 4.1×104 0.0095 231255Immune checkpoint inhibitor[2]

Note: Data represents generalized kinetic profiles based on recent literature for indazole scaffolds.

Conclusion

The integration of SPR and MST provides a comprehensive, self-validating platform for characterizing the binding of indazole compounds to therapeutic targets. By strictly controlling buffer matching (DMSO correction) and utilizing orthogonal free-solution methods, researchers can confidently advance indazole hits through the hit-to-lead optimization pipeline.

References

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed / Bioorganic Chemistry. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC / International Journal of Molecular Sciences. Available at:[Link]

  • Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. bioRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-1H-indazol-6-ol

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methyl-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methyl-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yields. Our goal is to provide a self-validating system of protocols and insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-Benzyl-3-methyl-1H-indazol-6-ol?

The most direct synthesis involves a two-step process. First, the precursor 3-methyl-1H-indazol-6-ol is prepared. This is followed by a regioselective N-benzylation at the N-1 position of the indazole ring.

Q2: I'm concerned about O-benzylation of the phenol at the C-6 position. How can I favor N-benzylation?

This is a critical and valid concern. The outcome of the N- vs. O-alkylation of ambident anions is a classic challenge in organic synthesis[1]. Fortunately, the indazole ring nitrogen is inherently more nucleophilic than the phenolic oxygen[2]. We can exploit this difference by carefully selecting the reaction conditions. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) will preferentially deprotonate the more acidic indazole N-H. The resulting sodium indazolide is a soft nucleophile, which, according to Pearson's HSAB theory, reacts preferentially with soft electrophiles like benzyl bromide, favoring N-alkylation[2].

Q3: During N-benzylation, how can I ensure the benzyl group attaches to the N-1 position instead of N-2?

The formation of N-1 and N-2 regioisomers is a common challenge in indazole chemistry[3]. The N-1 substituted product is generally the thermodynamically more stable isomer[3]. Reaction conditions play a pivotal role in controlling this selectivity. Studies have shown that using sodium hydride in THF provides excellent regioselectivity for the N-1 position, especially for indazoles with C-3 substituents[4][5][6]. This is attributed to the formation of a sodium-chelated intermediate that sterically hinders attack at the N-2 position[4].

Q4: Should I use a protecting group for the 6-hydroxyl group?

While using a protecting group for the phenol is a viable strategy to eliminate the risk of O-benzylation, it adds two steps to the synthesis (protection and deprotection). Given the high N-1 selectivity achievable with the NaH/THF system, it is often possible to achieve the desired product in good yield without a protecting group. We recommend attempting the direct benzylation first. If O-benzylation proves to be a significant side reaction, then a protecting group strategy should be employed.

Synthetic Workflow & Key Stages

The overall synthesis is a two-stage process. The first stage creates the core indazole structure, and the second stage introduces the N-benzyl group.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Benzylation A 6-Methoxy-3-methyl- 1H-indazole B 3-Methyl-1H-indazol-6-ol A->B BBr₃, DCM C 1-Benzyl-3-methyl- 1H-indazol-6-ol (Target Molecule) B->C 1. NaH, THF 2. Benzyl Bromide

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-indazol-6-ol (Precursor)

This protocol is adapted from a procedure involving the demethylation of a methoxy-substituted indazole[7]. This method is generally high-yielding and straightforward.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
6-Methoxy-3-methyl-1H-indazole162.191.0 g6.161.0
Boron tribromide (BBr₃), 1M in DCM250.5218.5 mL18.53.0
Dichloromethane (DCM), anhydrous84.9350 mL--
Saturated aq. NaHCO₃ solution-As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Heptane100.21As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-methoxy-3-methyl-1H-indazole (1.0 g, 6.16 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of BBr₃: Slowly add boron tribromide solution (1M in DCM, 18.5 mL, 18.5 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Heptane). The product spot should have a lower Rf value than the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield 3-methyl-1H-indazol-6-ol as a solid[7]. Expected yield: ~80-90%.

Protocol 2: Synthesis of 1-Benzyl-3-methyl-1H-indazol-6-ol (Target Molecule)

This protocol employs a highly regioselective N-1 benzylation method[5][6].

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Methyl-1H-indazol-6-ol148.161.0 g6.751.0
Sodium Hydride (NaH), 60% disp.24.000.32 g8.101.2
Tetrahydrofuran (THF), anhydrous72.1140 mL--
Benzyl Bromide (BnBr)171.040.9 mL (1.28 g)7.431.1
Saturated aq. NH₄Cl solution-As needed--
Ethyl Acetate (EtOAc)88.11As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.32 g, 8.10 mmol, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous heptane to remove the oil, carefully decanting the heptane each time. Add anhydrous THF (20 mL).

  • Indazole Addition: Dissolve 3-methyl-1H-indazol-6-ol (1.0 g, 6.75 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (0.9 mL, 7.43 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in heptane gradient) to isolate 1-Benzyl-3-methyl-1H-indazol-6-ol.

Troubleshooting Guide

This section addresses common issues encountered during the N-benzylation step (Protocol 2), which is the most critical for yield and purity.

Troubleshooting Start Low Yield or Incomplete Reaction Issue1 Significant O-Benzylation Side Product Observed Start->Issue1 Issue2 Mixture of N-1 and N-2 Isomers Formed Start->Issue2 Issue3 Starting Material Remains Start->Issue3 Solution1_1 Cause: Base too weak or solvent too polar, favoring O-alkylation. Issue1->Solution1_1 Solution2_1 Cause: Reaction conditions not optimal for N-1 selectivity. Issue2->Solution2_1 Solution3_1 Cause A: Incomplete deprotonation. Issue3->Solution3_1 Solution3_3 Cause B: Benzyl bromide has degraded. Issue3->Solution3_3 Solution1_2 Solution: Ensure NaH is fresh and THF is anhydrous. Avoid DMF or DMSO which can promote O-alkylation. Solution1_1->Solution1_2 Solution2_2 Solution: Confirm use of NaH in THF. Weaker bases (e.g., K₂CO₃) or polar solvents (e.g., DMF) can lead to N-2 isomer formation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPT2PoWtAgWQWSlTOw3tAes1OEqyQ3bI546ujj9WvNC-I5kpS3gh8tCAZDhi8waAiS5gktM_CLP8UwlFaqnxhLyQdIPQGZuJQKQ5eYMMyHQsuHF1Mm-FhyR5hhyBJvqoJz7wb5_GMIgQODIW6yHPFGaxQ%3D)] Solution2_1->Solution2_2 Solution3_2 Solution A: Use fresh, high-quality NaH. Ensure it was properly washed. Increase stirring time after indazole addition. Solution3_1->Solution3_2 Solution3_4 Solution B: Use freshly opened or purified benzyl bromide. Solution3_3->Solution3_4

Sources

Optimization

Technical Support Center: Indazole N-Alkylation Troubleshooting &amp; Methodology

Welcome to the Application Scientist Support Center. The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group (N1 vs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group (N1 vs. N2) profoundly influences the biological activity, molecular shape, and electrostatic distribution of the resulting pharmacophore [1].

Because the indazole anion is an ambident nucleophile, achieving regiocontrol is notoriously challenging. This guide is designed to help researchers, scientists, and process chemists troubleshoot side reactions, understand the mechanistic causality behind regioselectivity, and implement self-validating experimental protocols.

Section 1: Core Principles & Mechanistic Causality

To troubleshoot indazole alkylation, one must first understand the thermodynamic and kinetic landscape of the indazole scaffold.

When deprotonated, the resulting indazole anion exhibits delocalized electron density across both the N1 and N2 atoms. However, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer because it preserves the full aromaticity of the benzenoid ring [2]. Consequently:

  • Thermodynamic Control (N1-Selectivity): Reactions that allow for equilibration (e.g., higher temperatures, polar aprotic solvents, specific base pairings like NaH/THF) generally favor the N1-alkylated product [3].

  • Kinetic Control (N2-Selectivity): To force N2-alkylation, the reaction must be driven kinetically. This is typically achieved using the Mitsunobu reaction or specialized Lewis acid catalysis (e.g., Al(OTf)₃) which lowers the activation barrier for N2 attack [1].

Pathway Visualization

Pathway Indazole 1H-Indazole (Starting Material) Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Base (e.g., NaH) N1 N1-Alkyl Indazole (Thermodynamic Product) Anion->N1 Thermodynamic Control (Heat, Polar Aprotic) N2 N2-Alkyl Indazole (Kinetic Product) Anion->N2 Kinetic Control (Mitsunobu, Lewis Acids) Quat N1,N2-Dialkylindazolium (Over-alkylation) N1->Quat Excess Alkyl Halide Harsh Conditions N2->Quat Excess Alkyl Halide Harsh Conditions

Mechanistic divergence and over-alkylation pathways in indazole synthesis.

Section 2: Troubleshooting FAQs

Q1: I am trying to synthesize an N1-alkyl indazole, but my LCMS shows a nearly 1:1 mixture of N1 and N2 isomers. How do I improve N1 selectivity? A: A 1:1 mixture indicates that your reaction is trapped in a kinetic regime without sufficient energy or proper counter-ion effects to reach the thermodynamic minimum.

  • Causality: Weak bases (like K₂CO₃) in non-polar solvents often fail to fully dissociate the ion pair, leading to poor regiocontrol.

  • Solution: Switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . The Na⁺ counter-ion coordinates differently than K⁺ or Cs⁺, and when combined with a polar aprotic solvent and mild heating (50 °C), it strongly drives the equilibrium toward the thermodynamically favored N1-isomer [3].

Q2: I need the N2-alkylated isomer for my SAR study, but direct alkylation with alkyl halides predominantly yields the N1 product. What is the standard workaround? A: Direct alkylation with basic conditions will almost always favor N1.

  • Solution: Abandon the alkyl halide and use the corresponding alcohol via the Mitsunobu reaction (PPh₃, DEAD/DIAD, THF). The Mitsunobu protocol operates under strict kinetic control, bypassing the thermodynamic preference of the free anion, and typically yields N2:N1 ratios of >2.5:1 [4].

Q3: I am observing a highly polar, baseline spot on my TLC plate that won't elute even in 100% Ethyl Acetate. Is this a side reaction? A: Yes. This is classic over-alkylation , resulting in the formation of an N1,N2-dialkylindazolium quaternary salt.

  • Causality: Once the first alkylation occurs (especially at N1), the remaining lone pair on the adjacent nitrogen becomes highly nucleophilic. If you use an excess of a highly reactive electrophile (e.g., methyl iodide, benzyl bromide) and high temperatures, the second nitrogen will attack the electrophile.

  • Solution: Strictly limit your alkylating agent to 1.05 equivalents. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.

Q4: My alkyl halide is unreactive, or I am seeing elimination (alkene formation) instead of substitution. A: Secondary and sterically hindered alkyl halides often undergo E2 elimination in the presence of strong bases like NaH.

  • Solution: Transition to a Halogen Abstraction-Radical Capture (HARC) photoredox methodology. Using a copper metallaphotoredox system (e.g., Cu(TMHD)₂ with an Ir(III) photocatalyst) activates the alkyl halide via a silyl radical, completely avoiding the basic conditions that cause E2 elimination, and couples it selectively to the indazole [5].

Troubleshooting Workflow

Workflow Start Identify Desired Isomer IsN1 Target: N1-Alkyl? Start->IsN1 IsN2 Target: N2-Alkyl? Start->IsN2 NaH Use NaH / THF (Thermodynamic) IsN1->NaH Mitsunobu Use Mitsunobu (PPh3, DEAD, ROH) IsN2->Mitsunobu Check Analyze via TLC/LCMS NaH->Check Mitsunobu->Check Mix Issue: 1:1 Mixture? Check->Mix Elim Issue: Elimination? Check->Elim FixMix Increase Temp or Change Base (Cs2CO3) Mix->FixMix FixElim Use HARC Photoredox or Softer Electrophile Elim->FixElim

Troubleshooting workflow for optimizing indazole N-alkylation regioselectivity.

Section 3: Quantitative Data & Benchmarks

The choice of base, solvent, and reaction type dictates the regiochemical outcome. The table below summarizes expected N1:N2 ratios based on established literature benchmarks [3][4].

Reaction TypeReagents / BaseSolventElectrophileExpected N1:N2 RatioPrimary Byproducts / Side Reactions
Standard Alkylation K₂CO₃DMFAlkyl Bromide~ 1:1 to 2:1E2 Elimination (with 2° halides)
Thermodynamic NaHTHFAlkyl Bromide> 10:1Over-alkylation (if excess R-Br used)
Kinetic (Mitsunobu) PPh₃, DEADTHFPrimary Alcohol1:2.5 to 1:5Hydrazine dicarboxylate byproducts
Lewis Acid (N1) Co(NTf₂)₂ (10 mol%)DCED-A Cyclopropane> 20:1Ring-opening failure (if inactive)
Lewis Acid (N2) Al(OTf)₃ (10 mol%)DCED-A Cyclopropane1:15Ring-opening failure (if inactive)

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in TLC checks and specific quenching steps ensure that the reaction does not proceed to over-alkylation.

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

Use this protocol when the N1-isomer is required and the alkyl halide is not prone to rapid elimination.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add the 1H-indazole substrate (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: You must observe the evolution of hydrogen gas (bubbling). Allow the mixture to stir at room temperature for 30 minutes to ensure complete anion formation [3].

  • Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (1.05 equiv) dropwise. Crucial: Do not exceed 1.05 equivalents to prevent N1,N2-dialkylindazolium salt formation.

  • Thermodynamic Equilibration: Heat the reaction mixture to 50 °C.

  • Monitoring: Check the reaction via TLC every 2 hours. The N1-isomer typically runs slightly higher (less polar) than the N2-isomer on normal-phase silica.

  • Quench & Workup: Once the starting material is consumed, cool to room temperature and quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Highly Selective N2-Alkylation (Mitsunobu Conditions)

Use this protocol when the N2-isomer is required. This avoids the basic conditions that lead to N1 preference.

  • Preparation: To a stirred solution of the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere [4].

  • Activation: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Self-Validation: The solution will typically turn a distinct yellow/orange color upon the addition of the azodicarboxylate, indicating the formation of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor by TLC. Because triphenylphosphine oxide (TPPO) is highly UV-active and often streaks, use a specific stain (e.g., KMnO₄ or Dragendorff's reagent) if your indazole is not easily distinguishable by UV alone.

  • Workup: Once complete, concentrate the solvent directly under reduced pressure.

  • Purification: The major challenge here is removing TPPO. Resuspend the crude mixture in cold diethyl ether; much of the TPPO will precipitate and can be filtered off. Purify the filtrate via column chromatography to isolate the N2-alkylated indazole.

References

  • Source: Organic Chemistry Frontiers (RSC)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC / NIH URL
  • Development of a selective and scalable N1-indazole alkylation Source: PMC / NIH URL
  • A Comparative Guide to Indazole Alkylation Source: BenchChem URL
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: PMC / NIH URL
Troubleshooting

Technical Support Center: Purification of 1-Benzyl-3-methyl-1H-indazol-6-ol

Welcome to the Technical Support and Troubleshooting Portal for 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2). This compound is a highly valuable heterocyclic building block, most notably utilized as a key interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2). This compound is a highly valuable heterocyclic building block, most notably utilized as a key intermediate in the synthesis of selective β3-adrenergic receptor agonists designed to reduce cardiovascular side effects 1.

Due to the presence of both a basic indazole nitrogen core and a weakly acidic phenolic hydroxyl group at the C6 position, researchers frequently encounter purification bottlenecks—specifically severe silica tailing and difficulties in resolving N1/N2 regioisomers 2. This guide provides field-proven, self-validating methodologies to isolate this compound with >98% purity.

I. Purification Workflow

Workflow Step1 Crude Reaction Mixture (N1/N2 Isomers + Byproducts) Step2 Liquid-Liquid Extraction (EtOAc / H2O) Step1->Step2 Step3 Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) Step2->Step3 Organic Phase Step4 Fraction Analysis (TLC / LC-MS) Step3->Step4 Gradient Elution Step5 Recrystallization (Toluene / Heptane) Step4->Step5 Pool N1 Fractions Step6 Pure 1-Benzyl-3-methyl- 1H-indazol-6-ol (>98%) Step5->Step6 Cool to 0°C

Workflow for the isolation and purification of 1-Benzyl-3-methyl-1H-indazol-6-ol.

II. Step-by-Step Isolation Methodology

The synthesis of this compound typically involves the condensation of 1-(2-Fluoro-4-hydroxyphenyl)ethanone with benzylhydrazine in the presence of sodium acetate 1. The following protocol is designed to systematically remove unreacted precursors, salts, and the undesired N2-regioisomer.

Step 1: Aqueous Workup & Liquid-Liquid Extraction
  • Objective: Remove polar salts (sodium acetate) and unreacted hydrazine derivatives.

  • Procedure:

    • Quench the crude reaction mixture by adding ice-cold distilled water (1:1 v/v relative to reaction solvent).

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: 1-Benzyl-3-methyl-1H-indazol-6-ol is highly lipophilic due to the benzyl and methyl groups, dictating its partition into the EtOAc layer. The brine wash is critical to remove residual water that would otherwise deactivate the silica gel in the next step.

Step 2: Modified Flash Column Chromatography
  • Objective: Resolve the target N1-benzyl isomer from the N2-benzyl isomer while preventing phenolic tailing .

  • Procedure:

    • Dry-load the crude extract onto silica gel (1:3 ratio of crude to silica) to ensure a narrow elution band.

    • Pack a column with standard phase silica gel (230-400 mesh).

    • Elute using a gradient of Hexane:EtOAc (starting at 90:10, ramping to 60:40). Crucial: Add 1% Acetic Acid (AcOH) to the mobile phase.

    • Pool fractions containing the higher Rf​ spot (Target N1-isomer) and concentrate.

  • Causality: The N2-alkyl indazole possesses a "quinonoid" resonance structure, exposing a larger dipole moment that interacts more strongly with the polar silica stationary phase. Consequently, the N1-isomer is thermodynamically more stable and less polar, eluting first 2. The 1% AcOH acts as a competitive hydrogen-bond donor, preventing the C6-OH group from irreversibly binding to acidic silanol sites.

Step 3: Recrystallization (Final Polishing)
  • Objective: Achieve >98% purity by purging trace co-eluting impurities.

  • Procedure:

    • Dissolve the chromatographed solid in a minimum volume of boiling Toluene.

    • Slowly add Heptane dropwise until the solution becomes faintly cloudy (cloud point).

    • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

    • Filter the resulting crystals and wash with ice-cold Heptane.

  • Causality: The rigid, planar indazole core packs highly efficiently into a crystal lattice. Toluene dissolves the compound well at high temperatures but poorly at low temperatures, while Heptane acts as an anti-solvent. This differential solubility profile forces the target compound to crystallize while leaving trace aliphatic or highly polar impurities in the mother liquor.

III. Quantitative Data & Solvent Systems

Use the following self-validating metrics to track the success of your purification workflow.

Table 1: Chromatographic Resolution Data (Mobile Phase: Hexane/EtOAc 70:30 + 1% AcOH)

Compound / Component Rf​ Value (TLC)Relative PolarityUV Activity (254 nm)
1-Benzyl-3-methyl-1H-indazol-6-ol (N1, Target) 0.45 Moderate Strong (Dark Blue/Purple)
2-Benzyl-3-methyl-2H-indazol-6-ol (N2, Impurity)0.25HighStrong
1-(2-Fluoro-4-hydroxyphenyl)ethanone (Starting Mat.)0.60LowModerate

Table 2: Physicochemical & Solubility Profile

SolventSolubility at 25°CApplication in Workflow
Ethyl Acetate (EtOAc)High (>50 mg/mL)Primary extraction solvent; Mobile phase
Dichloromethane (DCM)High (>50 mg/mL)Alternative extraction; Dry-loading solvent
TolueneModerate (~10 mg/mL)Primary recrystallization solvent (heated)
Hexane / HeptaneLow (<1 mg/mL)Anti-solvent for crystallization; Mobile phase
WaterInsolubleAqueous quench and wash

IV. Troubleshooting & FAQs

Q1: My compound is exhibiting severe tailing on the TLC plate and column, leading to poor recovery. How do I fix this? A: This is a classic issue with 6-hydroxyindazoles. The phenolic hydroxyl group at the C6 position is weakly acidic and acts as a strong hydrogen-bond donor. It interacts heavily with the free silanol groups (-SiOH) on the normal-phase silica gel. Fix: Always add a modifier to your mobile phase. Adding 1% Acetic Acid (AcOH) protonates the silanol groups and competes for hydrogen bonding, drastically sharpening the elution band. If acid-sensitive protecting groups are present elsewhere on your molecule, 0.1% Triethylamine (TEA) can be used as an alternative.

Q2: I have two spots on my TLC that are very close together. How do I know which one is the N1-benzyl isomer and which is the N2-benzyl isomer? A: Alkylation or hydrazine-condensation of the indazole scaffold almost always yields a mixture of N1 and N2 regioisomers . Because the N2-isomer has a more exposed dipole moment (due to its quinonoid-like resonance), it binds more tightly to silica gel. Therefore, the less polar spot (higher Rf​ ) is your target N1-benzyl isomer , while the more polar spot (lower Rf​ ) is the N2-benzyl byproduct.

Q3: My isolated product turns slightly pink/brown upon storage. Is it degrading? A: Yes, potentially. Electron-rich phenolic heterocycles are susceptible to slow air oxidation, forming trace amounts of highly colored quinone-imine derivatives. Fix: Store the purified 1-Benzyl-3-methyl-1H-indazol-6-ol in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C. If oxidation has already occurred, a quick filtration through a short pad of silica gel using EtOAc/Hexane will remove the colored oxidized polymeric species.

Q4: Can I use Reverse-Phase HPLC to purify this compound instead of normal-phase silica? A: Absolutely. For smaller scales (<50 mg), Preparative RP-HPLC is highly effective. Use a C18 end-capped column with a gradient of Water/Acetonitrile. Ensure you add 0.1% Formic Acid to both mobile phases to keep the phenolic OH protonated, which prevents peak broadening and ensures sharp resolution between the N1 and N2 isomers.

V. References

  • Title: 心血管系の副作用を軽減した選択的β3アドレナリン受容体作動薬の創製研究 (Selective β3-adrenergic receptor agonists with reduced cardiovascular side effects) Source: Hokkaido University URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: MPG.PuRe (Max Planck Society) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-Benzyl-3-methyl-1H-indazol-6-ol

Welcome to the Technical Support Center. This guide is designed for scientists, medicinal chemists, and pharmacologists working with 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for scientists, medicinal chemists, and pharmacologists working with 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) . As a critical intermediate in the synthesis of bioactive indazoles—including selective β3-adrenergic receptor agonists[1]—this compound frequently presents severe thermodynamic barriers to solvation.

Below, we provide field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to overcome these solubility bottlenecks in both in vitro and in vivo applications.

Part 1: Physicochemical Root Causes

Q: Why does 1-Benzyl-3-methyl-1H-indazol-6-ol exhibit such poor aqueous solubility, and how does its molecular structure dictate this behavior?

A: The insolubility of this compound is driven by three distinct structural features that collectively maximize its crystal lattice energy and lipophilicity:

  • The N1-Benzyl Group: The addition of the bulky, non-polar benzyl moiety at the N1 position significantly increases the compound's partition coefficient (LogP), making it highly hydrophobic[2].

  • Planar Indazole Core: The rigid, aromatic pyrazole-benzene fused ring promotes strong intermolecular π−π stacking in the solid state[3].

  • C6-Hydroxyl Hydrogen Bonding: The hydroxyl group at the C6 position acts as a strong hydrogen bond donor. In the absence of water, it forms robust intermolecular hydrogen bonds with the basic N2 atom of adjacent indazole molecules, creating a highly stable crystalline lattice that water molecules cannot thermodynamically disrupt.

Part 2: In Vitro Assay Troubleshooting

Q: When diluting my DMSO stock into aqueous assay buffers (e.g., PBS or TRIS), the compound immediately crashes out. How can I prevent this "solvent shock"?

A: "Solvent shock" occurs when the rapid diffusion of DMSO into the bulk aqueous phase leaves the lipophilic indazole locally supersaturated. Without the solvent shell, the molecules rapidly self-associate and nucleate into micro-precipitates. To prevent this, you must use a step-down dilution method utilizing intermediate co-solvents or carrier proteins.

Protocol 1: Step-Down Solubilization for Biochemical Assays

This protocol utilizes a carrier protein to mask the lipophilic benzyl group before it encounters the bulk aqueous environment.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or water-induced nucleation during freeze-thaw cycles.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 10% DMSO / 90% PEG-400) to create a 1 mM working solution.

  • Aqueous Transfer: Add the 1 mM working solution dropwise into the final assay buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 while vortexing vigorously.

    • Causality: BSA acts as a hydrophobic sink; its hydrophobic binding pockets sequester the lipophilic benzyl moiety, thermodynamically favoring protein-ligand complexation over indazole self-aggregation.

  • Self-Validation Check: Measure the optical density (OD) of the final assay solution at 600 nm.

    • Pass: OD600 < 0.01 (True solution achieved).

    • Fail: OD600 > 0.05 (Colloidal aggregates are present; the step-down failed, and the BSA/Tween ratio must be increased).

Quantitative Solubility Limits Reference
Solvent SystemEstimated Solubility LimitVisual ObservationRecommended Application
100% DMSO > 50 mMClear, colorless solutionPrimary stock storage (-20°C)
100% Aqueous Buffer (pH 7.4) < 1 μMImmediate white precipitateNot recommended
1% DMSO in PBS ~ 5 - 10 μMMicro-precipitates (cloudy)Low-concentration cellular assays
5% DMSO / 5% Tween 80 / 90% Saline ~ 2 - 5 mMStable micellar dispersionIn vivo dosing (IP/PO)
20% HP-β-CD in Saline ~ 5 - 10 mMClear inclusion complexIV administration

Part 3: In Vivo Formulation Strategies

Q: What is the most reliable vehicle for dosing 1-Benzyl-3-methyl-1H-indazol-6-ol in rodent models (e.g., oral gavage or IP injection) without causing solvent toxicity?

A: Relying solely on high concentrations of DMSO for in vivo studies is toxic and causes localized tissue necrosis. The standard, field-proven formulation for highly lipophilic indazole derivatives is the DMSO / Tween 80 / Saline ternary system [4].

Protocol 2: Preparation of a Micellar Vehicle (5% DMSO / 5% Tween 80 / 90% Saline)

This protocol physically traps the indazole within surfactant micelles to ensure bioavailability.

  • Initial Dissolution: Weigh the required mass of 1-Benzyl-3-methyl-1H-indazol-6-ol and dissolve it completely in 100% DMSO (representing exactly 5% of the final target volume). Sonicate for 5 minutes at room temperature.

  • Surfactant Coating: Add Tween 80 (5% of final volume) directly to the DMSO solution. Vortex vigorously for 2 minutes to create a homogenous organic phase.

    • Causality: Pre-mixing the surfactant with the dissolved compound coats the lipophilic molecules before they encounter the aqueous phase. This kinetic advantage forces the compound into the hydrophobic core of the forming micelles rather than allowing it to nucleate into crystals.

  • Aqueous Phase Addition: Slowly add 0.9% Saline (90% of final volume) dropwise while continuously vortexing.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 10 minutes.

    • Pass: No pellet forms; the solution remains a stable, slightly opalescent dispersion.

    • Fail: A white pellet forms at the bottom of the tube. The compound has crashed out, and the formulation must be discarded.

Part 4: Chemical Derivatization Alternatives

Q: If formulation strategies fail to achieve the required concentration, can we chemically alter the compound to improve solubility?

A: Yes. If 1-Benzyl-3-methyl-1H-indazol-6-ol is acting as your final Active Pharmaceutical Ingredient (API) rather than a transient intermediate, you can exploit its amphoteric nature.

  • Salt Formation: The basic N2 nitrogen on the indazole ring can be protonated using strong acids to form hydrochloride (HCl) salts. Converting indazole derivatives to their hydrochloride salts significantly lowers their LogP and disrupts the crystalline lattice, drastically enhancing aqueous solubility[2].

  • Prodrug Masking: The C6-hydroxyl group can be temporarily masked as a water-soluble phosphate ester prodrug, which is later cleaved by endogenous alkaline phosphatases in vivo.

Workflow Visualization: Solubilization Decision Tree

SolubilizationStrategy Start 1-Benzyl-3-methyl-1H-indazol-6-ol Solubility Issue InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Vehicle Select Vehicle Formulation InVivo->Vehicle Buffer Aqueous Buffer Dilution DMSO->Buffer Precip Precipitation Observed? Buffer->Precip Cosolvent Step-Down Dilution: Add 0.1% Tween-20 or 0.1% BSA Precip->Cosolvent Yes Assay Proceed to Assay Precip->Assay No Cosolvent->Assay Form1 Suspension/Micellar: 5% DMSO + 5% Tween 80 + 90% Saline Vehicle->Form1 Standard Dose Form2 True Solution: 20% HP-β-CD or Salt Formation (HCl) Vehicle->Form2 High Dose / IV

Decision tree for selecting the optimal solubilization strategy based on experimental application.

References

  • Title: The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: 心血管系の副作用を軽減した選択的β3アドレナリン受容体作動薬の創製 (Creation of selective β3-adrenergic receptor agonists with reduced cardiovascular side effects) Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Indazole Isomers

Welcome to the technical support center. As a Senior Application Scientist, I understand that separating structurally similar isomers, such as the positional or chiral isomers of indazole, is one of the more demanding ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that separating structurally similar isomers, such as the positional or chiral isomers of indazole, is one of the more demanding tasks in analytical chemistry. These compounds are critical in pharmaceutical development, and achieving robust, reproducible separation is non-negotiable.

This guide is designed to move beyond generic advice. It provides a structured, scientifically-grounded framework for troubleshooting and method development, explaining the causal mechanisms behind the recommended protocols. We will explore how to leverage the unique physicochemical properties of indazoles to overcome common separation challenges like co-elution and peak tailing.

Section 1: The Foundation - Understanding Indazole Isomer Chemistry

Success in HPLC is built on understanding the analyte's chemistry. Indazole isomers present a unique challenge because they often have nearly identical hydrophobicity, making them difficult to resolve on standard C18 columns. However, they possess subtle differences in their electronic and structural properties that we can exploit.[1]

The key to separation lies in leveraging secondary interactions beyond simple hydrophobicity, such as π-π interactions, dipole-dipole interactions, and hydrogen bonding.[2] Furthermore, the basicity of the pyrazole ring is a critical handle for manipulating retention and selectivity.

Table 1: Key Physicochemical Properties of Indazole

Property Value / Characteristic Implication for HPLC Separation Source(s)
Tautomers Exists primarily as 1H- and 2H- tautomers. The 1H- form is generally more stable. The equilibrium between tautomers can affect peak shape. Different isomers may have different dominant tautomeric forms. [1][3]
Basicity (pKa) ~1.04 - 1.31 (for protonation of the pyrazole ring) Indazole is a weak base. Operating the mobile phase near this pKa will cause mixed ionization states, leading to poor peak shape.[4] Adjusting pH well below or above this value is crucial. [3][5]
Acidity (pKa) ~13.86 (for deprotonation of the N-H proton) The acidic proton is only relevant at very high pH, which is typically outside the stable range of silica-based columns. [3][5]
Polarity The 2H-indazole tautomer has a significantly larger dipole moment than the 1H- form. Stationary phases with dipole-dipole interaction capabilities (e.g., PFP) can differentiate isomers based on their polarity differences. [1][3]
Aromaticity Bicyclic aromatic system with 10 π electrons. The aromatic system allows for strong π-π interactions with suitable stationary phases (e.g., Phenyl, Biphenyl). [3][6]

| Hydrophobicity (XLogP3) | ~1.8 | Moderately hydrophobic, suitable for reversed-phase chromatography. However, isomers often have very similar logP values. |[7] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: Why are my indazole positional isomers (e.g., 5-nitroindazole and 6-nitroindazole) co-eluting on a brand new C18 column? A1: Positional isomers often have nearly identical hydrophobicity and molecular weight. A standard C18 column separates primarily based on hydrophobic interactions, which are insufficient to differentiate these subtle structural differences.[2] To resolve them, you must introduce alternative separation mechanisms, such as π-π or dipole-dipole interactions, by changing your stationary phase or mobile phase conditions.[2]

Q2: My indazole peak is severely tailing. What is the first thing I should check? A2: Peak tailing for a basic compound like indazole is most often a chemical problem, not an instrumental one.[8] It's typically caused by secondary interactions between the basic nitrogen on your analyte and acidic residual silanol groups on the silica surface of the column.[9] The first and most critical parameter to check is your mobile phase pH. Ensure the pH is at least 2 units away from the analyte's pKa.[10] For indazole (pKa ≈ 1.3), this means your mobile phase pH should be below 3 (ideally pH 2.5-3.0) to ensure the molecule is fully and consistently protonated.[10][11]

Q3: How can I quickly determine if my peak tailing is a chemical issue or a physical problem with my column/system? A3: Inject a neutral, well-behaved compound like toluene or naphthalene under the same conditions. If the neutral compound gives a symmetrical peak, your system and column are physically sound, and the tailing of your indazole is a chemical interaction issue.[8] If the neutral compound also tails, you likely have a physical problem, such as a column void or excessive extra-column volume.[8][12]

Q4: I need to separate enantiomers of a chiral indazole derivative. Is this possible with a standard achiral column? A4: No. Enantiomers have identical physical and chemical properties in an achiral environment and will not be separated on standard columns like C18 or Phenyl. You must use a Chiral Stationary Phase (CSP).[13] Polysaccharide-based CSPs are an excellent starting point due to their broad applicability for a wide range of chiral compounds, including nitrogen heterocycles.[14][15]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific separation problems.

Problem 1: Poor Resolution or Co-elution of Positional Isomers

This is the most common challenge. The goal is to enhance the selectivity (α) between the isomer peaks.

Logical Approach: The workflow below outlines a systematic approach to improving the resolution of co-eluting positional isomers.

G A Start: Co-eluting Indazole Isomers on C18 B Step 1: pH Scouting (pH 2.5 vs. pH 7.0) A->B C Resolution Improved? B->C D Step 2: Column Screening (Phenyl-Hexyl, Biphenyl, PFP) C->D No / Partial G Resolution Achieved C->G Yes E Resolution Improved? D->E F Step 3: Change Organic Modifier (Acetonitrile vs. Methanol) E->F No / Partial E->G Yes H Further Optimization (Gradient, Temperature) F->H H->G G A Start: Tailing Indazole Peak B Inject Neutral Compound (e.g., Toluene) A->B C Does Neutral Peak Tail? B->C D Physical Problem: Check for column void, fix fittings/tubing C->D Yes E Chemical Problem: Secondary Silanol Interactions C->E No F Step 1: Lower Mobile Phase pH (Target pH 2.5-3.0) E->F G Symmetrical Peak? F->G H Step 2: Use Modern End-Capped Column or Add Modifier (0.1% TFA) G->H No / Improved but not perfect I Problem Solved G->I Yes H->I

Caption: Diagnostic workflow for troubleshooting peak tailing.

Solution 1: Aggressively Adjust Mobile Phase pH

  • Causality: At mid-range pH (e.g., 4-8), residual silanols (Si-OH) on the silica surface become deprotonated (SiO⁻), creating active sites for ion-exchange with the protonated basic indazole. [16]By lowering the pH to < 3, you suppress the ionization of the silanols and ensure the indazole is fully protonated, minimizing these secondary interactions and improving peak shape. [9][10]* Recommendation: Always use a buffered mobile phase with a low pH as a starting point for indazole analysis. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water are excellent choices.

Solution 2: Use a High-Purity, End-Capped Column

  • Causality: Modern HPLC columns are made with high-purity silica that has fewer metal contaminants (which can act as active sites). After the primary stationary phase (like C18) is bonded, most manufacturers perform "end-capping," which uses a small silanizing reagent (like trimethylchlorosilane) to block a majority of the remaining accessible silanol groups. [9]Using a well end-capped column significantly reduces the sites available for secondary interactions.

Problem 3: Achieving Chiral Separation

Separating enantiomers requires the introduction of a chiral environment.

Solution: Employ Chiral Stationary Phases (CSPs)

  • Causality: CSPs create transient, diastereomeric complexes with the enantiomers of the analyte. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, enabling separation. [13]* Protocol: Chiral Method Development Screening

    • Column Selection: Start with polysaccharide-based columns, as they are versatile. A good initial screening set includes:

      • A cellulose-based column (e.g., Chiralcel® OJ, Chiralpak® IB). [14][15] * An amylose-based column (e.g., Chiralpak® AD, AmyCoat™ RP). [17] 2. Mobile Phase Screening: Screen both normal-phase and reversed-phase conditions, as it is difficult to predict which will be successful. [13][18] * Normal Phase (NP):

        • Mobile Phase A: n-Hexane / Ethanol (90:10 v/v)

        • Mobile Phase B: n-Hexane / Isopropanol (90:10 v/v)

        • Optional Modifier: If peaks are broad or tailing, add 0.1% diethylamine (DEA) to the alcohol portion. [14] * Reversed Phase (RP):

        • Mobile Phase C: Water / Acetonitrile (50:50 v/v)

        • Mobile Phase D: 10 mM Ammonium Bicarbonate (pH ~8) / Methanol (50:50 v/v)

    • Execution: Run isocratic separations for 15-20 minutes for each column/mobile phase combination.

    • Optimization: Once partial separation is observed, optimize the ratio of the solvents. In NP, increasing the alcohol content will decrease retention. In RP, increasing the organic solvent content will decrease retention.

References
  • Gilar, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777–784. [Link]

  • Saeed, A., et al. (2019). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. [Link]

  • Loeser, E. (2016). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. [Link]

  • Venkatesh, Y., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs. [Link]

  • Davis, A. (2022). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama, JagWorks@USA. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. LCGC. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]

  • McCarthy, S., et al. (2019). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Chromatography Today. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. [Link]

  • Cirrincione, G., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 636. [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Indazole Derivatives

Welcome to the Indazole Scale-Up Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the critical bottlenecks of indazole synthesis—ranging from the thermal hazards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indazole Scale-Up Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the critical bottlenecks of indazole synthesis—ranging from the thermal hazards of diazonium salts to the regioselectivity of N-alkylation. This guide prioritizes self-validating protocols, mechanistic causality, and field-proven scalability.

Troubleshooting Energetic Hazards: Diazonium & Hydrazine Intermediates

Q: My batch synthesis of 2H-indazoles relies on diazotization followed by azide formation. Thermal hazard assessments indicate a severe risk of runaway reactions at the 100g scale. How can I safely scale this route?

A: The isolation and batch-heating of diazonium salts and organic azides are fundamentally incompatible with safe scale-up due to their explosive nature and poor heat dissipation in large reactors. To mitigate this, you must transition your protocol from batch to continuous flow chemistry[1].

By telescoping the diazotization, azidation, and cyclization steps in a continuous flow microreactor, you generate and consume the energetic intermediates in situ. The high surface-area-to-volume ratio of flow reactors provides near-instantaneous heat dissipation, preventing thermal runaway. Furthermore, the steady-state inventory of the hazardous azide at any given moment remains in the milligram range, even when processing kilograms of material per day[2].

Q: We are experiencing reactor clogging when attempting to run the diazotization step in flow. What is causing this?

A: Clogging in flow reactors during diazotization is almost always caused by the precipitation of the diazonium salt. In batch, this forms a manageable suspension, but in micro-channels, it is catastrophic. Solution: You must perform a solvent switch. Research from Novartis demonstrates that using 1,2-dichloroethane (DCE) in combination with trifluoroacetic acid (TFA) keeps the diazonium intermediate fully dissolved[2]. Do not use toluene for the initial steps, as it promotes precipitation; DCE ensures a homogeneous stream through the reactor coils.

Experimental Protocol: Telescoped Continuous Flow Synthesis of 2H-Indazoles

Self-Validating System: Monitor the system backpressure continuously. A stable pressure profile validates that the diazonium salt remains fully solvated and the channels are clear.

  • System Preparation: Equip a continuous flow system (e.g., Vapourtec R-Series) with two cooled reactor coils and one heated copper coil (120 °C). Prime the system with anhydrous DCE.

  • In-Situ Diazotization: Pump a solution of the aniline derivative (in DCE/TFA) and an aqueous NaNO₂ solution into the first cooled reactor. Causality: The biphasic mixture allows rapid diazotization while DCE prevents salt precipitation.

  • In-Situ Azidation: Merge the effluent diazonium stream with an aqueous NaN₃ solution in the second cooled reactor. Causality: Immediate consumption of the diazonium species prevents hazardous accumulation.

  • Thermal Cyclization: Route the transient azide stream directly into the heated copper coil (120 °C) with a residence time of 30 minutes. Causality: Precise thermal control drives the N–C transposition/cyclization while safely dissipating the exothermic energy of the azide decomposition[1].

  • Workup: Collect the output stream, concentrate under reduced pressure, and purify via direct crystallization.

FlowWorkflow SM Aniline Derivative R1 Reactor 1: Diazotization (NaNO2, TFA/DCE) SM->R1 Diazo Diazonium Salt (Transient) R1->Diazo In-situ R2 Reactor 2: Azidation (NaN3) Diazo->R2 Azide Aryl Azide (Transient) R2->Azide In-situ R3 Reactor 3: Cyclization (120°C, 30 min) Azide->R3 Product 2H-Indazole (High Purity) R3->Product Continuous

Continuous flow workflow for safe, telescoped synthesis of 2H-indazoles via transient intermediates.

Troubleshooting Regioselectivity: N1 vs. N2 Alkylation

Q: During the N-alkylation of our 1H-indazole core, we are getting an inseparable 60:40 mixture of N1 and N2 isomers. How can we drive regioselectivity on scale?

A: The indazole core exhibits tautomerism, and alkylation is notoriously unselective under standard basic conditions (e.g., K₂CO₃ in DMF), which often yields thermodynamic mixtures. To drive regioselectivity, you must manipulate the kinetic vs. thermodynamic control of the reaction[3].

  • For N1-Selectivity: N1 alkylation is generally the thermodynamically favored product. Using a softer base (like Cs₂CO₃) and a bulkier leaving group (such as propyl tosylate instead of propyl iodide) can enhance N1 selectivity[4].

  • Solvent & State Effects: If your basic conditions result in a sticky, un-stirrable slurry (a common issue with THF at scale), switch to Ethyl Acetate (EtOAc). During the scale-up of the antiviral Ensitrelvir, researchers found that switching to EtOAc not only resolved the mass-transfer (stirring) issues but also maintained the necessary regioselectivity[3].

  • Acidic Reagents: If basic conditions fail entirely, consider acidic alkylating reagents, which have been shown to drastically alter the transition state and improve regioselectivity by protonating the indazole, thereby differentiating the nucleophilicity of the N1 and N2 nitrogens[3].

Troubleshooting Scalability: Avoiding Column Chromatography

Q: We have a robust route to 1H-indazoles, but the final purification requires silica gel chromatography. This is a massive bottleneck for our 50g batches. What are scalable alternatives?

A: Chromatography is not viable for process chemistry. If direct crystallization from the reaction mixture (e.g., using an EtOH/water cosolvent system[3]) is failing due to oily impurities, you should exploit the physical properties of the indazole core using steam distillation .

Indazoles, particularly fluorinated or halogenated derivatives, often possess sufficient vapor pressure to co-distill with water. Process chemists at Eli Lilly successfully bypassed a 46% material loss associated with chromatography by implementing steam distillation on a 27g scale, achieving 99.7% HPLC purity[5].

Experimental Protocol: Cu-Catalyzed Ullmann Cyclization & Steam Distillation

Self-Validating System: The absence of the SNAr byproduct in the HPLC trace prior to cyclization validates that the temperature was successfully controlled during hydrazone formation.

  • Formylation: Subject the trisubstituted benzene to ortho-directed lithiation in 2-MeTHF, followed by trapping with DMF. Causality: 2-MeTHF is selected over THF because it is partially water-immiscible, enabling a clean phase separation during the aqueous workup at scale[6].

  • Hydrazone Formation: Condense the resulting aldehyde with methyl hydrazine. Crucial: Strictly control the temperature. Elevated temperatures will trigger a premature, unselective intermolecular SNAr reaction[5].

  • Ullmann Cyclization: Treat the hydrazone with catalytic Copper under basic conditions to drive the intramolecular C–N bond formation[5].

  • Steam Distillation: Transfer the crude reaction mixture to a distillation apparatus. Pass live steam through the mixture. The indazole will co-distill with the water. Extract the distillate with an organic solvent to isolate the pure 1H-indazole, completely bypassing silica gel.

UllmannWorkflow SM Trisubstituted Benzene Lithiation ortho-Lithiation & Formylation (2-MeTHF / DMF) SM->Lithiation Aldehyde Aryl Aldehyde Lithiation->Aldehyde Phase separation Condensation Hydrazone Formation (Strict Temp Control) Aldehyde->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Prevents SNAr Ullmann Intramolecular Ullmann Cyclization (Cu Catalyst) Hydrazone->Ullmann Product 1H-Indazole (Purified via Steam Distillation) Ullmann->Product Chromatography-free

Scalable 1H-indazole synthesis via Cu-catalyzed Ullmann cyclization and steam distillation.

Quantitative Data Summary: Batch vs. Flow Processing

To justify the capital expenditure of transitioning to continuous flow for diazonium-based indazole synthesis, review the comparative process metrics below:

Process ParameterTraditional Batch ProcessingContinuous Flow ProcessingMechanistic Impact on Scale-Up
Heat Dissipation Poor (High risk of thermal runaway)Excellent (High surface-area-to-volume)Prevents exothermic decomposition of diazonium salts[2].
Intermediate Handling Manual isolation & transfer requiredIn-situ generation and immediate consumptionEliminates operator exposure to explosive azides[1].
Reaction Time / Throughput Hours to Days per batch~30 min residence timeDelivers steady-state productivity (e.g., 8.4 g/h)[1].
Impurity Profile High byproduct formation (thermal stress)Minimized side reactionsHigh crude purity enables direct crystallization[2].

References

  • [6] Thieme Connect. "Cu-Mediated Cyclization to Form 1H-Indazoles: Process Development..." Synfacts, 2023. 6

  • [4] BenchChem. "Application Notes and Protocols: Propyl Tosylate in Pharmaceutical Intermediate Synthesis." BenchChem, 2025. 4

  • [3] National Institutes of Health (PMC). "Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir." Org. Process Res. Dev., 2023. 3

  • [5] Day, J. I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 2023. 5

  • [2] Vapourtec. "Safety first! Vapourtec system used to generate azides and diazoniums on 100 gram-scale." Vapourtec News, 2024. 2

  • [1] Lehmann, H., Ruppen, T., & Knoepfel, T. "Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence." Organic Process Research & Development, 2022. 1

Sources

Troubleshooting

Technical Support Center: Impurity Profiling and Purification of 1-Benzyl-3-methyl-1H-indazol-6-ol

Welcome to the Technical Support Center for indazole synthesis and purification. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation of 1-Benzyl-3-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole synthesis and purification. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation of 1-Benzyl-3-methyl-1H-indazol-6-ol .

Due to the intrinsic chemical behavior of the indazole scaffold, direct alkylation often yields a complex mixture of regioisomers and over-alkylated byproducts. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-purity isolation.

Part 1: Causality & Impurity Identification (FAQs)

Q1: Why does the benzylation of 3-methyl-1H-indazol-6-ol produce such a complex mixture of impurities? A: The complexity arises from two distinct chemical phenomena competing during the reaction:

  • Annular Tautomerism: The indazole core exists in a dynamic equilibrium between the 1H

    • and 2H -tautomeric forms. When deprotonated by a base, the resulting anion delocalizes electron density across both the N1 and N2 positions. This dual nucleophilicity inevitably leads to a mixture of N1-benzylated (target) and N2-benzylated (impurity) regioisomers[1].
  • Competing Phenolic Nucleophilicity: The starting material contains a hydroxyl group at the C6 position. Phenolic hydroxyls are highly acidic ( pKa​≈9.5 ) and readily deprotonate under standard basic conditions (e.g., K2​CO3​ / DMF). This creates a highly nucleophilic oxygen center, leading to O-benzylated impurities and N,O-dibenzylated over-alkylation products.

Reaction_Pathway SM 3-Methyl-1H-indazol-6-ol (Starting Material) Conditions Benzylation Conditions (BnBr, Base, Solvent) SM->Conditions Target 1-Benzyl-3-methyl-1H-indazol-6-ol (Target: N1-Alkylation) Conditions->Target Thermodynamic Preference ImpN2 2-Benzyl-3-methyl-2H-indazol-6-ol (Impurity: N2-Alkylation) Conditions->ImpN2 Kinetic Competition ImpO 3-Methyl-6-(benzyloxy)-1H-indazole (Impurity: O-Alkylation) Conditions->ImpO Phenolic OH Nucleophilicity ImpDi N,O-Dibenzylated Indazoles (Impurity: Over-alkylation) Conditions->ImpDi Excess Electrophile

Reaction pathway illustrating the causality of N1, N2, and O-benzylated impurity formation.

Q2: How can I definitively differentiate the N1-benzyl target from the N2-benzyl regioisomer? A: Standard 1D 1H NMR is often insufficient due to overlapping aromatic signals. The gold standard for distinguishing N1 from N2 indazole regioisomers is 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) [2].

  • HMBC Causality: In the N1-isomer, the benzyl methylene ( −CH2​− ) protons will show a diagnostic 3-bond correlation to the C-7a carbon of the indazole core. In the N2-isomer, this correlation is entirely absent; instead, the methylene protons correlate strongly with C-3[2].

  • NOESY Causality: Spatial proximity dictates that the N1-benzyl −CH2​− protons will show a through-space interaction with the H-7 proton on the aromatic ring. The N2-benzyl −CH2​− will show a strong NOE cross-peak with the protons of the 3-methyl group.

Quantitative Data: Spectroscopic Diagnostic Markers
Compound TypeDiagnostic 1H NMR (Benzyl −CH2​− )Diagnostic 13C NMR (Benzyl −CH2​− )Key HMBC Correlations ( 1H→13C )Key NOESY Correlations
N1-Benzyl (Target) ∼5.4−5.5 ppm (singlet) ∼52−53 ppm −CH2​− to C-7a and C-3 −CH2​− to H-7
N2-Benzyl (Impurity) ∼5.6−5.7 ppm (singlet) ∼55−56 ppm −CH2​− to C-3 only (No C-7a) −CH2​− to 3-Methyl
O-Benzyl (Impurity) ∼5.1−5.2 ppm (singlet) ∼69−71 ppm −CH2​− to C-6 −CH2​− to H-5 / H-7

Part 2: Troubleshooting Synthesis & Optimization (FAQs)

Q3: How do I suppress O-benzylation to maximize the yield of the N-benzylated core? A: If direct benzylation yields unacceptable levels of O-alkylated impurities, you must implement an orthogonal protection strategy . Prior to benzylation, protect the 6-hydroxyl group using a bulky silyl ether (e.g., TBDMS-Cl, Imidazole, DMF). The steric bulk of the TBDMS group entirely prevents O-alkylation. Following N-benzylation and N1/N2 separation, the TBDMS group can be quantitatively removed using TBAF in THF without affecting the N-benzyl linkage.

Q4: Why does the N2-isomer elute after the N1-isomer during silica gel chromatography? A: The elution order is governed by the dipole moment of the tautomeric cores. The 2H -indazole (N2-alkylated) core possesses a quinonoid-like electronic structure, which creates a significantly larger permanent dipole moment compared to the benzenoid-like 1H -indazole (N1-alkylated) core[3]. This higher polarity causes the N2-isomer to interact more strongly with the polar silanol groups of the stationary phase, resulting in a lower Rf​ value and later elution.

Quantitative Data: Chromatographic Separation Profile
Compound / ImpurityRelative PolarityTypical Rf​ (Hexane:EtOAc 1:1)Elution Order
N,O-Dibenzylated Lowest ∼0.80 1st
O-Benzylated (1H) Low ∼0.65 2nd
N1-Benzylated (Target) Medium ∼0.45 3rd
N2-Benzylated High ∼0.20 4th

Part 3: Experimental Workflows & Methodologies

Purification_Workflow Crude Crude Reaction Mixture TLC LC-MS & TLC Profiling Crude->TLC Flash Normal Phase Flash Chromatography (Hexane/EtOAc Gradient) TLC->Flash F1 Fraction 1 (Low Polarity) O-Benzyl & Dibenzyl Impurities Flash->F1 F2 Fraction 2 (Mid Polarity) 1-Benzyl-3-methyl-1H-indazol-6-ol Flash->F2 F3 Fraction 3 (High Polarity) 2-Benzyl-3-methyl-2H-indazol-6-ol Flash->F3 NMR 2D NMR (HMBC/NOESY) Validation F2->NMR Confirm N1 vs N2 Pure Pure Target Compound NMR->Pure Validated Structure

Step-by-step chromatographic purification workflow with integrated NMR validation checkpoints.

Protocol: Chromatographic Resolution of N1 and N2 Regioisomers

This protocol is designed as a self-validating system to ensure the absolute isolation of the N1 target from the crude mixture[3].

Step 1: Sample Preparation & Matrix Removal

  • Quench the crude benzylation reaction with saturated aqueous NH4​Cl to neutralize residual base.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude residue via LC-MS. You should observe a mass of [M+H]+=239.1 corresponding to both N1 and N2 isomers, and potentially [M+H]+=329.1 for dibenzylated impurities.

Step 2: Column Packing & Loading

  • Pack a silica gel column using a non-polar initial eluent: 90:10 Hexane/EtOAc.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the mixture is poorly soluble, pre-absorb the crude onto a small amount of silica gel (dry loading) to prevent band broadening.

Step 3: Gradient Elution

  • Begin elution with 90:10 Hexane/EtOAc. The highly non-polar O-benzylated and dibenzylated impurities will elute first.

  • Gradually increase the polarity to 70:30 Hexane/EtOAc. Monitor the fractions via TLC.

  • The N1-benzyl isomer (Target) will elute as the intermediate polarity band ( Rf​≈0.45 in 1:1 Hexane/EtOAc). Collect these fractions.

  • Increase the polarity to 50:50 Hexane/EtOAc to flush out the highly polar N2-benzyl isomer ( Rf​≈0.20 ).

Step 4: Self-Validation & Structural Confirmation

  • Pool the fractions corresponding to the N1-isomer and concentrate.

  • Validation Checkpoint: Acquire a 1H NMR spectrum. Verify the presence of a sharp singlet at ∼5.4 ppm (benzyl −CH2​− ).

  • Critical Validation: Perform an HMBC experiment. Confirm the cross-peak between the benzyl methylene protons and the C-7a carbon ( ∼140−145 ppm). If this peak correlates to C-3 instead, you have isolated the incorrect N2-isomer[2].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry URL: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES Journal of Faculty of Pharmacy of Ankara University (DergiPark) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Benzyl-3-methyl-1H-indazol-6-ol vs other indazole derivatives in vitro

In Vitro Profiling: The 1-Benzyl-3-methyl-1H-indazol-6-ol Scaffold vs. Broad-Spectrum Indazole Derivatives in Drug Discovery Executive Summary The indazole ring is a highly versatile, privileged pharmacophore in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Profiling: The 1-Benzyl-3-methyl-1H-indazol-6-ol Scaffold vs. Broad-Spectrum Indazole Derivatives in Drug Discovery

Executive Summary

The indazole ring is a highly versatile, privileged pharmacophore in medicinal chemistry. While broad-spectrum indazole derivatives (e.g., axitinib, pazopanib) are predominantly utilized as kinase inhibitors in oncology, the specific scaffold 1-benzyl-3-methyl-1H-indazol-6-ol has emerged as a critical building block for designing highly selective β3-adrenergic receptor (β3-AR) agonists. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance, mechanistic target specificity, and experimental validation workflows of the 1-benzyl-3-methyl-1H-indazol-6-ol lineage against other prominent indazole derivatives.

Mechanistic Divergence: GPCR Agonism vs. Kinase Inhibition

The structural nuances of the indazole core dictate its biological target and in vitro behavior.

  • 1-Benzyl-3-methyl-1H-indazol-6-ol Lineage: The presence of the 3-methyl group and the specific substitution pattern at the N1 and C6 positions are intentionally designed to fit the orthosteric binding pocket of the β3-AR. In vitro, derivatives synthesized from this scaffold demonstrate potent β3-AR agonism. Crucially, this specific scaffold was engineered to solve a major clinical challenge: achieving high selectivity over β1-AR and α1A-AR to prevent the cardiovascular side effects (e.g., elevated blood pressure and heart rate) commonly associated with earlier overactive bladder (OAB) drugs [1].

  • Broad-Spectrum Indazoles (Kinase Inhibitors): Conversely, other indazole derivatives are optimized to target the ATP-binding cleft of receptor tyrosine kinases (RTKs). The indazole nitrogen atoms act as crucial hydrogen bond donors and acceptors with the kinase hinge region. In vitro studies of novel indazole derivatives (e.g., compound 2f) show potent anti-proliferative activity against cancer cell lines by inducing ROS-mediated mitochondrial apoptosis, upregulating Bax and cleaved caspase-3, and downregulating Bcl-2 [2].

G Indazole Indazole Core Scaffold Sub1 1-Benzyl-3-methyl-1H-indazol-6-ol (Scaffold / Intermediate) Indazole->Sub1 Substitution at N1, C3, C6 Sub2 Multi-Kinase Inhibitor Derivatives (e.g., Axitinib, Pazopanib) Indazole->Sub2 Substitution at C3, N1, C5 Target1 β3-Adrenergic Receptor (β3-AR) Agonism Sub1->Target1 High Selectivity (vs β1/α1A) Target2 Receptor Tyrosine Kinases (RTKs) Inhibition Sub2->Target2 ATP-binding pocket competition Effect1 Smooth Muscle Relaxation (OAB Treatment Focus) Target1->Effect1 cAMP Accumulation Effect2 Anti-Proliferative & Apoptosis (Oncology Focus) Target2->Effect2 Caspase-3/Bax Upregulation

Divergent pharmacological pathways of indazole scaffolds based on structural substitution.

Comparative In Vitro Performance Data

To objectively evaluate these compounds, we must compare their primary in vitro metrics. The table below summarizes the pharmacological profiles of derivatives born from the 1-benzyl-3-methyl-1H-indazol-6-ol scaffold versus broad-spectrum indazole kinase inhibitors.

Feature / Metric1-Benzyl-3-methyl-1H-indazol-6-ol DerivativesBroad-Spectrum Indazole Derivatives
Primary Indication Overactive Bladder (OAB)Oncology (Solid tumors, Leukemia)
Primary Target β3-Adrenergic Receptor (GPCR)Receptor Tyrosine Kinases (e.g., VEGFR, c-Met)
Key Structural Feature 3-methyl group prevents α1A-AR bindingN1/N2 atoms act as hinge-binding motifs
In Vitro Efficacy EC50: 10–50 nM (cAMP accumulation)IC50: 0.23–1.15 μM (Anti-proliferation)
Selectivity Profile >500-fold over β1-AR and α1A-ARMulti-kinase inhibition (varies by derivative)
Cellular Phenotype Smooth muscle relaxation (no apoptosis)ROS generation, Bcl-2 downregulation, Apoptosis

Self-Validating Experimental Protocols

Scientific integrity requires that experimental protocols are not just followed, but understood. The workflows below are designed as self-validating systems —incorporating internal controls that immediately flag assay failure or artifactual data.

Protocol A: In Vitro GPCR Activation (cAMP Accumulation) for β3-AR Scaffolds

Purpose: To quantify the functional agonism of 1-benzyl-3-methyl-1H-indazol-6-ol derivatives at the β3-AR. Causality & Validation: GPCR activation is highly transient. We utilize IBMX (a non-selective phosphodiesterase inhibitor) to prevent the enzymatic degradation of cAMP, allowing it to accumulate to measurable levels. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratios. A full agonist (e.g., Isoproterenol) is run in parallel to define 100% Emax, providing an internal calibration curve that validates the dynamic range of the assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells stably expressing human β3-AR at a density of 5,000 cells/well in a 384-well microplate.

  • Inhibitor Pre-treatment: Add 0.5 mM IBMX to the assay buffer to halt endogenous phosphodiesterase activity.

  • Compound Incubation: Treat cells with serial dilutions of the indazole derivative (1 pM to 10 μM) and incubate for 30 minutes at 37°C. Run Isoproterenol (10 μM) in parallel as a 100% Emax control.

  • Lysis and Detection: Add TR-FRET lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a time-resolved fluorescence microplate reader, calculating the emission ratio at 665 nm / 620 nm to determine cAMP concentration.

Workflow Step1 Cell Preparation (CHO cells expressing β3-AR) Step2 Compound Incubation (Indazole derivatives + IBMX) Step1->Step2 Seed in 384-well plate Step3 Cell Lysis & Reagent Addition (TR-FRET cAMP antibodies) Step2->Step3 30 min at 37°C Step4 Signal Detection (Time-Resolved Fluorescence) Step3->Step4 1 hour incubation (RT) Step5 Data Analysis (EC50 & Emax calculation) Step4->Step5 Ratio 665nm/620nm

Step-by-step in vitro workflow for quantifying β3-AR activation via TR-FRET cAMP assay.

Protocol B: In Vitro Apoptosis Assay for Kinase-Targeting Indazoles

Purpose: To evaluate the mechanism of cell death induced by anti-cancer indazole derivatives. Causality & Validation: We utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable and only stains the DNA of necrotic or late-apoptotic cells with compromised membranes. By using single-stained and unstained controls, the flow cytometer is properly compensated, ensuring that true apoptotic populations are isolated from artifactual fluorescence overlap.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., 4T1 breast cancer cells) in 6-well plates at 3x10^5 cells/well and allow to adhere overnight.

  • Compound Treatment: Expose cells to the indazole kinase inhibitor at varying concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization to ensure no apoptotic populations are lost during washes.

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour. Use unstained cells, Annexin V-only, and PI-only controls to set compensation matrices, ensuring accurate quadrant gating for live, early apoptotic, late apoptotic, and necrotic cells.

References

  • Wada, Y. (2018). Discovery of selective β3-adrenergic receptor agonists with reduced cardiovascular side effects. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). URL:[Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL:[Link]

Comparative

A Comparative Guide to the Biological Activity of 1H- and 2H-Indazoles: A Tale of Two Tautomers

Indazole, a bicyclic heteroaromatic system, stands as a privileged scaffold in modern medicinal chemistry. Its derivatives are the core of numerous clinically approved drugs and investigational molecules, demonstrating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Indazole, a bicyclic heteroaromatic system, stands as a privileged scaffold in modern medicinal chemistry. Its derivatives are the core of numerous clinically approved drugs and investigational molecules, demonstrating a vast therapeutic potential across oncology, infectious diseases, and inflammation.[1][2][3][4] The indazole framework exists as two principal tautomers: 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on the pyrazole ring.[5] This seemingly subtle structural variance profoundly impacts the molecule's physicochemical properties, shaping its biological activity and pharmacological profile.[2]

This guide provides an in-depth comparative analysis of 1H- and 2H-indazoles, synthesizing data from numerous studies to illuminate the distinct biological activities of these regioisomers. We will explore the structural and electronic differences that govern their function, compare their performance in key therapeutic areas, and provide validated experimental protocols for their evaluation.

The Foundation: Physicochemical and Structural Differences

The choice between a 1H- and 2H-indazole scaffold is a critical decision in drug design, directly influenced by their inherent properties. The 1H-tautomer is generally considered the more thermodynamically stable form.[5][6][7] This stability difference is a crucial factor in synthesis, as reaction conditions can be tuned to favor one isomer over the other.[8]

From an electronic standpoint, the two isomers are markedly different. 2H-indazole exhibits a significantly larger dipole moment compared to its 1H-counterpart.[6][9] This increased polarity can influence a molecule's solubility, membrane permeability, and, most importantly, its ability to form key interactions with biological targets. The different positioning of the nitrogen-bound hydrogen and the lone-pair-bearing nitrogen atom creates distinct hydrogen bond donor and acceptor sites, which can lead to differential binding affinities and target selectivities.[10][11]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Comparative Biological Activity: A Target-Centric View

While generalizations can be made, the superiority of one tautomer over the other is entirely dependent on the specific biological target and the desired pharmacological effect.

Anticancer Activity

Indazoles are prolific in oncology, largely due to their effectiveness as protein kinase inhibitors.[4][6] Both 1H and 2H scaffolds have been successfully developed into potent anticancer agents.

  • 1H-Indazoles: This isomer is frequently explored for its antitumor properties.[1] Marketed drugs like Axitinib (a VEGFR inhibitor) and Entrectinib (an ALK and ROS1 inhibitor) are based on the 1H-indazole scaffold.[2][5] Numerous 1H-indazole derivatives have shown potent inhibition of key cancer-related kinases such as EGFR, FGFR, and PDK1.[5]

  • 2H-Indazoles: This isomer is also well-represented in oncology. Niraparib , a PARP inhibitor, and Pazopanib , a multi-targeted tyrosine kinase inhibitor, are both successful drugs built upon the 2H-indazole core.[5][11]

The following table summarizes the in vitro antiproliferative activity of representative 1H- and 2H-indazole derivatives, demonstrating that potent activity can be achieved with either scaffold.

Compound TypeDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
1H-Indazole Compound 6oK562 (Leukemia)5.15[1][12]
1H-Indazole Compound 2f4T1 (Breast)0.23[1]
1H-Indazole Compound 2fA549 (Lung)0.89[1]
1H-Indazole Compound 109H1975 (NSCLC)0.0053 (5.3 nM)[5]
2H-Indazole Compound 18HeLa (Cervical)>25[13]
2H-Indazole (Antiprotozoal focus)---

Note: Direct head-to-head comparisons are sparse in the literature; this table collates data from different studies to show representative activities.

egfr_pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR PI3K PI3K RAS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indazole 1H/2H-Indazole Kinase Inhibitors Indazole->EGFR Indazole->PI3K caption Inhibition of kinase signaling pathways by indazole derivatives.

Caption: Inhibition of kinase signaling pathways by indazole derivatives.

Antimicrobial and Antiprotozoal Activity

In the realm of infectious diseases, 2H-indazoles have shown particularly remarkable activity. Their unique electronic and steric properties appear to be highly favorable for inhibiting the growth of various pathogens.

A study on 2H-indazole derivatives revealed potent antiprotozoal activity, with several compounds being significantly more active than the standard drug, metronidazole.[13] This highlights a therapeutic area where the 2H-isomer may offer a distinct advantage.

Compound TypeDerivative ExamplePathogenIC₅₀ (µM)Reference
2H-Indazole Compound 18Giardia intestinalis0.13[6][13]
2H-Indazole Compound 18Entamoeba histolytica0.28[6][13]
2H-Indazole Compound 18Trichomonas vaginalis0.55[6][13]
Reference Drug MetronidazoleGiardia intestinalis1.67[13]

While 2H-indazoles have shown standout antiprotozoal effects, derivatives of both isomers have been reported to possess antibacterial and antifungal properties, indicating broad potential for this scaffold class.[13][14][15]

Experimental Design & Validation

A robust drug discovery campaign relies on validated, reproducible experimental protocols. The workflow for investigating indazole regioisomers requires careful synthesis, structural confirmation, and rigorous biological evaluation.

workflow cluster_chem Chemistry cluster_bio Biology start Starting Materials synth Regioselective Synthesis (1H or 2H) start->synth purify Purification (Chromatography) synth->purify struct Structural Characterization (NMR, MS, IR) purify->struct assay In Vitro Biological Assay (e.g., MTT, Kinase Inhibition) struct->assay sar SAR Studies assay->sar sar->synth Feedback lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo caption General workflow for the discovery of indazole-based agents.

Caption: General workflow for the discovery of indazole-based agents.

Essential Protocol: Structural Verification of Isomers

Causality: Before any biological evaluation, it is imperative to confirm the identity of the synthesized isomer. The distinct electronic environments of 1H- and 2H-indazoles lead to characteristic and predictable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][16] Failure to correctly identify the isomer will lead to erroneous structure-activity relationship (SAR) data.

Key Differentiating NMR Signals:

  • ¹H NMR: The proton at the 3-position (H-3) of a 2H-indazole is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in a 1H-indazole.[16]

  • ¹³C NMR: The chemical shift of the carbon at the 3-position (C-3) is significantly different between the two isomers, serving as a reliable diagnostic peak.[16] The bridgehead carbon C-7a also shows a distinct downfield shift in 2H-indazoles.[16]

Essential Protocol: MTT Assay for Cell Viability

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method for assessing the antiproliferative effect of a compound.[6] It is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity. This protocol provides a self-validating system by including untreated controls (representing 100% viability) and a positive control drug.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, K562) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][12]

  • Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control. A known anticancer drug (e.g., 5-Fluorouracil) should be used as a positive control.[12] Incubate the plate for another 48-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by viable cells.[6]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[6] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated (vehicle) control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion

The decision to pursue a 1H- or 2H-indazole scaffold in drug discovery is a nuanced one, driven by the specific therapeutic target and desired pharmacological outcome. While the 1H-tautomer is more thermodynamically stable, the 2H-isomer offers a distinct electronic profile that has proven highly advantageous in certain contexts, such as antiprotozoal agents.[6][13] Both isomers have given rise to blockbuster drugs, underscoring the immense value of the indazole core.[2][11] A thorough understanding of their comparative properties, guided by robust synthesis, unambiguous structural verification, and validated biological assays, is essential for the rational design of the next generation of indazole-based therapeutics.

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.

  • Investigating the comparative bioactivity of indazole regioisomers. Benchchem.

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry.

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.

  • Different biological activities reported with Indazole derivatives. ResearchGate.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

  • Studies on Synthetic Approaches to 1H- and 2H-Indazolyl Derivatives. ACS Publications.

  • Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent.

  • Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. PubMed.

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.

  • Indazoles in Drug Discovery. PharmaBlock.

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed.

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC.

  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Benchchem.

  • Synthesis, characterization and biological evaluation of Schiff’s bases containing Indazole moiety. Der Pharma Chemica.

Sources

Validation

Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazole Derivatives: A Comparative Efficacy Guide

The Privileged 3-Methyl-1H-Indazole Scaffold The 1H-indazole ring system, widely recognized as a bioisostere of indole, serves as a privileged scaffold in modern medicinal chemistry due to its robust aromatic stability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged 3-Methyl-1H-Indazole Scaffold

The 1H-indazole ring system, widely recognized as a bioisostere of indole, serves as a privileged scaffold in modern medicinal chemistry due to its robust aromatic stability, electron distribution, and hydrogen-bonding capabilities[1]. While the unsubstituted indazole provides a versatile baseline, the strategic introduction of a methyl group at the C3 position (forming 3-methyl-1H-indazole) fundamentally alters the molecule's physicochemical properties.

From a mechanistic standpoint, this C3-methyl substitution is rarely decorative. It acts as a conformational lock, restricting the rotational freedom of adjacent substituents and significantly enhancing hydrophobic packing within target binding pockets—most notably within the hinge regions of kinases and the acetyl-lysine binding sites of epigenetic readers[2][3]. This guide objectively compares the efficacy of 3-methyl-1H-indazole derivatives across different therapeutic modalities and outlines the self-validating experimental protocols used to evaluate them.

Comparative SAR Analysis: Target-Specific Efficacy

Antibacterial Activity via N1-Substitution

Recent SAR studies have demonstrated that functionalizing the N1 position of the 3-methyl-1H-indazole core yields highly potent antibacterial agents[4]. N1-acylation or alkylation introduces lipophilic bulk that facilitates penetration through the complex bacterial cell wall.

When comparing efficacy, the synthesis of 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (Compound 1d) resulted in exceptional activity against Gram-negative Escherichia coli, significantly outperforming the standard broad-spectrum antibiotic ciprofloxacin at equivalent concentrations[4]. The piperidine ring provides a basic amine that interacts favorably with bacterial targets, while the rigidifying 3-methyl group maintains the optimal binding conformation[4].

Table 1: Comparative In Vitro Antibacterial Efficacy

Compound Structural Modification Target Organism Concentration (μg/mL) Zone of Inhibition (mm)
Compound 1d N1-(2-(piperidin-1-yl)ethan-1-oyl) E. coli 300 46.0
Compound 1d N1-(2-(piperidin-1-yl)ethan-1-oyl) B. subtilis 300 22.0

| Ciprofloxacin | Standard Control | E. coli | 300 | ~30.0 |

Anticancer & Epigenetic Modulation (BRD4 & Akt Inhibition)

In oncology, the 3-methyl-1H-indazole scaffold routinely proves superior to its 3-H counterparts. When targeting Bromodomain-containing Protein 4 (BRD4)—an epigenetic reader that drives the expression of oncogenes like c-Myc—specific 3-methyl-1H-indazole derivatives (e.g., Compound 9d) exhibit strong binding affinities to the BRD4-BD1 domain, effectively displacing it from acetylated histones and inducing cancer cell apoptosis[2].

Similarly, in the development of Akt (Protein Kinase B) inhibitors, the C3-methyl substitution is a critical pharmacophore element. SAR optimization revealed that introducing the 3-methyl group yields a nearly 10-fold increase in binding affinity compared to 3-hydrogen analogs[3]. This dramatic boost is attributed to the methyl group perfectly occupying a small hydrophobic sub-pocket in the Akt kinase hinge region, anchoring the inhibitor and preventing off-target cardiovascular liabilities[3].

Table 2: Comparative Kinase/Epigenetic Binding Affinity

Scaffold Biological Target Binding Affinity / IC50 Mechanistic Advantage
3-H-Indazole Analog Akt Kinase >100 nM Baseline hinge-binding
3-Methyl-Indazole Analog Akt Kinase <10 nM 10-fold affinity boost via hydrophobic packing

| Compound 9d (3-Methyl) | BRD4-BD1 Domain | High Affinity | Disrupts c-Myc transcription |

Visualizing the SAR Workflow & Mechanism

SAR_Workflow Start Base Scaffold: 3-Methyl-1H-Indazole SubN1 N1-Substitution (Alkylation/Acylation) Start->SubN1 SubC5 C5/C6-Substitution (Halogens/Aryl) Start->SubC5 Eval1 Antibacterial Screening (Gram +/-) SubN1->Eval1 Eval2 Kinase/BRD4 Inhibition (TR-FRET/Cell Assay) SubC5->Eval2 Opt Lead Optimization (Improved PK/PD) Eval1->Opt Eval2->Opt

Workflow of SAR optimization for 3-methyl-1H-indazole derivatives.

BRD4_Pathway Indazole 3-Methyl-1H-Indazole Derivative BRD4 BRD4 Protein (Epigenetic Reader) Indazole->BRD4 Inhibits BD1 Chromatin Acetylated Histones (Chromatin) BRD4->Chromatin Blocks Binding Oncogenes c-Myc / Bcl-2 Transcription Chromatin->Oncogenes Downregulates Apoptosis Cancer Cell Apoptosis Oncogenes->Apoptosis Induces

Mechanism of BRD4 inhibition by 3-methyl-1H-indazole derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind each procedural step.

Protocol 1: Regioselective N1-Alkylation/Acylation of 3-Methyl-1H-Indazole
  • Preparation & Base Selection : Dissolve 3-methyl-1H-indazole in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: NaH is a strong, non-nucleophilic base that completely deprotonates the indazole. The 0°C ice bath is critical to control the exothermic deprotonation and prevent thermodynamic equilibration to the less stable N2-alkylated byproduct.

  • Electrophile Addition : Slowly add the alkyl/acyl halide (e.g., 2-(piperidin-1-yl)acetyl chloride) dropwise. Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing di-alkylation. The steric bulk of the 3-methyl group naturally directs the incoming electrophile away from the N2 position, ensuring high N1 regioselectivity.

  • Quenching & Validation : Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Validation Step: Validate regioselectivity via 2D NMR (NOESY). A lack of NOE cross-peaks between the C3-methyl protons and the newly added N-substituent confirms N1 over N2 substitution.

Protocol 2: In Vitro Antibacterial Efficacy (Cup-Plate Method)
  • Media Preparation & Inoculation : Prepare sterile Nutrient Agar. Inoculate with standardized suspensions (0.5 McFarland standard) of B. subtilis and E. coli. Causality: Standardizing the inoculum ensures reproducible bacterial density, preventing false positives resulting from under-inoculation.

  • Well Creation & Dosing : Bore 6 mm wells into the agar. Load 50 μL of the synthesized derivatives dissolved in DMSO at 300 μg/mL. Causality: The cup-plate (agar well) method is chosen over disk diffusion because it accommodates larger volumes of hydrophobic indazoles, allowing steady radial diffusion through the aqueous agar matrix.

  • Controls & Incubation : Include a well with pure DMSO (Negative Control) and a well with Ciprofloxacin at 300 μg/mL (Positive Control). Incubate at 37°C for 24 hours. Validation Step: The DMSO negative control is mandatory to prove that the observed bacterial death is due to the indazole derivative's mechanism of action, not solvent toxicity. Measure the zone of inhibition (mm) using a calibrated caliper.

Protocol 3: TR-FRET Assay for BRD4-BD1 Binding Affinity
  • Reagent Assembly : Combine recombinant GST-tagged BRD4-BD1 protein, a biotinylated acetyl-histone peptide ligand, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) in assay buffer. Causality: This specific combination creates a baseline FRET signal when the BRD4 protein binds the histone peptide, bringing the Europium and APC fluorophores into close proximity (<10 nm).

  • Compound Incubation : Add varying concentrations of the 3-methyl-1H-indazole derivative and incubate for 60 minutes at room temperature. Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, allowing for the accurate calculation of the dissociation constant (Kd) or IC50.

  • Signal Detection : Excite the sample at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) using a time delay of 100 μs. Validation Step: Time-Resolved FRET (TR-FRET) is explicitly chosen because indazole derivatives often exhibit intrinsic auto-fluorescence. The 100 μs delay allows short-lived background fluorescence to decay before measuring the long-lived lanthanide emission, ensuring absolute signal fidelity.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (National Institutes of Health) URL:[Link]

  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors Source: GenScript URL:[Link]

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives Source: Higher Education Press (hep.com.cn) URL:[Link]

Sources

Comparative

Comparing the efficacy of 1-Benzyl-3-methyl-1H-indazol-6-ol to known inhibitors

In-Depth Comparison Guide: Efficacy of 1-Benzyl-3-methyl-1H-indazol-6-ol vs. Established Kinase Inhibitors Executive Summary In the landscape of targeted drug discovery, the indazole ring is recognized as a "privileged s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Efficacy of 1-Benzyl-3-methyl-1H-indazol-6-ol vs. Established Kinase Inhibitors

Executive Summary

In the landscape of targeted drug discovery, the indazole ring is recognized as a "privileged scaffold" capable of highly specific interactions within the ATP-binding pockets of various kinases[1]. 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly characterized indazole derivative[2]. While historically utilized as a critical, metabolically stable intermediate in the synthesis of selective β3-adrenergic receptor agonists[3][4], its core structure serves as an excellent baseline model for evaluating kinase inhibition and off-target cytochrome P450 (CYP) interactions[5].

This guide objectively compares the pharmacological profile of the 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold against established p38 mitogen-activated protein kinase (MAPK) inhibitors, specifically SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (a Type II allosteric inhibitor). By analyzing these compounds, researchers can better understand how specific functional group substitutions dictate both target efficacy and hepatotoxic liability.

Mechanistic Overview & Target Rationale

Kinase inhibitors are generally classified by their binding modes. The indazole core is a classic "hinge-binder," forming essential hydrogen bonds with the kinase backbone[6]. However, achieving high potency without triggering off-target toxicity (such as CYP450 inhibition) remains a significant hurdle.

The N1-benzyl and C3-methyl substitutions on 1-Benzyl-3-methyl-1H-indazol-6-ol provide significant steric bulk and metabolic stability[4]. While these modifications make it a weaker direct kinase inhibitor compared to highly optimized drugs, they successfully abolish the off-target CYP1A2 and CYP2C19 interactions that plague many early-stage ATP-competitive inhibitors[5].

Figure 1: p38 MAPK signaling cascade and the targeted intervention point of indazole-based inhibitors.

Comparative Efficacy & Pharmacological Profiling

To contextualize the utility of 1-Benzyl-3-methyl-1H-indazol-6-ol in drug design, we must compare its baseline efficacy and safety metrics against fully optimized inhibitors. The table below summarizes the quantitative data, highlighting the trade-off between raw kinase potency and off-target metabolic safety.

CompoundStructural Role / TargetKinase IC₅₀ (p38α)CYP1A2 IC₅₀Mechanism of Action
1-Benzyl-3-methyl-1H-indazol-6-ol Scaffold / Intermediate> 10 μM (Baseline)> 50 μMWeak Hinge-binding Fragment
SB203580 p38 MAPK Inhibitor34 nM~ 12 μMATP-competitive (Type I)
BIRB-796 (Doramapimod) p38 MAPK Inhibitor18 nM> 10 μMAllosteric (Type II, DFG-out)

Data Interpretation: While SB203580 and BIRB-796 exhibit nanomolar potency against p38α[6], they carry a higher risk of drug-drug interactions (DDIs) due to moderate CYP inhibition. Conversely, the 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold shows negligible CYP1A2 inhibition (>50 μM)[5], proving that the N1-benzyl modification is an effective strategy for designing out hepatotoxic liabilities in indazole-based pipelines.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail how the comparative data is generated. These protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol A: TR-FRET Kinase Efficacy Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the IC₅₀ of the inhibitors against target kinases.

  • Compound Preparation: Serially dilute 1-Benzyl-3-methyl-1H-indazol-6-ol, SB203580, and BIRB-796 in 100% DMSO. Causality: DMSO ensures complete solubility of the hydrophobic indazole cores, preventing compound aggregation which can lead to false-negative efficacy.

  • Pre-incubation: Combine the inhibitors with recombinant p38α kinase in assay buffer and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical to establish binding equilibrium. If ATP is added simultaneously, the apparent IC₅₀ of slow-binding allosteric inhibitors (like BIRB-796) will be artificially inflated.

  • Reaction Initiation: Add ATP (at a concentration equal to its Km​ for p38α) and the biotinylated peptide substrate. Causality: Setting ATP at its Km​ sensitizes the assay, allowing for the accurate detection of both ATP-competitive (Type I) and non-competitive (Type II) inhibition mechanisms.

  • Detection & Analysis: Stop the reaction with EDTA (to chelate Mg2+ ) and add Europium-labeled anti-phospho antibodies. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Figure 2: High-throughput TR-FRET kinase assay workflow for evaluating inhibitor efficacy.

Protocol B: Cytochrome P450 (CYP) Inhibition Profiling

Evaluating off-target interactions is mandatory to predict clinical safety[3].

  • Microsome Preparation: Incubate 1-Benzyl-3-methyl-1H-indazol-6-ol (0.1 to 50 μM) with Human Liver Microsomes (HLMs) and isoform-specific probe substrates (e.g., phenacetin for CYP1A2).

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM). Causality: NADPH serves as the essential electron donor for CYP450 catalytic cycles. A parallel control arm omitting NADPH must be run to validate that substrate depletion is strictly CYP-mediated and not due to chemical instability.

  • Quenching & LC-MS/MS: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate[5].

Conclusion & Strategic Recommendations

When comparing 1-Benzyl-3-methyl-1H-indazol-6-ol to known inhibitors like SB203580 and BIRB-796, it is evident that while the raw indazole-6-ol intermediate lacks the nanomolar potency of mature drugs, it possesses a vastly superior pharmacokinetic foundation. The N1-benzyl and C3-methyl functionalization effectively shields the molecule from off-target CYP1A2 and CYP2C19 interactions[4][5]. For drug development professionals, utilizing 1-Benzyl-3-methyl-1H-indazol-6-ol as a starting scaffold offers a strategic advantage: it allows for the modular addition of target-specific pharmacophores (to increase kinase potency) without inheriting the hepatotoxic liabilities common to older generation inhibitors.

References

  • Title:cas号查询、化学试剂: 1-Benzyl-3-methyl-1H-indazol-6-ol Source: Macklin URL
  • Title:心血管系の副作用を軽減した選択的β3アドレナリン受容体 (Cytochrome P450 Inhibition Assay)
  • Title:Discovery of Novel Indazole Derivatives as Highly Potent and Selective Human β3-Adrenergic Receptor Agonists with the Possibility of Having No Cardiovascular Side Effects Source: PubMed / NIH URL
  • Title:Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects Source: ACS Publications URL
  • Title:Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds Source: PMC / NIH URL
  • Title:Indazole as a Privileged Scaffold: The Derivatives and their Biological Activities Source: EurekaSelect URL

Sources

Validation

In Vivo Validation of the Therapeutic Potential of 1-Benzyl-3-methyl-1H-indazol-6-ol: A Comparative Guide to Next-Generation β3-AR Agonists

Executive Summary The development of pharmacological treatments for Overactive Bladder (OAB) has historically been limited by a narrow therapeutic window. While β3-adrenergic receptor (β3-AR) agonists successfully induce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pharmacological treatments for Overactive Bladder (OAB) has historically been limited by a narrow therapeutic window. While β3-adrenergic receptor (β3-AR) agonists successfully induce detrusor muscle relaxation, off-target activation of β1-, β2-, and α1-adrenergic receptors frequently leads to dose-limiting cardiovascular side effects, such as tachycardia and hypertension.

1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) represents a pivotal indazole scaffold in the design of next-generation, highly selective β3-AR agonists. By moving away from traditional phenylethanolamine cores, this indazole derivative provides a structural basis for achieving high β3-AR potency while completely abolishing off-target cardiovascular liabilities [1]. This guide objectively compares the in vivo performance of this indazole scaffold against established clinical alternatives—Mirabegron and Vibegron—providing drug development professionals with a self-validating framework for preclinical OAB candidate evaluation.

Mechanistic Overview: The β3-AR Signaling Cascade

To understand the therapeutic superiority of the indazole scaffold, we must examine the causality of its mechanism. The detrusor smooth muscle of the urinary bladder is predominantly innervated by β3-ARs. When a selective agonist binds to the β3-AR, it triggers a Gs-protein-coupled cascade. The subsequent rise in intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), which phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). This reduces intracellular calcium sensitivity, leading to profound muscle relaxation during the bladder storage phase without interfering with the voiding phase.

Beta3Pathway Agonist Indazole Scaffold (1-Benzyl-3-methyl...) Receptor β3-Adrenergic Receptor (Gs) Agonist->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates MLCK MLCK Inhibition & Ca2+ Decrease PKA->MLCK Phosphorylates Relaxation Detrusor Muscle Relaxation (OAB Relief) MLCK->Relaxation Induces

Figure 1: Mechanism of action for β3-AR mediated detrusor relaxation.

Comparative Pharmacodynamics & Selectivity

The primary failure point of early-generation β3-AR agonists was structural cross-reactivity. Mirabegron, the first-in-class β3-AR agonist, exhibits mild β1-AR and α1-AR agonism at higher clinical doses, leading to FDA warnings regarding elevated blood pressure. Vibegron improved upon this with a pyrrolidine-based structure, reducing cardiovascular risk [2].

The 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold utilizes a rigid indazole ring that perfectly aligns with the lipophilic pockets of the human β3-AR, creating severe steric hindrance when attempting to bind to β1 or β2 receptors. As shown in Table 1, optimized derivatives of this scaffold achieve >500-fold selectivity over off-target receptors [1].

Table 1: In Vitro Receptor Selectivity Profile
Compound / ScaffoldTargetβ3-AR EC₅₀ (nM)β1-AR EC₅₀ (nM)β2-AR EC₅₀ (nM)Selectivity Ratio (β1/β3)Cardiovascular Risk Profile
Mirabegron OAB~22.4~1,000>10,000~45xModerate (Dose-dependent BP/HR increase)
Vibegron OAB~2.1>10,000>10,000>4,700xLow
Indazole Scaffold *OAB~18.0>10,000>10,000>550xNegligible (Zero off-target CV effects)

*Data representative of optimized derivatives (e.g., Compound 15) derived from the 1-Benzyl-3-methyl-1H-indazol-6-ol core.

In Vivo Validation Protocols

To establish trustworthiness, preclinical validation must utilize self-validating, parallel workflows that measure efficacy (bladder relaxation) and safety (hemodynamics) simultaneously. Below are the standardized protocols for validating the indazole scaffold.

Protocol A: Rhythmic Bladder Contraction (RBC) Rat Model (Efficacy)

Purpose: To quantify the compound's ability to inhibit involuntary detrusor contractions, mimicking OAB pathology.

  • Animal Preparation: Anesthetize female Sprague-Dawley rats using urethane (1.2 g/kg, SC). Urethane is chosen because it preserves the micturition reflex better than barbiturates.

  • Catheterization: Surgically insert a polyethylene catheter (PE-50) into the bladder dome via a lower midline abdominal incision. Connect the catheter to a pressure transducer and a syringe pump via a 3-way stopcock.

  • Induction of RBC: Infuse physiological saline continuously (typically 3–5 mL/h) until stable, rhythmic micturition contractions are established.

  • Dosing: Administer the indazole derivative intravenously (IV) via a jugular vein catheter at escalating doses (0.1, 0.3, 1.0, and 3.0 mg/kg).

  • Data Acquisition: Record the amplitude and frequency of bladder contractions for 30 minutes post-dose. Efficacy is defined as a statistically significant reduction in contraction frequency without altering the voiding amplitude (ensuring no urinary retention).

Protocol B: Conscious Telemetry Model in Dogs (Safety)

Purpose: To rigorously assess off-target cardiovascular liabilities in a stress-free, conscious state.

  • Surgical Implantation: Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of male Beagle dogs to measure Mean Arterial Pressure (MAP) and Heart Rate (HR). Allow a 2-week recovery period.

  • Baseline Monitoring: Record baseline hemodynamic parameters for 2 hours prior to dosing in a quiet, temperature-controlled room.

  • Administration: Administer the indazole compound orally (PO) at high supratherapeutic doses (up to 30 mg/kg) to force potential off-target interactions.

  • Continuous Telemetry: Monitor HR, MAP, and ECG waveforms continuously for 24 hours post-dose.

  • Analysis: Compare the area under the curve (AUC) for HR and MAP changes against vehicle-treated controls.

InVivoWorkflow cluster_assays Parallel In Vivo Assays Prep Animal Preparation (SD Rats / Beagle Dogs) Admin Compound Administration (IV or PO) Prep->Admin Urodynamics Urodynamic Testing (RBC Model / Cystometry) Admin->Urodynamics Telemetry Cardiovascular Telemetry (HR & MAP Monitoring) Admin->Telemetry Data Data Acquisition & Analysis (Efficacy vs. Safety Window) Urodynamics->Data Telemetry->Data Validation Therapeutic Validation (OAB Candidate Selection) Data->Validation

Figure 2: Parallel in vivo workflow for validating efficacy and cardiovascular safety.

Experimental Results & Data Presentation

When subjected to the rigorous in vivo protocols described above, derivatives of the 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold demonstrate a vastly superior safety margin compared to early-generation alternatives.

As detailed in Table 2, the indazole scaffold successfully reduces micturition frequency by >40% at therapeutic doses (3.0 mg/kg) without inducing the statistically significant elevations in Heart Rate (+15 bpm) observed with Mirabegron at equivalent supratherapeutic exposures [1].

Table 2: Comparative In Vivo Efficacy and Cardiovascular Safety
CompoundEfficacy: RBC Frequency Reduction (Rat, 3 mg/kg IV)Safety: Δ Heart Rate (Dog, 10 mg/kg PO)Safety: Δ Mean Arterial Pressure (Dog, 10 mg/kg PO)Therapeutic Index (Safety/Efficacy Margin)
Mirabegron -35%+15 to +20 bpm (Significant)+5 to +8 mmHgNarrow
Vibegron -45%< +5 bpm (Non-significant)< +2 mmHgWide
Indazole Scaffold -42%0 to +2 bpm (Baseline) 0 mmHg (Baseline) Exceptionally Wide

Conclusion

The in vivo validation of the 1-Benzyl-3-methyl-1H-indazol-6-ol scaffold confirms its status as a premier starting point for next-generation OAB therapeutics. By objectively comparing its performance against Mirabegron and Vibegron, the data reveals a clear causality: the unique steric and electronic properties of the indazole core completely abrogate β1/α1-AR cross-reactivity. For drug development professionals, utilizing this scaffold provides a self-validating pathway to highly potent β3-AR agonists that deliver robust detrusor relaxation with an uncompromised cardiovascular safety profile.

References

  • Wada, Y., Nakano, S., Morimoto, A., Kasahara, K., Hayashi, T., Takada, Y., Suzuki, H., Niwa-Sakai, M., Ohashi, S., Mori, M., Hirokawa, T., & Shuto, S. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(8), 3252-3265.[Link]

  • Edmondson, S. D., Zhu, C., Kar, N. F., Di Salvo, J., Nagabukuro, H., Sacre-Salem, B., Dingley, K., Berger, R., Goble, S. D., Morriello, G., Harper, B., Moyes, C. R., Shen, D.-M., Wang, L., Ball, R., Fitzmaurice, A., Frenkl, T., Gichuru, L. N., Ha, S., … Struthers, M. (2015). Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry, 59(2), 346-355.[Link]

Comparative

Benchmarking the synthetic efficiency of different indazole synthesis routes

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-penetrant drugs[1]. However, the regioselective construction of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-penetrant drugs[1]. However, the regioselective construction of the indazole core—particularly the historically challenging 2H-indazole isomer—requires careful selection of synthetic methodologies[2].

As drug development pipelines demand higher synthetic efficiency, atom economy, and functional group tolerance, benchmarking these routes becomes critical. This guide objectively compares three distinct, field-proven methodologies: the Cadogan Reductive Cyclization , the Davis-Beirut Reaction , and Rh(III)-Catalyzed C-H Activation/Annulation . By analyzing the mechanistic causality and operational parameters of each, we provide a definitive framework for selecting the optimal route for your specific synthetic targets.

RouteOverview SM1 o-Nitrobenzaldimines R1 Cadogan Cyclization SM1->R1 SM2 o-Nitrobenzylamines R2 Davis-Beirut Reaction SM2->R2 SM3 Azobenzenes R3 Rh(III) C-H Activation SM3->R3 P1 Substituted 2H-Indazoles R1->P1 P2 2H-Indazoles & N-Oxides R2->P2 P3 Highly Functionalized Indazoles R3->P3

Fig 1. High-level comparison of the three benchmarked indazole synthesis routes.

The Cadogan Reductive Cyclization

Mechanistic Grounding: The Cadogan cyclization relies on the exhaustive deoxygenation of o-nitrobenzaldimines or o-nitrobenzylamines using phosphorus(III) reagents[3]. Traditionally, this transformation required exceptionally harsh conditions (neat trialkyl phosphites at >150 °C), which severely limited functional group tolerance and often led to complex, intractable mixtures[4]. However, recent optimizations utilizing tri-n-butylphosphine in protic solvents (e.g., isopropanol) have enabled milder, one-pot condensation-cyclization cascades[3]. The protic solvent stabilizes the transient intermediates, mitigating unproductive side reactions and improving overall yields.

Protocol: Mild One-Pot Cadogan Cyclization [3] Causality & Self-Validation: The use of P(n-Bu)₃ serves as the terminal oxygen acceptor. The reaction is a self-validating system via Thin Layer Chromatography (TLC); the disappearance of the highly conjugated, brightly colored imine intermediate correlates directly with the emergence of the fluorescent indazole product under UV light.

  • Imine Formation: In a 2-dram sealed vial, combine o-nitrobenzaldehyde (1.0 equiv) and the desired aniline/amine (1.1 equiv) in isopropanol (0.4 M). Heat the mixture at 80 °C for 4 hours.

  • Reduction: Cool the mixture to room temperature. Slowly add tri-n-butylphosphine (3.0 equiv). Experimental Note: This deoxygenation step is exothermic; controlled addition prevents solvent bumping.

  • Cyclization: Heat the mixture again at 80 °C for 16 hours to drive the cyclization to completion.

  • Workup & Validation: Concentrate under reduced pressure. The primary bottleneck of this route is phosphine oxide removal. Validate purification by eluting the crude mixture through a short silica plug (Hexanes/EtOAc) to trap the polar phosphine oxides before proceeding to final chromatography.

The Davis-Beirut Reaction

Mechanistic Grounding: The Davis-Beirut reaction is a redox-neutral, base-mediated heterocyclization that constructs 2H-indazoles and their N-oxide derivatives directly from o-nitrobenzylamines[5]. Unlike the exhaustive deoxygenation of the Cadogan route, this reaction exploits the in situ generation of a highly reactive nitroso imine intermediate[2]. Under alkaline conditions, the benzylic protons are abstracted, forming an aci-nitro species that rearranges to the nitroso imine, which subsequently undergoes intramolecular N-N bond formation[2],[4].

DBMechanism N1 o-Nitrobenzylamine N2 aci-Nitro Intermediate N1->N2 KOH / -H2O N3 Nitroso Imine N2->N3 Redox Neutral N4 N-N Bond Formation N3->N4 Nucleophilic Attack N5 2H-Indazole N4->N5 Aromatization

Fig 2. Mechanistic pathway of the redox-neutral Davis-Beirut reaction.

Protocol: Base-Mediated Davis-Beirut Synthesis [2],[4] Causality & Self-Validation: Water is a critical co-solvent; it modulates the basicity of KOH and prevents the premature degradation of the nitroso intermediate. The transient appearance of a deep green/blue hue in the reaction mixture provides a visual self-validation that the reactive nitroso species has formed before it cyclizes into the pale yellow indazole core.

  • Preparation: Dissolve the o-nitrobenzylamine substrate (0.5 mmol) in DMSO (5.5 mL).

  • Base Addition: Add an aqueous solution of KOH (5.0 mmol dissolved in 1.0 mL H₂O) dropwise at room temperature.

  • Reaction: Stir the mixture open to the atmosphere for 24 hours at room temperature. Crucial Parameter: Avoid heating above 40 °C, as elevated temperatures degrade the delicate N-oxide intermediates into complex mixtures[4].

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. The organic layer must be washed extensively with brine (5x) to remove DMSO prior to LCMS validation.

Rh(III)-Catalyzed C-H Activation/Annulation

Mechanistic Grounding: For late-stage functionalization or the construction of highly substituted, complex indazoles, transition-metal-catalyzed sequential C-H activation/annulation offers unparalleled precision[6]. Utilizing azobenzenes as directing groups, a cationic Rh(III) catalyst activates the ortho-C-H bond to form a rigid 5-membered rhodacycle[6]. Subsequent migratory insertion of a coupling partner (e.g., aldehydes, sulfoxonium ylides, or allenes) and cyclative capture yields the indazole core while regenerating the active catalyst[7],[8].

RhMechanism M1 Azobenzene + [RhCp*Cl2]2 M2 C-H Activation M1->M2 AgSbF6 M3 5-Membered Rhodacycle M2->M3 Directing Group M4 Coupling Partner Insertion M3->M4 Migratory Insertion M5 Reductive Elimination M4->M5 Cyclative Capture M6 Functionalized Indazole M5->M6 Catalyst Regeneration

Fig 3. Catalytic cycle for Rh(III)-mediated C-H activation and annulation.

Protocol: Rh(III)-Catalyzed Annulation with Aldehydes [7] Causality & Self-Validation: The addition of AgSbF₆ is non-negotiable; it abstracts the chloride ligands from the [Cp*RhCl₂]₂ precatalyst to generate the active, highly electrophilic cationic Rh(III) species[7]. The immediate precipitation of white AgCl salts upon mixing serves as the physical self-validation that the active catalyst has been successfully generated.

  • Catalyst Activation: In a dry Schlenk tube under an inert argon atmosphere, combine [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane (DCE, 1.0 mL). Stir for 5 minutes until AgCl precipitates.

  • Substrate Addition: Add the azobenzene derivative (0.2 mmol) and the aldehyde coupling partner (0.4 mmol).

  • Annulation: Seal the tube and heat at 110 °C for 24 hours.

  • Workup & Validation: Cool to room temperature, filter through a Celite pad to remove the silver and rhodium salts, and concentrate. Validate the regioselectivity (typically >9:1 favoring functionalization of the more electron-rich aromatic ring) via crude ¹H NMR[7].

Quantitative Benchmarking Summary

To facilitate route selection, the quantitative performance and operational parameters of the three methodologies are summarized below:

MetricCadogan CyclizationDavis-Beirut ReactionRh(III) C-H Annulation
Primary Mechanism Reductive DeoxygenationBase-Mediated HeterocyclizationTransition-Metal C-H Activation
Typical Temperature 80 °C – 150 °C20 °C – 40 °C80 °C – 110 °C
Yield Range 55% – 90%60% – 90%50% – 98%
Atom Economy Low (Stoichiometric phosphine waste)High (Redox neutral, H₂O byproduct)Moderate (Requires directing groups)
Regioselectivity 2H-Indazoles2H-Indazoles & N-OxidesHighly tunable (Depends on coupling partner)
Scalability High (Bottlenecked by purification)High (Simple aqueous extraction)Moderate (Cost of Rh/Ag limits scale)

Conclusion

The selection of an indazole synthesis route hinges on the balance between substrate availability, desired substitution patterns, and scalability. The Davis-Beirut reaction stands out for its exceptional atom economy and mild conditions, making it ideal for early-stage library synthesis. Conversely, the Rh(III)-catalyzed annulation is unmatched for late-stage functionalization of complex architectures, despite the higher catalyst costs. The Cadogan cyclization remains a reliable, brute-force method, provided the downstream purification of phosphine oxides is accounted for in the process design.

References

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis (Accounts of Chemical Research). Source: nih.gov. URL:[Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis (ACS Publications). Source: acs.org. URL:[Link]

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors . Source: nih.gov. URL:[Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture . Source: nih.gov. URL:[Link]

  • Synthesis of (2H)-Indazoles through Rh(III)-Catalyzed Annulation Reaction of Azobenzenes with Sulfoxonium Ylides . Source: acs.org. URL:[Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives . Source: mdpi.com. URL:[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization . Source: acs.org. URL:[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions . Source: acs.org. URL:[Link]

Sources

Validation

Comparative Molecular Docking of Indazole Derivatives: A Technical Guide for Lead Optimization

As a Senior Application Scientist in computational chemistry, I frequently encounter drug discovery programs struggling to transition from hit to lead. One of the most privileged scaffolds we work with is the indazole ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter drug discovery programs struggling to transition from hit to lead. One of the most privileged scaffolds we work with is the indazole ring. Its unique bioisosteric properties—specifically its dual capacity to act as both a hydrogen bond donor and acceptor—make it a highly effective pharmacophore for targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR[1].

FDA-approved multikinase inhibitors like Pazopanib and Axitinib have already validated the indazole and pyrazole classes in blocking tumor angiogenesis[1]. However, overcoming acquired kinase resistance requires the continuous design of novel indazole derivatives. In this guide, we will objectively compare the docking performance of novel indazole derivatives against established standard-of-care inhibitors, detailing the causality behind structural choices and providing a self-validating computational workflow.

Mechanistic Grounding: Why Indazoles Excel at Kinase Inhibition

To understand the docking results, we must first understand the biological microenvironment. VEGFR-2 is a primary driver of endothelial cell proliferation. Indazole derivatives typically function as Type II kinase inhibitors. They anchor into the adenine-binding pocket (hinge region) and extend their functional groups into the adjacent allosteric hydrophobic pocket, which is only accessible when the kinase is in the inactive "DFG-out" conformation.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Activation Receptor Dimerization & Autophosphorylation VEGFR2->Activation Triggers Indazole Indazole Inhibitor (e.g., Pazopanib) ATP_Pocket ATP-Binding Cleft (DFG-out conformation) Indazole->ATP_Pocket Competes ATP_Pocket->Activation Blocks Downstream MAPK / PI3K Pathways Activation->Downstream Activates Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Induces

Fig 1: Mechanism of VEGFR-2 inhibition by indazole derivatives targeting the ATP-binding cleft.

The Self-Validating Docking Protocol

A common pitfall in computational drug design is treating molecular docking as a standalone oracle. Without rigorous validation, docking scores are merely random numbers. Every protocol must be a self-validating system. Below is the standard operating procedure I mandate for comparative indazole studies.

Step-by-Step Methodology
  • Target Preparation & Structural Integrity : Retrieve the high-resolution crystal structure of the target (e.g., VEGFR-2, PDB ID: 3WZE)[2]. Strip bulk water molecules, but retain structural waters that mediate critical hydrogen bonds in the active site. Assign protonation states at pH 7.4. Causality : Incorrect protonation of the catalytic Asp1046 or the hinge region Glu885 will completely skew the predicted binding poses and invalidate the study.

  • Ligand Preparation & Tautomeric Sampling : Generate 3D geometries of the novel indazole derivatives. Causality : The indazole core exists in tautomeric states (1H-indazole vs. 2H-indazole). Unless NMR data specifies the predominant tautomer in solution, both states must be generated and sampled during energy minimization (using force fields like OPLS4 or AMBER).

  • Protocol Validation via Re-docking : Before screening novel compounds, re-dock the native co-crystallized ligand (e.g., Sorafenib) back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD of < 2.0 Å is strictly required to confirm that the grid parameters and scoring function are appropriate for this specific pocket[2][3].

  • Comparative Docking : Dock the novel derivatives alongside FDA-approved reference drugs using Extra Precision (XP) mode to ensure rigorous conformational sampling.

  • Orthogonal Validation : Rescore the top poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for solvation free energy, which standard docking scoring functions often underestimate.

Docking_Workflow Start Target Selection (e.g., PDB: 3WZE) Prep Protein & Ligand Prep (Protonation & Tautomers) Start->Prep Validation Protocol Validation (Re-dock Native Ligand) Prep->Validation Decision RMSD < 2.0 Å? Validation->Decision Docking Comparative Docking (Indazoles vs Refs) Decision->Docking Yes Fail Optimize Grid/Scoring Decision->Fail No Scoring Pose Evaluation (Interactions: Glu885, Asp1046) Docking->Scoring MMGBSA Orthogonal Validation (MM-GBSA / MD Sim) Scoring->MMGBSA Fail->Validation

Fig 2: Self-validating molecular docking workflow ensuring robust binding pose prediction.

Quantitative Comparison of Indazole Derivatives

To objectively evaluate the performance of novel indazole scaffolds, we must compare their thermodynamic binding affinities and experimental potencies against standard-of-care inhibitors. The table below synthesizes recent comparative studies targeting VEGFR-2 and other cancer-related kinases.

Ligand / CompoundTarget KinaseBinding Energy (kcal/mol)Experimental IC50Key Residue InteractionsValidation RMSD
Sorafenib (Reference)VEGFR-2-8.71~30 nMGlu885, Asp10460.75 Å
Entrectinib (Reference)Breast Cancer Targets-8.40N/AStandard Hinge Binding< 2.0 Å
Compound 7k (Novel)VEGFR-2-7.1221 nMGlu885, Asp10461.57 Å
Compound 11c (Novel)VEGFR-2N/A (High Affinity)5.6 nMCys919, Solvent RegionN/A
Compound 7c (Novel)Breast Cancer Targets-8.70N/AEntrectinib-like profile< 2.0 Å

Data synthesized from recent structural evaluations[2][3][4].

Structural Determinants and SAR Causality

Why do certain novel indazole derivatives (like Compound 11c and Compound 7k) achieve sub-30 nM potency, rivaling or exceeding established drugs? The computational data reveals three critical Structure-Activity Relationship (SAR) determinants:

  • Hinge Region Anchoring : The indazole core consistently forms bidentate hydrogen bonds with hinge region residues (e.g., Cys919 in VEGFR-2). This perfectly mimics the adenine ring of native ATP, securing the molecule in the active site[1].

  • DFG Motif Interaction : High-performing derivatives feature extended linkers (such as sulfonamides or ureas). As seen with Compound 7k, these linkers allow the molecule to penetrate deeper into the pocket, forming crucial hydrogen bonds with the catalytic residues Glu885 and Asp1046[2]. This interaction physically locks the kinase in the inactive "DFG-out" conformation.

  • Solvent Accessible Region : Dynamics simulations have shown that the presence of an NH linker and a high degree of conformational restriction dictate the ligand's ability to interact favorably with the solvent-accessible region of the enzyme. This specific structural tuning is directly responsible for the exceptional 5.6 nM IC50 observed in Compound 11c[4]. Furthermore, hybridizing the indazole core with pyridine rings (as seen in Compound 7c) can push binding affinities to -8.7 kcal/mol, outperforming standard drugs like Entrectinib[3].

Conclusion

Comparative molecular docking confirms that the indazole scaffold remains a highly tunable and potent pharmacophore for kinase inhibition. By employing a self-validating docking workflow—anchored by strict RMSD checks and orthogonal MM-GBSA validation—researchers can confidently predict how structural modifications (like sulfonamide extensions or pyridine hybridizations) will translate to in vitro efficacy.

References

  • Title: Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase Source: mdpi.com URL: [Link]

  • Title: Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: tandfonline.com URL: [Link]

  • Title: Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity Source: nih.gov URL: [Link]

  • Title: Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Source: researchsquare.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-3-methyl-1H-indazol-6-ol proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and lifecycle management of complex organic intermediates. 1-Benzyl-3-methyl-1H-indazol-6-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and lifecycle management of complex organic intermediates. 1-Benzyl-3-methyl-1H-indazol-6-ol (CAS: 519158-44-2) is a highly specialized heterocyclic compound utilized as a critical building block in the synthesis of kinase inhibitors and biologically active indazole derivatives[1].

Due to its stable indazole core, lipophilic benzyl group, and biologically active phenolic moiety, this compound exhibits environmental persistence. Improper disposal—such as drain disposal or routing to standard municipal trash—poses significant risks to aquatic ecosystems and violates federal environmental regulations. This guide establishes a self-validating, compliant workflow for the operational disposal of this compound.

Regulatory Classification & Waste Characterization

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be systematically evaluated for hazardous characteristics. While 1-Benzyl-3-methyl-1H-indazol-6-ol is not classified as an acutely toxic P-listed waste, its structural stability and potential for environmental accumulation require it to be managed as a characteristic hazardous organic waste under 40 CFR Part 261.

The EPA mandates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for the destruction of stable aromatic organic compounds[2]. Incineration permanently destroys the toxic qualities of the waste by converting the carbon, hydrogen, and nitrogen components into gaseous form, preventing the groundwater leaching that inevitably occurs in standard landfills[3].

Waste Stream Decision Matrix

The following diagram illustrates the logical routing of 1-Benzyl-3-methyl-1H-indazol-6-ol waste based on its physical state and solvent matrix.

G Start 1-Benzyl-3-methyl-1H-indazol-6-ol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Dry Liquid Liquid Waste (Solutions/Extracts) State->Liquid Dissolved SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Solvent Identify Solvent Type Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Solvent->NonHalogenated No HalBin Halogenated Waste Carboy (Incineration) Halogenated->HalBin NonHalBin Non-Halogenated Waste Carboy (Incineration) NonHalogenated->NonHalBin

Decision matrix for the categorization and disposal of 1-Benzyl-3-methyl-1H-indazol-6-ol waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure compliance and safety before proceeding to the next phase of the operation.

Protocol A: Solid Waste Segregation and Disposal

Causality: Solid residues, including empty reagent bottles, weighing boats, and contaminated gloves, retain micro-particulates of the indazole derivative. Because organic compounds can leach into soil and disrupt ecosystems, these must be strictly isolated from municipal solid waste and routed for incineration.

  • Collection: Place all bulk expired/degraded powder, contaminated weighing paper, and pipette tips into a puncture-resistant, sealable polyethylene (PE) container.

    • Validation Check: Inspect the container for cracks or compromised seals before adding waste.

  • Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first addition of waste[4]. Specify "Toxic Organic Solid - Contains 1-Benzyl-3-methyl-1H-indazol-6-ol" and write the accumulation start date.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the container remains closed unless actively adding waste[5].

    • Validation Check: Physically test the lid after each addition to confirm an airtight seal.

  • Transfer: Once the container reaches its capacity limit, notify your Environmental Health and Safety (EHS) department to remove the material within three calendar days for vendor pickup and high-temperature incineration[5].

Protocol B: Liquid Waste Management

Causality: 1-Benzyl-3-methyl-1H-indazol-6-ol is typically dissolved in polar aprotic solvents (like DMSO or DMF) or halogenated solvents (like Dichloromethane) during synthesis. The solvent dictates the waste stream. Halogenated waste requires specific incineration parameters (e.g., scrubbers to neutralize HCl gas) and must be kept separate from non-halogenated waste to prevent toxic gas generation and reduce disposal costs[6].

  • Solvent Identification: Determine if the indazole compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Segregation & Pouring:

    • Halogenated Stream: Pour into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy labeled "Halogenated Solvent Waste."

    • Non-Halogenated Stream: Pour into a separate HDPE carboy labeled "Non-Halogenated Solvent Waste."

    • Validation Check: Cross-reference the solvent name with the carboy label before pouring to prevent reactive cross-contamination.

  • Volume Control: Never fill liquid waste carboys beyond 90% capacity. This headspace allows for thermal vapor expansion.

  • Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume to capture potential leaks[7].

Protocol C: Powder Spill Decontamination

Causality: Sweeping dry powders can aerosolize the active pharmaceutical ingredient (API) intermediate, leading to inhalation exposure and widespread surface contamination. Wet-wiping prevents aerosolization by trapping the particulates in a solvent matrix.

  • PPE: Don a disposable lab coat, nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep. Gently cover the spilled 1-Benzyl-3-methyl-1H-indazol-6-ol powder with absorbent paper towels.

  • Solubilization: Wet the paper towels with a compatible solvent (e.g., 70% Isopropanol or Ethanol) to dissolve and capture the powder without aerosolizing it.

    • Validation Check: Observe the towels to ensure the powder is fully wetted and adhering to the material, not blowing away.

  • Wipe Down: Wipe the area from the perimeter inward to prevent spreading the contaminant.

  • Disposal: Place all contaminated towels and PPE into the Solid Hazardous Waste bin as detailed in Protocol A.

Quantitative Waste Stream Categorization

To ensure rapid decision-making in the laboratory, refer to the following structured data table for waste categorization:

Waste StreamTypical ContaminantsApproved Container MaterialPrimary EPA Treatment Method
Solid Organic Waste 1-Benzyl-3-methyl-1H-indazol-6-ol powder, gloves, weigh boats, pipette tipsPolyethylene (PE) / Polypropylene (PP)High-Temperature Incineration
Non-Halogenated Liquid DMSO, DMF, Methanol, Ethanol containing the indazole derivativeHigh-Density Polyethylene (HDPE)Incineration / Energy Recovery
Halogenated Liquid Dichloromethane (DCM), Chloroform containing the indazole derivativeHigh-Density Polyethylene (HDPE)Incineration with Acid Gas Scrubbing

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: ecfr.gov URL: [Link]

  • Title: Regulation Related to Waste Incineration Source: nih.gov URL: [Link]

  • Title: Office of Solid Waste: Hazardous Waste Incineration Source: epa.gov URL: [Link]

  • Title: Section 2.0 Safe Disposal of Hazardous Chemical Waste Source: ku.edu URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.